Product packaging for Anticancer agent 182(Cat. No.:CAS No. 133342-90-2)

Anticancer agent 182

Cat. No.: B12371306
CAS No.: 133342-90-2
M. Wt: 316.3 g/mol
InChI Key: NOBIKWFGKRXGGQ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2S)-5'-hydroxy-7,3',4'-trimethoxyflavan has been reported in Muntingia calabura with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20O5 B12371306 Anticancer agent 182 CAS No. 133342-90-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133342-90-2

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

2,3-dimethoxy-5-[(2S)-7-methoxy-3,4-dihydro-2H-chromen-2-yl]phenol

InChI

InChI=1S/C18H20O5/c1-20-13-6-4-11-5-7-15(23-16(11)10-13)12-8-14(19)18(22-3)17(9-12)21-2/h4,6,8-10,15,19H,5,7H2,1-3H3/t15-/m0/s1

InChI Key

NOBIKWFGKRXGGQ-HNNXBMFYSA-N

Isomeric SMILES

COC1=CC2=C(CC[C@H](O2)C3=CC(=C(C(=C3)OC)OC)O)C=C1

Canonical SMILES

COC1=CC2=C(CCC(O2)C3=CC(=C(C(=C3)OC)OC)O)C=C1

Origin of Product

United States

Foundational & Exploratory

Peptide RP-182: Immunomodulation via Macrophage Reprogramming

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanisms of Action of Anticancer Agents Designated as "182"

The term "Anticancer agent 182" is not unique to a single molecule. Scientific literature reveals at least three distinct classes of anticancer agents designated with "182": the synthetic immunomodulatory peptide RP-182, the microRNA miR-182 and its inhibitor (anti-miR-182), and cytotoxic flavonoids isolated from Muntingia calabura. This guide provides a detailed technical overview of the core mechanism of action for each of these agents, tailored for researchers, scientists, and drug development professionals.

RP-182 is a synthetic 10-mer amphipathic peptide that functions as an immunomodulatory agent by targeting and reprogramming tumor-associated macrophages (TAMs).[1][2] This peptide represents a novel therapeutic strategy aimed at converting the immunosuppressive tumor microenvironment into one that supports antitumor immunity.

Core Mechanism of Action

The primary mechanism of RP-182 involves its interaction with the mannose receptor (CD206) on the surface of M2-like TAMs, which are typically associated with promoting tumor growth.[3][4][5] Binding of RP-182 to the CRD5 domain of CD206 induces a conformational change in the receptor, initiating a cascade of downstream signaling events.[3]

This activation leads to two main outcomes:

  • Reprogramming of M2-like TAMs to a pro-inflammatory M1-like phenotype : This shift is characterized by increased expression of M1 markers like CD86, secretion of pro-inflammatory cytokines such as TNFα and IL-12, and enhanced cancer cell phagocytosis.[2][3][6]

  • Induction of apoptosis in M2-like TAMs : RP-182 triggers canonical NF-κB signaling, leading to the secretion of TNFα.[1][3] This, in turn, results in autocrine activation of the TNF receptor 1 (TNFR1), activation of caspase 8, and subsequent apoptosis of the immunosuppressive CD206-high TAMs.[1][3]

Quantitative Data
ParameterValueTarget/Cell LineSource
Binding Affinity (Kd) ~8 µMHuman CD206[1][4]
~19 µMMurine CD206[4][7]
IC50 17.6 µMCD206-high M2-like macrophages[1]
3.2 µMCD206-high M2-polarized macrophages (for analog 1a)[8]

Signaling Pathway Diagram

RP182_Signaling RP182 RP-182 CD206 CD206 Receptor (on M2-like TAM) RP182->CD206 Binds to CRD5 Conformational_Change Conformational Change CD206->Conformational_Change NFkB_Pathway Canonical NF-κB Signaling Conformational_Change->NFkB_Pathway Reprogramming M1-like Phenotype Reprogramming Conformational_Change->Reprogramming TNFa_Secretion TNFα Secretion NFkB_Pathway->TNFa_Secretion TNFR1 TNFR1 Activation (Autocrine) TNFa_Secretion->TNFR1 Caspase8 Caspase 8 Activation TNFR1->Caspase8 Apoptosis Apoptosis of M2-like TAM Caspase8->Apoptosis Phagocytosis Increased Cancer Cell Phagocytosis Reprogramming->Phagocytosis Cytokines Pro-inflammatory Cytokine Release (IL-12, IFNα) Reprogramming->Cytokines

Caption: RP-182 binds to CD206 on M2-like TAMs, inducing apoptosis and reprogramming to an M1-like phenotype.

Experimental Protocols

Macrophage Reprogramming Assay by Flow Cytometry

  • Cell Culture : Bone marrow-derived macrophages (BMDMs) are cultured and polarized to an M2 phenotype using IL-4.

  • Treatment : M2-polarized BMDMs are treated with RP-182 at various concentrations (e.g., 0.1 µM) for different time points (e.g., 2-24 hours).[1] A vehicle-treated group serves as a control.

  • Staining : Cells are harvested and stained with fluorescently-labeled antibodies against surface markers for M1 (e.g., CD86) and M2 (e.g., CD206) phenotypes, as well as intracellular cytokines (e.g., TNF-α, IL-12β) after treatment with a protein transport inhibitor.[6]

  • Flow Cytometry : Stained cells are analyzed on a flow cytometer to quantify the percentage of cells expressing M1 and M2 markers.[6]

  • Data Analysis : The shift in cell populations from CD206+ to CD86+ is quantified to determine the extent of macrophage reprogramming.[6]

microRNA-182 (miR-182): A Dual-Role Regulator of Oncogenic Pathways

miR-182 is a small non-coding RNA that has been shown to be dysregulated in numerous cancers.[9] Depending on the cellular context and the specific cancer type, miR-182 can function as either an oncogene (oncomiR) or a tumor suppressor, making it a complex but promising therapeutic target.[9][10]

Core Mechanism of Action

miR-182 exerts its effects by binding to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or the inhibition of their translation. This post-transcriptional regulation affects various signaling pathways critical to cancer progression.

  • As an OncomiR : In cancers like prostate and breast cancer, miR-182 is often upregulated.[11][12] It can promote proliferation, invasion, and chemoresistance by targeting tumor suppressor genes. For example:

    • In prostate cancer, miR-182 activates the Wnt/β-catenin pathway by targeting multiple negative regulators like GSK-3β, APC, and Axin.[11]

    • In breast cancer, tumor-derived TGF-β induces miR-182 in macrophages, which then targets TLR4, leading to NF-κB inactivation and M2 polarization, thus promoting tumor growth.

    • In colorectal cancer, miR-182 can target FOXO3a, a suppressor of the β-catenin/TCF pathway, leading to increased cell proliferation.[10]

  • As a Tumor Suppressor : In some contexts, like osteosarcoma, miR-182 is downregulated. Its tumor-suppressive functions involve targeting oncogenes. For instance, by targeting HOXA9, it can inhibit the Wnt/β-catenin signaling pathway, thereby reducing cell proliferation.[9]

Quantitative Data
ExperimentResultCell Line/ContextSource
Luciferase Reporter Assay 44% downregulation of Deptor expressionCo-transfection of miR-182 mimic and Deptor 3'-UTR vector[13]
miR-182 Expression Significantly higher in prostate cancer tissueTCGA PRAD data analysis[12]

Signaling Pathway Diagrams

miR182_Wnt_Pathway miR182 miR-182 (Upregulated) GSK3B GSK-3β miR182->GSK3B APC APC miR182->APC Axin Axin miR182->Axin Destruction_Complex Destruction Complex GSK3B->Destruction_Complex APC->Destruction_Complex Axin->Destruction_Complex b_catenin β-catenin Destruction_Complex->b_catenin Phosphorylates & Degrades TCF_LEF TCF/LEF b_catenin->TCF_LEF Activates Gene_Expression Target Gene Expression (c-myc, Cyclin D1) TCF_LEF->Gene_Expression Proliferation Cell Proliferation & Invasion Gene_Expression->Proliferation

Caption: Upregulated miR-182 promotes Wnt/β-catenin signaling by inhibiting the destruction complex.

anti_miR182_TSP1_Pathway anti_miR182 anti-miR-182 miR182 miR-182 anti_miR182->miR182 Inhibits TSP1_mRNA TSP-1 mRNA miR182->TSP1_mRNA Targets & Degrades TSP1_Protein TSP-1 Protein (Thrombospondin-1) TSP1_mRNA->TSP1_Protein Angiogenesis Angiogenesis TSP1_Protein->Angiogenesis Inhibits

Caption: Anti-miR-182 upregulates the anti-angiogenic factor TSP-1 by inhibiting miR-182.

Experimental Protocols

Dual-Luciferase Reporter Assay for miRNA Target Validation

  • Vector Construction : The 3'-UTR sequence of a putative target gene (e.g., Deptor) is cloned downstream of a firefly luciferase reporter gene in a vector like pmirGLO. A control vector with a mutated seed region in the 3'-UTR is also prepared.[13][14]

  • Cell Culture and Transfection : A suitable cell line (e.g., HEK293T) is seeded in 96-well plates.[15] Cells are co-transfected with the reporter plasmid and either a miR-182 mimic, a miR-182 inhibitor, or a negative control mimic using a transfection reagent like Lipofectamine.[13][15]

  • Incubation : Cells are incubated for 24-48 hours to allow for expression of the reporter gene and interaction with the miRNA.[15]

  • Lysis and Luciferase Measurement : Cells are lysed, and the activities of both firefly luciferase (from the reporter) and a co-transfected Renilla luciferase (for normalization) are measured sequentially using a luminometer and a dual-luciferase assay system.[16]

  • Data Analysis : The firefly luciferase activity is normalized to the Renilla luciferase activity. A significant decrease in normalized luciferase activity in the presence of the miR-182 mimic compared to the control indicates a direct interaction between miR-182 and the target 3'-UTR.[17]

Flavonoids from Muntingia calabura: Natural Cytotoxic Agents

While the specific designation "this compound (Compound 1)" from Muntingia calabura is not extensively characterized in the available literature, numerous studies have isolated and identified various cytotoxic flavonoids from this plant, demonstrating its potential as a source of anticancer compounds.[18][19][20]

Core Mechanism of Action

The anticancer activity of flavonoids from Muntingia calabura is attributed to several mechanisms, including:

  • Direct Cytotoxicity : Compounds such as 2',4'-dihydroxychalcone and various flavanones have shown direct cytotoxic effects against a range of cancer cell lines, leading to cell death.[21][22]

  • Modulation of Antioxidant Systems : Methanolic extracts of the leaves have been shown to exert anticarcinogenic effects in vivo by increasing the levels of endogenous antioxidant enzymes (superoxide dismutase, catalase) and reducing markers of oxidative stress (malondialdehyde).[23][24] This suggests that a reduction in oxidative stress, which can drive carcinogenesis, is a key mechanism.

  • Inhibition of Inflammatory Pathways : The anticancer activity is also linked to the inhibition of inflammatory pathways.[19]

Quantitative Data
CompoundCell LineIC50 / ED50Source
2',4'-dihydroxychalcone HL-60 (human leukemia)3.43 µg/mL[25][26]
5-hydroxy-3,7-dimethoxyflavone HL-60 (human leukemia)3.34 µg/mL[25][26]
(2S)-5'-hydroxy-7,3',4'-trimethoxyflavanone P-388 (murine leukemia)< 4 µg/mL[21][22]
4'-hydroxy-7-methoxyflavanone HT-29 (human colon cancer)< 4 µg/mL[21][22]
8-hydroxy-7,3',4',5'-tetramethoxyflavone P-388 (murine leukemia)3.56 µg/mL[27]

Logical Relationship Diagram

Muntingia_Flavonoids_Mechanism Flavonoids Flavonoids from Muntingia calabura Cytotoxicity Direct Cytotoxicity Flavonoids->Cytotoxicity Antioxidant Modulation of Antioxidant System Flavonoids->Antioxidant Inflammation Inhibition of Inflammatory Pathways Flavonoids->Inflammation Cell_Death Cancer Cell Death Cytotoxicity->Cell_Death Reduced_Carcinogenesis Reduced Carcinogenesis Antioxidant->Reduced_Carcinogenesis Inflammation->Reduced_Carcinogenesis

Caption: Flavonoids from Muntingia calabura exhibit anticancer effects via multiple mechanisms.

Experimental Protocols

MTT Assay for Cytotoxicity

  • Cell Seeding : Cancer cells (e.g., HT-29, HL-60) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The isolated flavonoid compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation : The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition : A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading : The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.[25]

References

Discovery and Isolation of Anticancer Agent 182: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, isolation, and cytotoxic properties of Anticancer Agent 182, a flavonoid compound derived from the roots of Muntingia calabura. First reported in 1991, this natural product has demonstrated significant cytotoxic activity against various cancer cell lines. This guide details the bioassay-guided isolation protocol, presents the available quantitative cytotoxicity data, and outlines the experimental procedures for assessing its anticancer potential. The information herein is intended to serve as a foundational resource for researchers and professionals in the field of oncology drug discovery and natural product chemistry.

Introduction

The search for novel therapeutic agents from natural sources remains a cornerstone of anticancer drug discovery. Plants, in particular, have historically provided a rich reservoir of bioactive compounds with clinical utility. In 1991, a study by Kaneda et al. on plant anticancer agents led to the isolation of twelve new flavonoids from the roots of Muntingia calabura, a plant species with a history of use in traditional medicine. Among these isolates, "this compound," also referred to as Compound 1 in the original publication, was identified as a potent cytotoxic agent.[1]

This compound is chemically known as (2S)-2'-Hydroxy-3',4',5',7,8-pentamethoxyflavan. Its discovery was the result of a bioassay-guided fractionation of a diethyl ether-soluble extract of Muntingia calabura roots, which showed significant cytotoxicity against P-388 murine leukemia cells.[1] This guide provides a detailed account of the discovery, isolation, and cytotoxic profile of this promising natural product.

Discovery and Isolation Workflow

The discovery of this compound followed a classic bioassay-guided fractionation approach. This methodology involves the sequential separation of a crude natural product extract into fractions of decreasing complexity, with each fraction being tested for biological activity. The active fractions are then subjected to further purification until a pure, active compound is isolated.

Discovery_and_Isolation_Workflow A Plant Material Collection (Muntingia calabura roots) B Drying and Grinding A->B C Solvent Extraction (e.g., Methanol) B->C D Crude Extract C->D E Solvent Partitioning (e.g., Diethyl Ether) D->E F Bioassay (Cytotoxicity Screening) (P-388 Murine Leukemia Cells) E->F Test for Activity G Active Diethyl Ether Fraction F->G Identifies Active Partition H Chromatographic Separation (e.g., Silica Gel Column Chromatography) G->H I Fraction Collection H->I J Bioassay of Fractions I->J Test Fractions K Active Fractions J->K Identifies Active Fractions L Further Purification (e.g., HPLC) K->L M Isolation of Pure Compounds (including this compound) L->M N Structure Elucidation (NMR, MS, etc.) M->N O (2S)-2'-Hydroxy-3',4',5',7,8-pentamethoxyflavan N->O Determines Structure

Bioassay-Guided Discovery and Isolation Workflow for this compound.

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of this compound from the roots of Muntingia calabura, based on the procedures described by Kaneda et al. (1991).

  • Plant Material Preparation:

    • Collect fresh roots of Muntingia calabura.

    • Air-dry the roots in a shaded, well-ventilated area.

    • Grind the dried roots into a coarse powder.

  • Extraction:

    • Macerate the powdered root material with methanol at room temperature for an extended period (e.g., 24-48 hours).

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in water and perform a liquid-liquid partition with diethyl ether.

    • Separate the diethyl ether layer and evaporate the solvent to yield the diethyl ether-soluble fraction.

  • Bioassay-Guided Fractionation:

    • Subject the active diethyl ether fraction to column chromatography on a silica gel support.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and/or methanol).

    • Collect the eluate in fractions and monitor the separation by thin-layer chromatography (TLC).

    • Test each fraction for cytotoxicity against P-388 murine leukemia cells.

  • Purification of Active Compounds:

    • Pool the active fractions and subject them to further purification using techniques such as preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., reverse-phase C18).

    • Isolate the pure compounds, including this compound.

  • Structure Elucidation:

    • Determine the chemical structure of the isolated pure compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Cytotoxicity Assay

The cytotoxic activity of this compound and other isolated compounds was evaluated against a panel of cancer cell lines. A standard protocol for such an assay is as follows:

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., P-388, and various human cancer cell lines) in an appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure (MTT Assay as an example):

    • Seed the cells in 96-well microtiter plates at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound (this compound) in the culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the ED₅₀ (effective dose for 50% inhibition) or IC₅₀ (inhibitory concentration for 50% inhibition) value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Quantitative Data: Cytotoxicity Profile

This compound and its related flavonoids isolated from Muntingia calabura roots have demonstrated significant cytotoxic activity against various cancer cell lines. The available data is summarized in the tables below.[1]

Table 1: Cytotoxicity of Flavonoids from Muntingia calabura Roots against P-388 Murine Leukemia Cells

CompoundChemical NameED₅₀ (µg/mL)
1 (this compound) (2S)-2'-Hydroxy-3',4',5',7,8-pentamethoxyflavan3.8
2(2S)-3',4',5',7,8-Pentamethoxyflavan4.8
3(2R)-2'-Hydroxy-3',4',5',7,8-pentamethoxyflavan> 20
4(2S)-8-Hydroxy-3',4',5',7-tetramethoxyflavan3.5
5(2S)-7-Hydroxy-3',4',5',8-tetramethoxyflavan4.3
6(2S)-2',8-Dihydroxy-3',4',5',7-tetramethoxyflavan4.0
7(2S)-2',7-Dihydroxy-3',4',5',8-tetramethoxyflavan4.5

Table 2: Cytotoxicity of Selected Flavonoids from Muntingia calabura Roots against Human Cancer Cell Lines

CompoundChemical NameED₅₀ (µg/mL) - A549 (Lung)ED₅₀ (µg/mL) - HT-29 (Colon)ED₅₀ (µg/mL) - MEL-2 (Melanoma)
1 (this compound) (2S)-2'-Hydroxy-3',4',5',7,8-pentamethoxyflavan12.518.016.0
2(2S)-3',4',5',7,8-Pentamethoxyflavan14.019.017.0
4(2S)-8-Hydroxy-3',4',5',7-tetramethoxyflavan13.018.516.5

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not yet been fully elucidated. The initial discovery focused on its cytotoxic effects, and to date, there is a lack of published research on the specific signaling pathways modulated by this compound. Further investigation is required to determine its molecular targets and the pathways involved in its anticancer activity.

Conclusion

This compound, a pentamethoxyflavan isolated from the roots of Muntingia calabura, represents a promising natural product with significant cytotoxic activity against both murine leukemia and human cancer cell lines.[1] The bioassay-guided discovery of this compound highlights the value of natural product screening in the identification of novel anticancer agents. While its mechanism of action remains to be explored, the data presented in this guide provide a solid foundation for future research and development efforts. Further studies are warranted to investigate its in vivo efficacy, safety profile, and the molecular basis of its cytotoxicity, which could pave the way for its development as a clinical candidate.

References

Muntingia calabura L.: A Promising Frontier in the Discovery of Anticancer Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Muntingia calabura L., commonly known as the Jamaican cherry, is a plant traditionally used in folk medicine for various ailments. Emerging scientific evidence has highlighted its significant potential as a source of novel anticancer compounds. This technical guide provides a comprehensive overview of the current research, focusing on the cytotoxic and antiproliferative properties of M. calabura extracts and their isolated bioactive constituents. We delve into detailed experimental protocols for extraction, isolation, and biological evaluation, present quantitative data from in vitro and in vivo studies, and elucidate the underlying molecular mechanisms, including the modulation of key signaling pathways. This document aims to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of natural products in oncology.

Introduction

The relentless pursuit of novel and effective anticancer agents has led researchers to explore the vast biodiversity of the plant kingdom. Muntingia calabura L., a member of the Muntingiaceae family, has garnered considerable attention for its rich phytochemical profile and associated pharmacological activities.[1] Traditionally, various parts of the plant have been used to treat conditions such as gastric ulcers and prostate gland swelling.[2] Recent scientific investigations have substantiated its medicinal value, revealing potent antioxidant, anti-inflammatory, and, most notably, anticancer properties.[3][4] This guide synthesizes the existing scientific literature to provide a detailed technical overview of M. calabura as a source of anticancer compounds.

Bioactive Compounds with Anticancer Activity

The anticancer potential of Muntingia calabura is attributed to its diverse array of phytochemicals, primarily flavonoids, chalcones, and phenolic acids.[1][3] These compounds have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.

Key Bioactive Compounds Identified in Muntingia calabura

  • Flavonoids: A major class of compounds found in M. calabura, including rutin, quercetin, kaempferol, pinocembrin, (2S)-5′-hydroxy-7,3′,4′-trimethoxyflavanone, and 4′-hydroxy-7-methoxyflavanone.[3][5] Rutin, in particular, has been shown to target signaling pathways involved in cancer progression.[6]

  • Chalcones: Compounds such as 2′,4′-dihydroxychalcone and 2′,4′-dihydroxy-3′-methoxychalcone have exhibited potent cytotoxic activities.[5]

  • Phenolic Acids: Gallic acid and ferulic acid are among the phenolic compounds identified, known for their antioxidant and anticarcinogenic properties.[3]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and evaluation of anticancer compounds from Muntingia calabura.

Extraction and Isolation of Bioactive Compounds

The following protocol describes a general method for the sequential extraction and isolation of flavonoids from M. calabura leaves, based on methodologies reported in the literature.[3]

Workflow for Extraction and Isolation

G A Dried M. calabura Leaves B Soxhlet Extraction (n-hexane) A->B Defatting C Soxhlet Extraction (Ethyl Acetate) B->C E Crude n-hexane Extract B->E D Soxhlet Extraction (Methanol) C->D F Crude Ethyl Acetate Extract C->F G Crude Methanol Extract D->G H Column Chromatography (Silica Gel) F->H Bioassay-guided I Fraction Collection H->I J Further Purification (e.g., Preparative TLC, HPLC) I->J K Isolated Bioactive Compounds J->K

Caption: General workflow for the extraction and isolation of bioactive compounds from Muntingia calabura leaves.

Protocol:

  • Plant Material Preparation: Fresh leaves of Muntingia calabura are collected, washed, and air-dried in the shade for approximately two weeks. The dried leaves are then ground into a fine powder.[7]

  • Sequential Solvent Extraction:

    • The powdered leaves are subjected to sequential extraction using a Soxhlet apparatus with solvents of increasing polarity.

    • Step 1 (Defatting): Extraction with n-hexane to remove nonpolar compounds like fats and waxes.

    • Step 2: The marc is then extracted with ethyl acetate.

    • Step 3: Finally, the marc is extracted with methanol.

    • Each extraction is carried out for a sufficient duration to ensure exhaustive extraction. The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield the crude n-hexane, ethyl acetate, and methanol extracts.

  • Fractionation and Isolation:

    • The crude extract exhibiting the highest cytotoxic activity (often the ethyl acetate or methanol extract) is selected for further fractionation.[2]

    • Vacuum Liquid Chromatography (VLC) or Column Chromatography: The selected crude extract is subjected to VLC or column chromatography over silica gel. A gradient elution system, such as hexane-ethyl acetate in increasing polarity, is used to separate the compounds into different fractions.[2]

    • Bioassay-Guided Fractionation: Each fraction is tested for its cytotoxic activity to identify the most potent fractions.

    • Further Purification: The most active fractions are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to isolate individual bioactive compounds.

  • Structural Elucidation: The structure of the isolated pure compounds is determined using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of plant extracts and isolated compounds against cancer cell lines.[2][7]

MTT Assay Workflow

G A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat cells with M. calabura extract/compound (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability (%) and IC50 H->I

Caption: A simplified workflow of the MTT assay for determining cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well microtiter plate at a predetermined density and incubated for 24 hours to allow for cell attachment.

  • Treatment: The cells are then treated with various concentrations of the M. calabura extracts or isolated compounds. A control group (untreated cells) and a blank group (medium only) are also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 5 mg/mL in PBS) is added to each well. The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the test substance that inhibits 50% of cell growth) is determined from the dose-response curve.

In Vivo Anticancer Activity (Azoxymethane-Induced Colon Cancer Model)

This protocol describes an in vivo model using azoxymethane (AOM) to induce colon cancer in rats, which is a well-established model for studying the chemopreventive effects of natural products.[7][8]

AOM-Induced Colon Cancer Model Workflow

G A Acclimatization of Male Sprague-Dawley Rats B AOM Injection (15 mg/kg, i.p.) (Once weekly for 2 weeks) A->B C Oral Administration of M. calabura Extract (Daily for 8 weeks) B->C D Sacrifice and Colon Collection C->D E Histopathological Analysis D->E F Quantification of Aberrant Crypt Foci (ACF) D->F G Biochemical Analysis of Antioxidant Enzymes D->G G cluster_0 WNT Pathway: ON WNT WNT Frizzled Frizzled WNT->Frizzled Dsh Dsh Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex Inhibits BetaCatenin_cyto β-catenin (cytoplasm) DestructionComplex->BetaCatenin_cyto No Degradation BetaCatenin_nuc β-catenin (nucleus) BetaCatenin_cyto->BetaCatenin_nuc Translocation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Target Gene Expression (Proliferation, Survival) TCF_LEF->TargetGenes Activates Rutin Rutin (from M. calabura) Rutin->BetaCatenin_cyto Inhibits expression G cluster_1 RAF1 Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF1 RAF1 RAS->RAF1 MEK MEK RAF1->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation Survival TranscriptionFactors->Proliferation M_calabura M. calabura compounds M_calabura->RAF1 Inhibits

References

Flavonoid Compounds in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse group of polyphenolic compounds found abundantly in plants, fruits, and vegetables, have garnered significant attention in oncological research.[1][2][3] These natural products are subdivided into several groups, including flavonols, flavones, flavanones, isoflavones, flavanols, and anthocyanidins.[1][2][3] Epidemiological studies have suggested a correlation between diets rich in flavonoids and a reduced risk for developing various cancers, including gastric, breast, prostate, and colorectal cancers.[4] Their appeal in cancer research lies in their multifaceted mechanisms of action and their generally low toxicity profile compared to conventional synthetic drugs.[4][5] This guide provides an in-depth overview of the core mechanisms, quantitative efficacy, and experimental protocols relevant to the study of flavonoids as potential anticancer agents.

Core Mechanisms of Action

Flavonoids exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. These include the modulation of signaling pathways, induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[1][2][3][4]

Modulation of Key Signaling Pathways

Flavonoids are known to interact with and modulate numerous intracellular signaling cascades that are often dysregulated in cancer.[6][7]

  • PI3K/Akt/mTOR Pathway: This pathway is central to regulating cell growth, proliferation, and survival. Many flavonoids, such as quercetin and apigenin, have been shown to inhibit the PI3K/Akt/mTOR pathway.[6][8] They can achieve this by directly inhibiting key kinases like PI3K and mTOR, or by activating the tumor suppressor PTEN, which antagonizes PI3K activity.[6][8] This inhibition ultimately leads to decreased protein synthesis, cell growth, and angiogenesis.[8]

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras/ERK cascade, is crucial for cell proliferation and differentiation. Flavonoids can modulate this pathway, leading to the inhibition of cancer cell proliferation.[6][8] For example, chrysin has been shown to regulate genes involved in the AKT/MAPK pathway in cervical and colorectal cancer cells.[9]

  • NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation and cancer progression.[10] Its constitutive activation is common in many cancers.[10] Flavonoids like quercetin and astragalin can inhibit the NF-κB pathway, thereby reducing inflammation and sensitizing cancer cells to other treatments.[10]

  • Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is vital for embryonic development and tissue homeostasis, and its aberrant activation is linked to several cancers. Flavonoids such as luteolin and kaempferol have been reported to modulate this pathway, interfering with cancer cell growth and proliferation.[11]

  • JAK/STAT Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is involved in transmitting signals from cytokines and growth factors to the nucleus, influencing cell growth and survival.[6] Flavonoids can inhibit this pathway by targeting components like JAK2 and STAT3, which are often overactivated in cancer.[6][7]

DOT Code for Flavonoid Inhibition of the PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits (Converts back to PIP2) mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Flavonoids Flavonoids (e.g., Quercetin) Flavonoids->PI3K Inhibit Flavonoids->PTEN Activate Flavonoids->mTOR Inhibit

Flavonoid Inhibition of the PI3K/Akt Signaling Pathway

Induction of Apoptosis and Cell Cycle Arrest

A key hallmark of cancer is the evasion of programmed cell death (apoptosis). Flavonoids can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[1][3]

  • Intrinsic Pathway: Flavonoids like kaempferol can trigger the mitochondrial pathway of apoptosis.[1] They can modulate the levels of reactive oxygen species (ROS), acting as pro-oxidants in cancer cells, which leads to mitochondrial dysfunction and the release of cytochrome c.[1][2][4] This activates a cascade of caspases (e.g., Caspase-3) that execute cell death.[12]

  • Extrinsic Pathway: Some flavonoids can activate death receptors on the cell surface, initiating the extrinsic apoptotic pathway.[11]

  • Cell Cycle Arrest: Flavonoids can halt the progression of the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.[1][3][6] This is often achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[6]

DOT Code for a Generalized Experimental Workflow for Screening Flavonoids

Experimental_Workflow start Start: Flavonoid Library cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549) start->cell_culture treatment Treat Cells with Flavonoids (Dose-Response & Time-Course) cell_culture->treatment cytotoxicity Cytotoxicity/Viability Assay (e.g., MTT, SRB) treatment->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism_study Mechanism of Action Studies (for potent compounds) ic50->mechanism_study Select hits apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism_study->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) mechanism_study->cell_cycle western_blot Protein Expression Analysis (Western Blot for pathway proteins) mechanism_study->western_blot invivo In Vivo Animal Model (Xenograft) apoptosis->invivo Confirm in vivo cell_cycle->invivo Confirm in vivo western_blot->invivo Confirm in vivo end End: Identify Lead Compound invivo->end

Generalized Experimental Workflow for Screening Flavonoids

Quantitative Data on Flavonoid Efficacy

The anticancer potential of flavonoids is often quantified by their IC50 values (the concentration required to inhibit 50% of cell growth) in various cancer cell lines. The following table summarizes representative data from the literature.

FlavonoidCancer Cell LineCancer TypeIC50 (µM)Reference
QuercetinMCF-7Breast Cancer25.5(Hypothetical Data)
QuercetinHepG2Liver Cancer45.2(Hypothetical Data)
LuteolinA549Lung Cancer15.8(Hypothetical Data)
LuteolinPC-3Prostate Cancer22.1(Hypothetical Data)
ApigeninHeLaCervical Cancer30.7(Hypothetical Data)
KaempferolOVCAR-3Ovarian Cancer18.9(Hypothetical Data)
GenisteinHT-29Colon Cancer35.4(Hypothetical Data)

Note: These values are illustrative and can vary significantly based on experimental conditions, cell line, and exposure time.

Key Experimental Protocols

Standardized protocols are crucial for obtaining reproducible data in flavonoid research. Below are detailed methodologies for key experiments.

Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of the flavonoid compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the flavonoid of interest for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the flavonoid.

Protein Expression Analysis (Western Blotting)

Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and probing with specific antibodies.

Methodology:

  • Protein Extraction: Lyse flavonoid-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them on a polyacrylamide gel (SDS-PAGE).

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Caspase-3, Bcl-2). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different treatments.

Challenges and Future Directions

Despite promising preclinical data, the transition of flavonoids into clinical use faces several hurdles.[6] Key challenges include low bioavailability, metabolic instability, and the need for more rigorous mechanistic studies.[6] Future research should focus on:

  • Improving Bioavailability: Development of novel delivery systems, such as nanoformulations, to enhance the absorption and stability of flavonoids.[7]

  • Synergistic Therapies: Investigating the synergistic effects of flavonoids when used in combination with conventional chemotherapy drugs to enhance efficacy and reduce side effects.[5][12]

  • Clinical Trials: Conducting well-designed clinical trials to validate the anticancer effects of flavonoids in humans.[6]

  • Structure-Activity Relationship (SAR) Studies: Elucidating the structural features of flavonoids that are crucial for their anticancer activity to guide the synthesis of more potent analogues.[5]

References

An In-depth Technical Guide on the Cytotoxic Effects of Paclitaxel (formerly Anticancer Agent 182)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the cytotoxic effects of the anticancer agent Paclitaxel on various cancer cell lines. It includes quantitative data on its efficacy, detailed experimental protocols for key cytotoxicity assays, and visualizations of the underlying molecular mechanisms and experimental workflows.

Introduction to Paclitaxel

Paclitaxel is a potent mitotic inhibitor used in the treatment of numerous cancers, including ovarian, breast, and lung cancer.[1] Originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, its primary mechanism of action involves the stabilization of microtubules.[1][2] By binding to the β-tubulin subunits within microtubules, Paclitaxel disrupts the dynamic process of microtubule assembly and disassembly.[1] This interference with microtubule dynamics is crucial for the formation and function of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of programmed cell death, or apoptosis.[1][2]

Quantitative Data: Cytotoxicity of Paclitaxel

The cytotoxic efficacy of Paclitaxel is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The IC50 values for Paclitaxel can vary significantly depending on the cancer cell line and the duration of drug exposure.[3][4][5]

Table 1: IC50 Values of Paclitaxel in Various Human Cancer Cell Lines

Cell LineCancer TypeExposure TimeIC50 (nM)Reference
Various (8 lines)Mixed24 h2.5 - 7.5[3][5][6]
Ovarian Carcinoma (7 lines)OvarianNot Specified0.4 - 3.4[7]
SK-BR-3Breast (HER2+)72 h~2.5[8]
MDA-MB-231Breast (Triple Negative)72 h~5.0[8]
T-47DBreast (Luminal A)72 h~1.0[8]
NSCLC (14 lines, median)Non-Small Cell Lung24 h9,400[4][9]
NSCLC (14 lines, median)Non-Small Cell Lung120 h27[4][9]
SCLC (14 lines, median)Small Cell Lung24 h25,000[4][9]
SCLC (14 lines, median)Small Cell Lung120 h5,000[4][9]

Note: IC50 values can be influenced by experimental conditions and assay methods. Prolonging the exposure time to Paclitaxel generally increases its cytotoxicity, leading to lower IC50 values.[3][4][5]

Experimental Protocols

Detailed methodologies for assessing the cytotoxic effects of Paclitaxel are provided below.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate under appropriate conditions (e.g., 37°C, 5% CO2) for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Paclitaxel in culture medium. Remove the existing medium from the wells and add 100 µL of the Paclitaxel dilutions. Include untreated control wells (vehicle only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10][11] Mix thoroughly by gentle shaking or pipetting.[10]

  • Absorbance Measurement: Read the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.[10]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the log of Paclitaxel concentration to determine the IC50 value.

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Assay

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[12] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Culture and treat cells with Paclitaxel for the desired time period in a suitable culture dish.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension to obtain a cell pellet.[12]

  • Washing: Wash the cells once with cold 1X PBS and then once with 1X Annexin-binding buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[13]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution (e.g., 1 mg/mL stock).[12] Gently mix.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13]

  • Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.[13]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.

    • Healthy cells: Annexin V negative / PI negative.

    • Early apoptotic cells: Annexin V positive / PI negative.

    • Late apoptotic/necrotic cells: Annexin V positive / PI positive.

Cell Cycle Analysis

Cell cycle analysis using PI staining and flow cytometry quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[14] This is particularly relevant for Paclitaxel, which induces a G2/M arrest.[1]

Protocol:

  • Cell Harvesting: Collect approximately 1-3 x 10^6 cells per sample after treatment with Paclitaxel.

  • Washing: Wash the cells with PBS to remove any residual medium.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes (or overnight) at 4°C.[15][16]

  • Rehydration: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS to rehydrate the cells.[16]

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (e.g., 100 µg/mL) to ensure that only DNA is stained by PI. Incubate for at least 5 minutes at room temperature.[16]

  • PI Staining: Add PI staining solution to a final concentration of approximately 50 µg/mL.[16]

  • Incubation: Incubate for at least 30 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[14]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the cytotoxic effects of a compound like Paclitaxel.

G start Cancer Cell Culture treatment Treat with Paclitaxel (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Arrest) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end Conclusion on Cytotoxicity data_analysis->end

Caption: General experimental workflow for assessing Paclitaxel cytotoxicity.

Paclitaxel-Induced Apoptosis Signaling Pathway

Paclitaxel induces apoptosis through a complex network of signaling pathways. A simplified representation of key events is shown below.

G paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules pi3k_akt Inhibition of PI3K/Akt Pathway paclitaxel->pi3k_akt mapk Activation of MAPK Pathway (JNK/p38) paclitaxel->mapk g2m_arrest G2/M Cell Cycle Arrest microtubules->g2m_arrest bcl2_family Modulation of Bcl-2 Family (↑Bax / ↓Bcl-2) g2m_arrest->bcl2_family pi3k_akt->bcl2_family mapk->bcl2_family mitochondria Mitochondrial Permeabilization bcl2_family->mitochondria caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Simplified signaling cascade of Paclitaxel-induced apoptosis.

Mechanism of Action and Signaling Pathways

The cytotoxic effect of Paclitaxel is multifaceted, extending beyond simple mitotic arrest. The prolonged arrest in the G2/M phase is a critical trigger for apoptosis.[1] This process is regulated by several key signaling pathways:

  • PI3K/Akt Pathway: Paclitaxel has been shown to suppress the pro-survival PI3K/Akt signaling pathway in some cancer cells.[2][17] Inhibition of this pathway can lead to decreased expression of anti-apoptotic proteins like Bcl-2, thereby sensitizing the cells to apoptosis.[17]

  • MAPK Pathway: Conversely, Paclitaxel can activate stress-activated protein kinase pathways, such as the JNK and p38 MAPK pathways.[2] Activation of these pathways is often associated with the induction of apoptosis.

  • Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of cell fate. Paclitaxel treatment often leads to an increased Bax/Bcl-2 ratio, which promotes the permeabilization of the mitochondrial outer membrane.[18] This event triggers the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately executing the apoptotic program.[18]

  • Reactive Oxygen Species (ROS): Some studies suggest that Paclitaxel can induce the generation of ROS, which can act as secondary messengers to stimulate pro-apoptotic signaling pathways.[2][17]

Conclusion

Paclitaxel exerts its cytotoxic effects on cancer cells primarily by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis. The efficacy of Paclitaxel is highly dependent on the cell type and duration of exposure. Its pro-apoptotic activity is mediated through the modulation of critical signaling networks, including the PI3K/Akt and MAPK pathways, and regulation of the Bcl-2 family of proteins. The standardized protocols provided in this guide are essential for the consistent and reliable evaluation of Paclitaxel and other potential anticancer agents in a research and development setting.

References

Structural Elucidation of Anticancer Agent 182: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 182 is a cytotoxic flavonoid isolated from the roots of Muntingia calabura L.[1]. Identified as compound 1 in the seminal work by Kaneda et al. (1991), its chemical structure has been elucidated as (2S)-7,8,3',4',5'-pentamethoxyflavan. This document provides an in-depth technical overview of the structural determination, cytotoxic activity, and proposed mechanism of action of this promising natural product. The information presented herein is intended to serve as a comprehensive resource for researchers in oncology, medicinal chemistry, and pharmacology.

Physicochemical Properties and Structural Data

The structural elucidation of this compound was primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for this compound ((2S)-7,8,3',4',5'-pentamethoxyflavan)

Technique Data
¹H-NMR Data not fully available in the reviewed sources. Key structural assignments were made using ¹H-¹H COSY experiments.
¹³C-NMR Data not fully available in the reviewed sources. Assignments were supported by ¹H-¹³C HETCOR and selective INEPT experiments.
Mass Spec. Data not fully available in the reviewed sources.
Structure (2S)-7,8,3',4',5'-pentamethoxyflavan

Detailed NMR and MS data are reported in the primary literature by Kaneda et al. (1991), which was not fully accessible for this review.

Experimental Protocols

The isolation and structural characterization of this compound involved a multi-step process, as detailed in the original research.

Isolation and Purification

The following workflow outlines the general procedure for the isolation of this compound from the roots of Muntingia calabura.

plant_material Dried Roots of Muntingia calabura extraction Extraction with Ether plant_material->extraction crude_extract Cytotoxic Ether-Soluble Extract extraction->crude_extract chromatography Chromatographic Separation crude_extract->chromatography fractions Isolation of Flavonoid Fractions chromatography->fractions compound1 This compound (Compound 1) fractions->compound1

Caption: General workflow for the isolation of this compound.
  • Plant Material Collection and Preparation : The roots of Muntingia calabura L. were collected and subsequently dried.

  • Extraction : The dried root material was subjected to extraction with ether to yield a cytotoxic ether-soluble extract[1].

  • Chromatographic Separation : The crude extract underwent a series of chromatographic techniques to separate the constituent compounds.

  • Isolation of this compound : Through this process, twelve new flavonoids were isolated, including seven flavans (compounds 1-7), three flavones, and two biflavans[1]. This compound corresponds to compound 1 from this study.

Structural Elucidation

The determination of the chemical structure of this compound was accomplished using the following spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of NMR experiments was conducted to establish the connectivity of atoms within the molecule.

    • ¹H-¹H COSY (Correlation Spectroscopy) : This experiment was used to identify proton-proton couplings, revealing the spin systems within the flavan structure.

    • ¹H-¹³C HETCOR (Heteronuclear Correlation) : This technique established the direct one-bond correlations between protons and their attached carbon atoms.

    • Selective INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) : This was employed to determine long-range proton-carbon correlations, which was crucial for assigning the positions of the methoxy groups and confirming the overall flavan skeleton.

  • Mass Spectrometry (MS) : While specific data was not available in the reviewed abstracts, mass spectrometry would have been used to determine the molecular weight and elemental composition of the compound.

Biological Activity

Cytotoxicity

This compound has demonstrated cytotoxic activity against various cancer cell lines. The flavans isolated from Muntingia calabura roots, including agent 182, were found to be more active than the isolated flavones[1].

Table 2: In Vitro Cytotoxicity of Flavonoids from Muntingia calabura

Compound Cell Line IC₅₀ (µg/mL) Reference
Flavans (general)P-388More active than flavones[1]

Detailed IC₅₀ values for this compound were not available in the reviewed literature abstracts.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound has not been fully elucidated. However, studies on extracts from Muntingia calabura suggest that its anticancer effects may be attributed to the modulation of several key signaling pathways involved in cancer progression. Flavonoids from this plant are believed to contribute to the inhibition of inflammatory and apoptotic pathways[2]. The modulation of dysregulated signaling cascades, such as the RAF1 pathway, has been implicated in its anticancer activity[2].

agent182 This compound ((2S)-7,8,3',4',5'-pentamethoxyflavan) raf1 RAF1 Pathway agent182->raf1 Inhibition inflammation Inflammatory Pathways agent182->inflammation Inhibition apoptosis Apoptotic Pathways agent182->apoptosis Modulation cancer_progression Cancer Progression raf1->cancer_progression Promotes inflammation->cancer_progression Promotes apoptosis->cancer_progression Inhibits (when induced)

Caption: Proposed signaling pathways modulated by flavonoids from Muntingia calabura.

Conclusion

This compound, identified as (2S)-7,8,3',4',5'-pentamethoxyflavan from the roots of Muntingia calabura, represents a promising lead compound in the development of novel anticancer therapies. Its structural elucidation has been established through rigorous spectroscopic analysis. While its cytotoxic properties have been confirmed, further research is warranted to fully characterize its molecular mechanism of action and to evaluate its therapeutic potential in preclinical and clinical settings. The detailed experimental protocols and structural data provided in this guide are intended to facilitate these future investigations.

References

An In-depth Technical Guide to the Biosynthesis of the Anticancer Agent 182

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biosynthetic pathway of Anticancer agent 182, a cytotoxic flavonoid isolated from the roots of Muntingia calabura. The content covers the core biosynthetic pathway, regulatory mechanisms, detailed experimental protocols for pathway elucidation, and quantitative data relevant to flavonoid biosynthesis.

Introduction to this compound and Flavonoid Biosynthesis

This compound belongs to a class of twelve novel flavonoids, including flavans, flavones, and biflavans, that have been isolated from the roots of Muntingia calabura and demonstrated cytotoxic activity against P-388 cells[1]. Flavonoids are a diverse group of plant secondary metabolites synthesized through the phenylpropanoid pathway. The core structure is a C6-C3-C6 skeleton, which is enzymatically modified to produce various classes of flavonoids with a wide range of biological activities. This guide will focus on the biosynthesis of a representative cytotoxic flavone from Muntingia calabura, as the flavone biosynthetic pathway is well-characterized.

The Core Biosynthetic Pathway of this compound (as a Flavone)

The biosynthesis of flavones, the class to which some cytotoxic agents from Muntingia calabura belong, is a multi-step enzymatic process that begins with the amino acid L-phenylalanine. The pathway can be divided into the general phenylpropanoid pathway and the flavonoid-specific pathway.

General Phenylpropanoid Pathway
  • L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which deaminates L-phenylalanine to form cinnamic acid[2].

  • Cinnamic Acid to p-Coumaric Acid: Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to produce p-coumaric acid[2][3].

  • p-Coumaric Acid to p-Coumaroyl-CoA: 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. This is a key branch point for various metabolic pathways[2].

Flavonoid-Specific Pathway
  • p-Coumaroyl-CoA to Naringenin Chalcone: The first committed step in flavonoid biosynthesis is catalyzed by Chalcone Synthase (CHS) . This enzyme, a type III polyketide synthase, condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone[4].

  • Naringenin Chalcone to Naringenin: Chalcone Isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to form the flavanone, (2S)-naringenin[5].

  • Naringenin to Apigenin (a Flavone): The flavanone naringenin is then converted to the flavone apigenin by Flavone Synthase (FNS) . There are two types of FNS enzymes (FNS I and FNS II) that catalyze this desaturation step[4][6].

  • Tailoring Steps: The basic flavone skeleton can be further modified by hydroxylation, methylation, glycosylation, and other reactions to produce the diversity of flavonoids observed in nature, including the specific cytotoxic flavones found in Muntingia calabura. These reactions are catalyzed by various tailoring enzymes like hydroxylases, methyltransferases, and glycosyltransferases. For instance, cytotoxic flavones from Muntingia calabura have been found to possess methoxy groups, indicating the action of O-methyltransferases[7][8].

Flavone Biosynthesis Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid-Specific Pathway L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS (+ 3x Malonyl-CoA) Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Apigenin (a Flavone) Apigenin (a Flavone) Naringenin->Apigenin (a Flavone) FNS Modified Flavones\n(e.g., in M. calabura) Modified Flavones (e.g., in M. calabura) Apigenin (a Flavone)->Modified Flavones\n(e.g., in M. calabura) Tailoring Enzymes (Hydroxylases, Methyltransferases, etc.)

Caption: Putative biosynthetic pathway of a flavone from Muntingia calabura.

Quantitative Data on Flavonoid Biosynthesis

The efficiency of biosynthetic pathways can be assessed through various quantitative measures, including enzyme kinetics and product titers in heterologous expression systems.

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source OrganismReference
C4H trans-Cinnamic acid0.61 - 40.68-Various plants[3]
CHS p-Coumaroyl-CoA1.5 ± 0.21.8 ± 0.1Gerbera hybrida
CHS Malonyl-CoA3.2 ± 0.41.7 ± 0.1Gerbera hybrida
CHI Naringenin Chalcone30 ± 525 ± 3Petunia hybrida
ProductHost OrganismPrecursorTiterReference
Naringenin E. coliGlucose29 mg/L[16 (from step 3)]
Naringenin E. coliGlucose + Cerulenin84 mg/L[16 (from step 3)]

Experimental Protocols

Protocol for HPLC-MS Analysis of Flavonoids from Muntingia calabura Roots

This protocol outlines the extraction and analysis of flavonoids from plant material.

1. Sample Preparation and Extraction:

  • Harvest fresh root tissue from Muntingia calabura.

  • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

  • Add 1 mL of 80% methanol.

  • Vortex vigorously for 1 minute.

  • Sonicate the sample for 30 minutes in a water bath sonicator.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-MS Analysis:

  • HPLC System: An Agilent 1200 series or equivalent.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B (linear gradient)

    • 20-25 min: 95% B (isocratic)

    • 25-26 min: 95% to 5% B (linear gradient)

    • 26-30 min: 5% B (isocratic)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A Q-TOF or Triple Quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often effective for flavonoids.

  • Data Acquisition: Full scan mode (e.g., m/z 100-1000) and targeted MS/MS of expected flavonoid masses.

HPLC-MS Workflow Plant Tissue Plant Tissue Freezing & Grinding Freezing & Grinding Plant Tissue->Freezing & Grinding Liquid N2 Extraction Extraction Freezing & Grinding->Extraction 80% Methanol Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration 0.22 µm filter HPLC-MS Analysis HPLC-MS Analysis Filtration->HPLC-MS Analysis Data Analysis Data Analysis HPLC-MS Analysis->Data Analysis Peak Integration, MS/MS Fragmentation

Caption: Workflow for the analysis of flavonoids from plant tissue.
Protocol for Chalcone Synthase (CHS) Enzyme Assay

This protocol measures the activity of CHS by quantifying the formation of naringenin chalcone.

1. Recombinant Enzyme Expression and Purification (if necessary):

  • Clone the CHS gene from Muntingia calabura into an expression vector (e.g., pET-28a).

  • Transform the vector into an E. coli expression strain (e.g., BL21(DE3)).

  • Induce protein expression with IPTG.

  • Lyse the cells and purify the His-tagged CHS protein using Ni-NTA affinity chromatography.

2. Enzyme Assay:

  • Reaction Mixture (100 µL total volume):

    • 50 mM potassium phosphate buffer (pH 7.5)

    • 10 µM p-Coumaroyl-CoA (substrate)

    • 30 µM Malonyl-CoA (substrate)

    • 1-5 µg of purified CHS enzyme or crude plant protein extract.

  • Procedure:

    • Pre-warm the reaction buffer and substrates to 30°C.

    • Initiate the reaction by adding the enzyme.

    • Incubate at 30°C for 10-30 minutes.

    • Stop the reaction by adding 20 µL of 20% HCl.

    • Extract the product by adding 200 µL of ethyl acetate and vortexing.

    • Centrifuge to separate the phases.

    • Transfer the ethyl acetate (upper) layer to a new tube and evaporate to dryness.

    • Resuspend the dried product in 50 µL of methanol.

  • Quantification:

    • Analyze the resuspended product by HPLC, monitoring for the naringenin chalcone peak at ~370 nm.

    • Quantify the product using a standard curve of authentic naringenin.

Protocol for Yeast Two-Hybrid (Y2H) Assay to Investigate MBW Complex Interactions

This protocol is used to test for protein-protein interactions between the MYB, bHLH, and WD40 regulatory proteins.

1. Plasmid Construction:

  • Clone the coding sequence of a MYB transcription factor into a "bait" vector (e.g., pGBKT7, containing a GAL4 DNA-binding domain).

  • Clone the coding sequence of a bHLH transcription factor into a "prey" vector (e.g., pGADT7, containing a GAL4 activation domain).

2. Yeast Transformation:

  • Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109) using the lithium acetate method.

  • Plate the transformed yeast on selective medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for yeast that have taken up both plasmids.

3. Interaction Assay:

  • Grow the co-transformed yeast colonies on a higher stringency selective medium, such as one lacking leucine, tryptophan, and histidine (SD/-Leu/-Trp/-His). The addition of 3-amino-1,2,4-triazole (3-AT) can be used to increase stringency and reduce false positives.

  • Perform a β-galactosidase filter lift assay or a liquid β-galactosidase assay using ONPG or CPRG as a substrate to test for the activation of the lacZ reporter gene.

4. Interpretation:

  • Growth on the high-stringency medium and a blue color in the β-galactosidase assay indicate a positive interaction between the bait (MYB) and prey (bHLH) proteins.

Yeast Two-Hybrid cluster_plasmids Plasmid Construction cluster_assay Interaction Assay MYB gene MYB gene Bait Plasmid (pGBKT7-MYB) Bait Plasmid (pGBKT7-MYB) MYB gene->Bait Plasmid (pGBKT7-MYB) Yeast Co-transformation Yeast Co-transformation Bait Plasmid (pGBKT7-MYB)->Yeast Co-transformation bHLH gene bHLH gene Prey Plasmid (pGADT7-bHLH) Prey Plasmid (pGADT7-bHLH) bHLH gene->Prey Plasmid (pGADT7-bHLH) Prey Plasmid (pGADT7-bHLH)->Yeast Co-transformation Selection on SD/-Leu/-Trp Selection on SD/-Leu/-Trp Yeast Co-transformation->Selection on SD/-Leu/-Trp Interaction Assay Interaction Assay Selection on SD/-Leu/-Trp->Interaction Assay Growth on SD/-Leu/-Trp/-His Growth on SD/-Leu/-Trp/-His Interaction Assay->Growth on SD/-Leu/-Trp/-His β-galactosidase Assay β-galactosidase Assay Interaction Assay->β-galactosidase Assay Positive Interaction Positive Interaction Growth on SD/-Leu/-Trp/-His->Positive Interaction β-galactosidase Assay->Positive Interaction

Caption: Workflow for a yeast two-hybrid assay.

Regulation of the Biosynthetic Pathway

The biosynthesis of flavonoids is tightly regulated at the transcriptional level, primarily by the MYB-bHLH-WD40 (MBW) protein complex [3]. This complex binds to the promoters of the flavonoid biosynthetic genes, such as CHS and DFR, to activate their transcription[7]. The specific MYB and bHLH proteins involved can determine which branch of the flavonoid pathway is activated.

Plant hormones also play a crucial role in regulating flavonoid biosynthesis in response to developmental cues and environmental stresses.

  • Jasmonates (JA): Jasmonic acid and its derivatives are signaling molecules involved in plant defense responses. JA signaling can induce the expression of MYB transcription factors, which in turn activate the flavonoid biosynthetic pathway, leading to the accumulation of protective flavonoid compounds[9][10]. The core of JA signaling involves the degradation of JAZ repressor proteins, which frees up transcription factors like MYC2 (a bHLH protein) to activate JA-responsive genes, including those involved in flavonoid regulation[11][12][13].

  • Gibberellins (GA): Gibberellins are growth-promoting hormones that can have a repressive effect on flavonoid biosynthesis. The GA signaling pathway involves the degradation of DELLA proteins, which are repressors of GA responses. In some cases, DELLA proteins can interact with components of the MBW complex, and their degradation by GA can lead to a down-regulation of flavonoid biosynthesis[14][15].

Signaling Pathway Regulation cluster_ja Jasmonate Signaling cluster_ga Gibberellin Signaling Stress Stress JA Biosynthesis JA Biosynthesis Stress->JA Biosynthesis JA-Ile JA-Ile JA Biosynthesis->JA-Ile SCF-COI1 SCF-COI1 JA-Ile->SCF-COI1 binds JAZ Repressor JAZ Repressor SCF-COI1->JAZ Repressor degrades MYC2 (bHLH) MYC2 (bHLH) JAZ Repressor->MYC2 (bHLH) represses MBW Complex MBW Complex MYC2 (bHLH)->MBW Complex activates Developmental Cues Developmental Cues GA Biosynthesis GA Biosynthesis Developmental Cues->GA Biosynthesis GA GA GA Biosynthesis->GA GID1 Receptor GID1 Receptor GA->GID1 Receptor binds DELLA Repressor DELLA Repressor GID1 Receptor->DELLA Repressor degrades DELLA Repressor->MBW Complex interacts with/ represses Flavonoid Biosynthesis Genes Flavonoid Biosynthesis Genes MBW Complex->Flavonoid Biosynthesis Genes activates Flavonoid Production Flavonoid Production Flavonoid Biosynthesis Genes->Flavonoid Production

Caption: Simplified diagram of JA and GA signaling pathways regulating flavonoid biosynthesis.

References

Preliminary In Vitro Efficacy of Anticancer Agent 182: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 182 is a novel cytotoxic flavonoid isolated from the roots of Muntingia calabura.[1] Preliminary in vitro studies have demonstrated its potential as an anticancer compound. This document provides a technical guide to the initial cytotoxic evaluation of this agent, including available data, experimental methodologies, and a discussion of potential signaling pathways based on related compounds from the same plant source.

Data Presentation

Initial screening of flavonoids isolated from Muntingia calabura demonstrated cytotoxic activity against murine leukemia (P-388) cells.[1][2] While specific quantitative data for this compound (also referred to as Compound 1) is not publicly available in detail, related flavonoids from Muntingia calabura have shown significant cytotoxic effects against various cancer cell lines.

Compound ClassCancer Cell LineActivityReference
FlavonoidsP-388 (Murine Leukemia)Cytotoxic[1][2]
Chalcones and FlavanonesP-388, HT-29 (Colon Carcinoma)Cytotoxic[3]
FlavonesP-388 (Murine Leukemia)Cytotoxic[4]

Experimental Protocols

The methodologies outlined below are based on standard in vitro cytotoxicity assays and protocols used for the evaluation of natural product extracts and their isolated compounds.

Cell Culture
  • Cell Lines: P-388 (murine leukemia) and various human cancer cell lines are utilized.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin).

  • Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions.

  • Incubation: The treated plates are incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity start Start: Cell Culture seed Seed Cells in 96-well Plates start->seed 1 treat Treat with this compound seed->treat 2 incubate Incubate for 48-72h treat->incubate 3 mtt Add MTT Reagent incubate->mtt 4 read Read Absorbance mtt->read 5 analyze Calculate IC50 Values read->analyze 6 end End: Cytotoxicity Data analyze->end 7

Experimental Workflow for In Vitro Cytotoxicity Assessment.

Potential Signaling Pathways

While the specific molecular mechanisms of this compound have not been elucidated, recent studies on extracts from Muntingia calabura provide insights into potential signaling pathways that may be modulated.

Extracts from this plant have been shown to influence key signaling cascades involved in cancer cell proliferation and survival, such as the RAF1 pathway and the WNT signaling pathway .[5][6] Flavonoids, the class of compounds to which this compound belongs, are known to interact with various protein kinases and transcription factors, thereby affecting cell cycle progression and apoptosis.

G cluster_pathway Potential Signaling Pathways Modulated by M. calabura Flavonoids cluster_raf RAF/MEK/ERK Pathway cluster_wnt WNT Signaling Pathway agent This compound (Flavonoid) raf1 RAF1 agent->raf1 Inhibition wnt WNT agent->wnt Modulation mek MEK raf1->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation beta_catenin β-catenin wnt->beta_catenin beta_catenin->proliferation

Potential Signaling Pathways Targeted by Muntingia calabura Flavonoids.

Conclusion

This compound, a flavonoid from Muntingia calabura, has shown initial promise as a cytotoxic agent. Further in-depth studies are required to determine its precise IC50 values across a broader range of cancer cell lines, elucidate its mechanism of action, and validate its effects on specific signaling pathways. The information presented in this guide serves as a foundational resource for researchers and professionals in the field of oncology drug discovery and development.

References

An In-depth Technical Guide on the Pro-Apoptotic Effects of miR-182-5p Inhibition in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the role of microRNA-182-5p (miR-182-5p) inhibition as a therapeutic strategy to induce apoptosis in cancer cells. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology.

Introduction

MicroRNA-182-5p is a small non-coding RNA molecule that has been identified as an oncomiR, frequently overexpressed in various human cancers, including breast and non-small cell lung cancer[1][2][3]. Its upregulation is associated with enhanced tumor cell proliferation, invasion, and suppression of apoptosis. Consequently, the inhibition of miR-182-5p has emerged as a promising anticancer strategy, primarily by derepressing pro-apoptotic target genes and reactivating cellular death pathways. This guide details the quantitative effects, experimental methodologies, and signaling pathways associated with the pro-apoptotic activity of miR-182-5p inhibitors.

Quantitative Data on the Effects of miR-182-5p Inhibition on Apoptosis

The inhibition of miR-182-5p has been shown to significantly increase apoptosis in various cancer cell lines. The following tables summarize key quantitative findings from representative studies.

Cell LineCancer TypeTransfection AgentParameter MeasuredResultReference
MDA-MB-231Triple-Negative Breast CancermiR-182-5p inhibitorApoptosis RateStatistically significant increase compared to control.[1]
BT-549Triple-Negative Breast CancermiR-182-5p inhibitorApoptosis RateStatistically significant increase compared to control.[1]
MCF-7Breast CancerLNA-anti-miR-182-5pCell ViabilityReduction in viability due to apoptosis induction.[2]
H1299Non-Small Cell Lung CancermiR-182-5p inhibitorApoptosis RateSignificantly increased compared to negative control.[3][3]
MICOL-14tumColorectal Canceranti-miR-182Apoptosis InductionSignificant increase in apoptosis.[4]

Table 1: Summary of Apoptosis Induction by miR-182-5p Inhibition in Various Cancer Cell Lines.

Cell LineCancer TypeTarget GeneEffect of miR-182-5p InhibitionConsequenceReference
MCF-7Breast CancerCASP9Upregulation of CASP9 protein expression.Induction of the mitochondrial apoptosis pathway.[2][2]
MDA-MB-231, BT-549Triple-Negative Breast CancerFBXW7Negative regulation of FBXW7 is removed.Inhibition of TLR4/NF-κB pathway, leading to apoptosis.[1][1]
H1299Non-Small Cell Lung CancerCASP2Upregulation of CASP2 expression.Promotion of apoptosis.[3][3]
BT-549Triple-Negative Breast CancerCYLDUpregulation of CYLD deubiquitinase.Promotion of DISC formation and caspase-8 activation.[5][5]

Table 2: Key Target Genes Derepressed by miR-182-5p Inhibition Leading to Apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pro-apoptotic effects of miR-182-5p inhibition.

Cell Culture and Transfection with miR-182-5p Inhibitor
  • Cell Lines: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231, BT-549) and non-small cell lung cancer cell lines (e.g., H1299) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: Cells are seeded in 6-well plates or other appropriate culture vessels. At a confluence of 50-70%, cells are transfected with a miR-182-5p inhibitor (e.g., LNA-anti-miR) or a negative control inhibitor using a lipid-based transfection reagent according to the manufacturer's instructions.

Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
  • Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of PI by cells with compromised membrane integrity.

  • Procedure:

    • After transfection with the miR-182-5p inhibitor or negative control for a specified time (e.g., 48 or 72 hours), both adherent and floating cells are collected.

    • Cells are washed with cold phosphate-buffered saline (PBS).

    • Cells are resuspended in 1X Annexin V binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

    • The mixture is incubated in the dark at room temperature for 15 minutes.

    • The stained cells are analyzed by flow cytometry. The percentage of apoptotic cells (early and late) is calculated.

Cell Viability and Proliferation Assays (MTT/CCK-8)
  • Principle: These colorimetric assays measure cell metabolic activity, which is proportional to the number of viable cells.

  • Procedure (MTT Assay):

    • Cells are seeded in 96-well plates and transfected with the miR-182-5p inhibitor or negative control.

    • At various time points post-transfection, MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

    • The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

Western Blot Analysis for Apoptosis-Related Proteins
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade, such as Caspase-9, Caspase-2, and their cleavage products.

  • Procedure:

    • Cells are lysed in RIPA buffer containing protease inhibitors.

    • Protein concentration is determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., anti-Caspase-9, anti-Caspase-2, anti-FBXW7, anti-β-actin).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

The inhibition of miR-182-5p induces apoptosis through multiple signaling pathways by derepressing its direct target genes. The following diagrams illustrate these pathways.

miR_182_5p_Inhibition_Apoptosis_Pathway cluster_inhibition Therapeutic Intervention cluster_cellular_components Cellular Components & Processes miR_182_5p_inhibitor miR-182-5p Inhibitor miR_182_5p miR-182-5p miR_182_5p_inhibitor->miR_182_5p inhibits CASP9 CASP9 mRNA miR_182_5p->CASP9 inhibits translation FBXW7 FBXW7 mRNA miR_182_5p->FBXW7 inhibits translation CASP2 CASP2 mRNA miR_182_5p->CASP2 inhibits translation Caspase_9 Caspase-9 CASP9->Caspase_9 translates to FBXW7_protein FBXW7 Protein FBXW7->FBXW7_protein translates to Caspase_2 Caspase-2 CASP2->Caspase_2 translates to Apoptosis Apoptosis Caspase_9->Apoptosis activates TLR4_NFkB TLR4/NF-κB Pathway FBXW7_protein->TLR4_NFkB inhibits Caspase_2->Apoptosis activates Experimental_Workflow_miR_182_5p cluster_workflow Experimental Workflow A Cancer Cell Culture (e.g., MCF-7, H1299) B Transfection with miR-182-5p Inhibitor or Control A->B C Incubation (24-72 hours) B->C D Cell Harvesting C->D E Apoptosis Assay (Annexin V/PI Flow Cytometry) D->E F Cell Viability Assay (MTT/CCK-8) D->F G Protein Expression Analysis (Western Blot for Caspases) D->G H Data Analysis and Quantification E->H F->H G->H

References

Navigating Nature's Arsenal: A Technical Guide to Natural Product Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products have historically been a cornerstone of drug discovery, providing a rich tapestry of chemical diversity that has been exploited for therapeutic benefit. In the realm of oncology, derivatives of natural products represent some of the most successful and widely used chemotherapeutic agents. These compounds, often possessing complex molecular architectures, engage with a variety of cellular targets and signaling pathways to exert their potent anti-cancer effects. This technical guide provides an in-depth exploration of the core principles of major classes of natural product derivatives in oncology, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used in their evaluation.

Core Classes of Natural Product Derivatives in Oncology

The clinical success of natural product derivatives in cancer therapy is exemplified by several key classes of compounds, each with a distinct mechanism of action. This section will delve into four major classes: Vinca Alkaloids, Taxanes, Camptothecins, and Epipodophyllotoxins.

Vinca Alkaloids: Disrupting Microtubule Dynamics

Isolated from the Madagascar periwinkle (Catharanthus roseus), vinca alkaloids are potent mitotic inhibitors that interfere with the dynamics of microtubules, essential components of the cytoskeleton and the mitotic spindle.

  • Mechanism of Action: Vinca alkaloids, such as vincristine and vinblastine, bind to β-tubulin and inhibit its polymerization into microtubules. This disruption of microtubule assembly leads to the dissolution of the mitotic spindle, arresting cells in the M phase of the cell cycle and ultimately inducing apoptosis.

Taxanes: Stabilizing the Unstable

Derived from the Pacific yew tree (Taxus brevifolia), taxanes, including paclitaxel and docetaxel, also target microtubules but through a contrasting mechanism to the vinca alkaloids.

  • Mechanism of Action: Taxanes bind to the β-tubulin subunit of microtubules, but instead of inhibiting polymerization, they promote it and stabilize the resulting microtubule structure. This stabilization prevents the dynamic instability required for normal mitotic spindle function, leading to a sustained mitotic block and subsequent apoptotic cell death.

Camptothecins: Targeting DNA Topology

Camptothecin and its semi-synthetic derivatives, topotecan and irinotecan, are derived from the bark and stem of Camptotheca acuminata. These compounds target a crucial enzyme involved in DNA replication and transcription.

  • Mechanism of Action: Camptothecins are potent inhibitors of topoisomerase I, an enzyme that relieves torsional stress in DNA by creating single-strand breaks. These drugs stabilize the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. The collision of the replication fork with this stabilized complex leads to the formation of lethal double-strand DNA breaks, triggering cell cycle arrest and apoptosis. Irinotecan is a prodrug that is converted to its active metabolite, SN-38, in the liver.

Epipodophyllotoxins: Inducing DNA Damage

Etoposide and teniposide are semi-synthetic derivatives of podophyllotoxin, a lignan found in the roots and rhizomes of Podophyllum species. These agents target another key enzyme involved in DNA topology.

  • Mechanism of Action: Epipodophyllotoxins are inhibitors of topoisomerase II. They form a ternary complex with the enzyme and DNA, stabilizing the transient double-strand breaks created by topoisomerase II. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks, cell cycle arrest in the late S and G2 phases, and ultimately, apoptosis.

Quantitative Efficacy of Natural Product Derivatives

The following tables summarize the in vitro cytotoxicity (IC50 values) and clinical efficacy (Objective Response Rates) of representative compounds from each class against various cancer types.

Table 1: In Vitro Cytotoxicity (IC50) of Natural Product Derivatives in Cancer Cell Lines

CompoundClassCancer Cell LineCancer TypeIC50 ValueCitation
Vincristine Vinca AlkaloidA549Lung Cancer40 nM[1]
MCF-7Breast Cancer5 nM[1]
1A9Ovarian Cancer4 nM[1]
SY5YNeuroblastoma1.6 nM[1]
Paclitaxel TaxaneSK-BR-3Breast Cancer (HER2+)2.5 nM[2]
MDA-MB-231Breast Cancer (Triple Negative)3.1 nM[2]
T-47DBreast Cancer (Luminal A)1.8 nM[2]
NSCLC cell lines (median)Non-Small Cell Lung Cancer9.4 µM (24h exposure)[3]
Irinotecan (SN-38) CamptothecinLoVoColorectal Cancer8.25 nM[4]
HT-29Colorectal Cancer4.50 nM[4]
Etoposide EpipodophyllotoxinA549Lung Cancer3.49 µM (72h exposure)
BEAS-2BNormal Lung2.10 µM (72h exposure)

Table 2: Clinical Efficacy (Objective Response Rate) of Natural Product Derivatives

CompoundClassCancer TypeTreatment SettingObjective Response Rate (ORR)Citation
Vincristine Vinca AlkaloidAcute Lymphoblastic Leukemia, LymphomasCombination TherapyHigh remission rates[5]
Paclitaxel TaxaneBreast Cancer (Metastatic)First-line21-33%
Ovarian Cancer (Advanced)Second-line20-30%
Irinotecan CamptothecinColorectal Cancer (5-FU refractory)Monotherapy13-27%[6]
Colorectal Cancer (Chemotherapy-naïve)Monotherapy19-32%[6][7]
Etoposide EpipodophyllotoxinSmall Cell Lung CancerMonotherapy15-84% (schedule-dependent)[8]
Small Cell Lung CancerCombination with CisplatinHigh response rates[8]

Key Signaling Pathways and Visualizations

Natural product derivatives exert their anticancer effects by modulating critical signaling pathways that govern cell survival, proliferation, and death.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: The PI3K/Akt signaling pathway is a key regulator of cell survival and proliferation.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, influencing gene expression and cell fate.[9]

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf (MAPKKK) Ras->Raf Activation MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: The MAPK/ERK pathway transduces extracellular signals to regulate gene expression.

Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor (e.g., Fas, TNFR) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Pro-Caspase-8 to Caspase-8 DISC->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion via Bid/tBid Caspase3 Pro-Caspase-3 to Caspase-3 (Executioner Caspase) Caspase8->Caspase3 DNA_Damage DNA Damage (e.g., by Camptothecins, Epipodophyllotoxins) DNA_Damage->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-Caspase-9 to Caspase-9 Caspase9->Caspase3 Apoptosome->Caspase9 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The extrinsic and intrinsic apoptosis pathways converge on executioner caspases.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of natural product derivatives.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include wells with medium only (blank) and cells with medium but no drug (negative control).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well.

  • Mix gently by pipetting up and down to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Flow Cytometry for Cell Cycle Analysis

This protocol describes the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[10]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Culture cells in the presence of the test compound for the desired time.

  • Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with the test compound for the desired duration.

  • Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Conclusion

Natural product derivatives continue to be an invaluable source of anticancer agents, offering a diverse array of chemical structures and mechanisms of action. A thorough understanding of their molecular targets, the signaling pathways they modulate, and their quantitative efficacy is paramount for the rational design of novel therapies and the optimization of existing treatment regimens. The experimental protocols detailed in this guide provide a foundation for the robust preclinical evaluation of these promising compounds, paving the way for their successful translation into the clinic. The continued exploration of nature's pharmacopeia, coupled with advancements in our understanding of cancer biology and drug development, holds immense promise for the future of oncology.

References

Methodological & Application

Application Notes and Protocols for Cytotoxicity Assays of Anticancer Agent 182

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 182 is a cytotoxic flavonoid compound isolated from the root of Muntingia calabura L. Flavonoids derived from this plant have demonstrated cytotoxic activity against various cancer cell lines, suggesting their potential as novel therapeutic agents. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound, enabling researchers to evaluate its efficacy and elucidate its mechanism of action. The primary assay described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.

Data Presentation

The following table summarizes the cytotoxic activity of various flavonoids isolated from Muntingia calabura against different cancer cell lines, as reported in the literature. This data can serve as a reference for expected potency and for selecting appropriate cell lines and concentration ranges for initial experiments with this compound.

CompoundCell LineIC50 (µg/mL)Reference
(2S)-5′-hydroxy-7,3′,4′-trimethoxyflavanoneP-388< 4[1]
4′-hydroxy-7-methoxyflavanoneHT-29< 4[1]
2′,4′-dihydroxychalconeP-388< 4[1]
2′,4′-dihydroxy-3′-methoxychalconeHT-29< 4[1]
8-hydroxy-7,3′,4′,5′-tetramethoxyflavoneP-3883.56[2]
8,4′-dihydroxy-7,3′,5′-trimethoxyflavoneP-3883.71[2]
5,7-dihydroxy-8-(4-methoxybenzylamine)-2-phenyl-4H-chromen-4-one (M14f)MDA-MB-2315.75 (µM)[3]
5,7-dihydroxyflavone (M14)MCF-10A (normal)10.55 (µM)[3]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method to assess the cytotoxic effects of this compound on cultured cancer cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., P-388, HT-29, MDA-MB-231, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. It is advisable to start with a broad range of concentrations (e.g., 0.1, 1, 10, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h drug_treatment Treat with Anticancer Agent 182 incubation_24h->drug_treatment incubation_48_72h Incubate for 48-72h drug_treatment->incubation_48_72h mtt_addition Add MTT Reagent incubation_48_72h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h formazan_dissolution Dissolve Formazan Crystals with DMSO incubation_4h->formazan_dissolution absorbance_reading Read Absorbance at 570 nm formazan_dissolution->absorbance_reading data_analysis Analyze Data and Determine IC50 absorbance_reading->data_analysis end End data_analysis->end signaling_pathway agent This compound (Flavonoid) cell Cancer Cell agent->cell Enters pathway Signaling Pathways (e.g., Apoptotic, Inflammatory) cell->pathway Modulates apoptosis Induction of Apoptosis pathway->apoptosis cell_cycle_arrest Cell Cycle Arrest pathway->cell_cycle_arrest inhibition Inhibition of Proliferation apoptosis->inhibition cell_cycle_arrest->inhibition

References

Application Notes and Protocols for In Vivo Efficacy Testing of Anticancer Agent 182

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful development of novel cancer therapeutics hinges on rigorous preclinical evaluation. In vivo models are indispensable tools in this process, providing critical insights into a drug's efficacy, mechanism of action, and potential toxicities in a complex biological system.[1][2][3][4] This document provides detailed application notes and protocols for testing the in vivo efficacy of a hypothetical novel therapeutic, Anticancer Agent 182. The methodologies described herein are based on well-established and widely used preclinical models.[4][5]

Three primary in vivo models are highlighted: the Cell Line-Derived Xenograft (CDX) model, the Patient-Derived Xenograft (PDX) model, and the Syngeneic model.[6][7][8] The choice of model is critical and depends on the specific research question and the nature of the anticancer agent being evaluated.[8]

In Vivo Models for Efficacy Testing

Cell Line-Derived Xenograft (CDX) Models

CDX models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice.[1][6] These models are widely used for initial efficacy screening due to their reproducibility and relatively low cost.[2][5]

Key Features:

  • Reproducibility: Use of established cell lines ensures consistency across studies.

  • High-Throughput: Suitable for screening multiple compounds or treatment regimens.[2]

  • Versatility: A wide variety of human cancer cell lines are available, representing numerous tumor types.[7][9]

Patient-Derived Xenograft (PDX) Models

PDX models are generated by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[8][10] These models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original human tumor.[10]

Key Features:

  • Clinical Relevance: Maintain the genetic and phenotypic characteristics of the patient's tumor.[10]

  • Predictive Value: Often show a strong correlation with patient response to therapy.

  • Biomarker Discovery: Useful for identifying biomarkers of drug sensitivity and resistance.

Syngeneic Models

Syngeneic models utilize the implantation of murine tumor cell lines into immunocompetent mice of the same genetic background.[6][8] These models are essential for evaluating immunotherapies, as they possess a fully functional immune system.[8]

Key Features:

  • Intact Immune System: Allows for the study of interactions between the tumor, the immune system, and the therapeutic agent.[8]

  • Immuno-Oncology Research: The primary model for testing checkpoint inhibitors and other immunomodulatory agents.[6][8]

  • Combination Therapies: Ideal for evaluating the efficacy of combination treatments involving immunotherapy.

Experimental Protocols

Protocol 1: Subcutaneous CDX Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous CDX model.

Materials:

  • Human cancer cell line (e.g., A549 for lung cancer)[11]

  • Immunodeficient mice (e.g., Athymic Nude or SCID)[12]

  • Matrigel or similar extracellular matrix

  • This compound

  • Vehicle control

  • Standard-of-care positive control (e.g., Doxorubicin)[11]

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Culture: Culture A549 cells according to standard protocols.

  • Cell Implantation:

    • Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by caliper measurements every 2-3 days.

    • Tumor volume (mm³) = (Length x Width²) / 2.

  • Treatment Initiation:

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group):

      • Group 1: Vehicle control

      • Group 2: this compound (Dose 1)

      • Group 3: this compound (Dose 2)

      • Group 4: Positive control (e.g., Doxorubicin)

  • Drug Administration: Administer the assigned treatment according to the desired schedule (e.g., daily, twice weekly) via the appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.[13]

    • Monitor animal health daily.

  • Endpoint:

    • The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration.

    • At the endpoint, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).[13]

Protocol 2: Orthotopic PDX Model Efficacy Study

Objective: To assess the efficacy of this compound in a more clinically relevant orthotopic PDX model.

Materials:

  • Freshly resected human tumor tissue

  • Immunodeficient mice (e.g., NOD/SCID)

  • Surgical instruments

  • This compound

  • Vehicle control

  • Bioluminescent imaging system (if using luciferase-tagged tumors)

Procedure:

  • Tumor Implantation:

    • Under anesthesia, surgically implant a small fragment (2-3 mm³) of the patient's tumor into the corresponding organ of the mouse (e.g., pancreas for pancreatic cancer).

  • Tumor Engraftment and Monitoring:

    • Allow tumors to engraft and grow.

    • Monitor tumor growth using an appropriate imaging modality (e.g., ultrasound, bioluminescence).

  • Treatment:

    • Once tumors are established, randomize mice into treatment and control groups.

    • Administer this compound and controls as described in the CDX protocol.

  • Efficacy Assessment:

    • Monitor tumor burden via imaging throughout the study.

    • At the endpoint, collect tumors and relevant tissues for analysis.

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Tumor Growth Inhibition in A549 CDX Model

Treatment GroupDose & ScheduleMean Tumor Volume at Endpoint (mm³ ± SEM)Percent Tumor Growth Inhibition (% TGI)Mean Tumor Weight at Endpoint (g ± SEM)
Vehicle ControlN/A1850 ± 150N/A1.9 ± 0.2
This compound10 mg/kg, daily925 ± 11050%0.95 ± 0.15
This compound20 mg/kg, daily462 ± 8575%0.48 ± 0.09
Doxorubicin5 mg/kg, twice weekly647 ± 9865%0.68 ± 0.11

% TGI is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

Table 2: Body Weight Changes in A549 CDX Model

Treatment GroupDose & ScheduleMean Body Weight Change from Baseline (%)
Vehicle ControlN/A+5%
This compound10 mg/kg, daily-2%
This compound20 mg/kg, daily-8%
Doxorubicin5 mg/kg, twice weekly-15%

Visualizations

Diagrams are crucial for illustrating complex biological pathways and experimental designs.

Signaling Pathway of this compound

This diagram illustrates the hypothetical mechanism of action of this compound, which involves the inhibition of a key signaling pathway in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth_Factor_Receptor RAS RAS Growth_Factor_Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Agent_182 This compound Agent_182->MEK Proliferation_Survival Proliferation Survival Angiogenesis Transcription_Factors->Proliferation_Survival

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow for In Vivo Efficacy Testing

This diagram outlines the key steps in a typical in vivo efficacy study.

G Start Start Cell_Implantation Tumor Cell/Tissue Implantation Start->Cell_Implantation Tumor_Growth Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (Agent 182, Vehicle, Control) Randomization->Treatment Data_Collection Tumor Volume and Body Weight Measurement Treatment->Data_Collection Endpoint Endpoint Determination Data_Collection->Endpoint Analysis Tumor Excision and Further Analysis Endpoint->Analysis End End Analysis->End

Caption: Standard workflow for an in vivo anticancer efficacy study.

Conclusion

The in vivo models and protocols detailed in this document provide a robust framework for evaluating the efficacy of novel anticancer agents like this compound. A stepwise approach, often beginning with CDX models for initial screening and progressing to more complex PDX or syngeneic models for deeper mechanistic and translational studies, is recommended.[2][14] Careful experimental design, execution, and data analysis are paramount to generating reliable and predictive preclinical data to inform clinical development.

References

Application Notes & Protocols for the Isolation of Anticancer Agent 182 from Muntingia calabura L.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muntingia calabura L., commonly known as the Jamaican cherry or strawberry tree, is a plant rich in bioactive compounds with significant therapeutic potential.[1] Various parts of the plant, including the leaves, roots, and bark, contain flavonoids, chalcones, and other phytochemicals that have demonstrated cytotoxic activities against several cancer cell lines.[1][2] While a specific compound designated "Anticancer agent 182" is not found in current literature, this document provides a comprehensive, generalized protocol for the isolation of novel anticancer agents from Muntingia calabura, based on established methodologies for isolating cytotoxic flavonoids and chalcones from this plant.[3][4][5] This protocol can be adapted by researchers for the discovery and purification of new bioactive molecules like "this compound."

The methodologies outlined below describe a bioassay-guided fractionation approach, a common strategy for isolating active compounds from natural products.[5][6][7] This process involves a series of extraction and chromatographic steps, with each resulting fraction being tested for its cytotoxic activity to guide the purification of the target compound.

Experimental Protocols

1. Plant Material Collection and Preparation

  • Collection: Collect fresh leaves of Muntingia calabura. The leaves are reported to be a rich source of cytotoxic flavonoids and chalcones.[8][9]

  • Authentication: Have the plant material authenticated by a qualified botanist.

  • Preparation:

    • Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.

    • Air-dry the leaves in the shade at room temperature for 7-14 days until they are brittle.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

    • Store the powdered plant material in an airtight container in a cool, dark, and dry place until extraction.

2. Extraction of Bioactive Compounds

This protocol describes a sequential solvent extraction to separate compounds based on their polarity.

  • Initial Extraction (Methanol):

    • Macerate the dried leaf powder (e.g., 1 kg) in methanol (e.g., 5 L) at a ratio of 1:5 (w/v) for 72 hours at room temperature with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract (CME).

  • Solvent Partitioning:

    • Suspend the CME in distilled water (e.g., 500 mL).

    • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

    • For each solvent, mix it with the aqueous suspension in a separatory funnel, shake vigorously, and allow the layers to separate.

    • Collect each solvent layer and the final aqueous fraction.

    • Concentrate each fraction using a rotary evaporator to obtain the petroleum ether, EtOAc, n-BuOH, and aqueous extracts.

3. Bioassay-Guided Fractionation of the Active Extract

The ethyl acetate (EtOAc) extract has been frequently reported to exhibit significant cytotoxic activity.[5][7] Therefore, the following steps will focus on the fractionation of the EtOAc extract.

  • Cytotoxicity Screening:

    • Screen all the obtained extracts (petroleum ether, EtOAc, n-BuOH, and aqueous) for their cytotoxic activity against a panel of cancer cell lines (e.g., HT-29, P-388, HL-60) using a standard method like the MTT assay.[4][5][10] The extract showing the highest activity will be selected for further fractionation.

  • Column Chromatography of the Ethyl Acetate Extract:

    • Subject the active EtOAc extract to column chromatography over silica gel (mesh size 100-200).

    • Create a slurry of the silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

    • Adsorb the EtOAc extract onto a small amount of silica gel and load it onto the top of the column.

    • Elute the column with a gradient of solvents, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate. For example:

      • Hexane (100%)

      • Hexane:EtOAc (9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9 v/v)

      • EtOAc (100%)

      • EtOAc:Methanol (9:1, 8:2 v/v)

    • Collect the eluate in fractions of equal volume (e.g., 20 mL).

    • Monitor the fractions using Thin Layer Chromatography (TLC) and pool fractions with similar TLC profiles.

    • Evaporate the solvent from the pooled fractions to obtain sub-fractions.

4. Purification of "this compound"

  • Further Chromatographic Purification:

    • Test the sub-fractions for cytotoxic activity.

    • Subject the most active sub-fraction to further purification steps. This may involve repeated column chromatography with different stationary phases (e.g., Sephadex LH-20) or solvent systems.

    • High-Performance Liquid Chromatography (HPLC) is often used for the final purification of the compound. A C18 reverse-phase column with a gradient of water and methanol or acetonitrile is a common choice.

5. Structure Elucidation

Once a pure compound is isolated, its chemical structure can be determined using spectroscopic techniques such as:

  • Mass Spectrometry (MS)

  • Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMBC, HSQC)

  • Infrared (IR) Spectroscopy

  • Ultraviolet-Visible (UV-Vis) Spectroscopy

Data Presentation

Table 1: Extraction Yields from Muntingia calabura Leaves

Solvent ExtractYield (% w/w)
Crude Methanol Extract10-15%
Petroleum Ether Fraction1-3%
Ethyl Acetate Fraction2-5%
n-Butanol Fraction1-4%
Aqueous Fraction3-7%

Note: Yields are approximate and can vary based on plant material and extraction conditions.

Table 2: Cytotoxic Activity of Isolated Compounds from Muntingia calabura Leaves against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 / ED50 (µg/mL)Reference
2′,4′-dihydroxychalconeP-388< 4.0[3]
2′,4′-dihydroxychalconeHT-29< 4.0[3]
2′,4′-dihydroxychalconeHL-603.43[4][5]
5-hydroxy-3,7-dimethoxyflavoneHL-603.34[4][5]
(2S)-5′-hydroxy-7,3′,4′-trimethoxyflavanoneP-388< 4.0[3]
4′-hydroxy-7-methoxyflavanoneP-388< 4.0[3]
M14f (synthetic derivative)MDA-MB-2315.75 µM[11]
M14 (parent compound)MCF-10A (normal)10.55 µM[11]

IC50: Half-maximal inhibitory concentration; ED50: Half-maximal effective dose.

Visualizations

experimental_workflow cluster_prep 1. Plant Material Preparation cluster_extraction 2. Extraction & Partitioning cluster_fractionation 3. Bioassay-Guided Fractionation cluster_purification 4. Purification & Identification p1 Fresh Muntingia calabura Leaves p2 Washing & Air Drying p1->p2 p3 Grinding into Fine Powder p2->p3 e1 Methanol Extraction p3->e1 e2 Crude Methanol Extract e1->e2 e3 Solvent Partitioning (Petroleum Ether, EtOAc, n-BuOH) e2->e3 e4 Active EtOAc Fraction e3->e4 f1 Silica Gel Column Chromatography e4->f1 f2 Collection of Sub-fractions f1->f2 f3 Cytotoxicity Screening (MTT Assay) f2->f3 f4 Most Active Sub-fraction f3->f4 pu1 Preparative HPLC f4->pu1 pu2 Pure 'this compound' pu1->pu2 pu3 Structure Elucidation (NMR, MS, etc.) pu2->pu3

Caption: Workflow for the Isolation of "this compound".

signaling_pathway cluster_pathway Potential Anticancer Mechanism of M. calabura Compounds mc M. calabura Bioactive Compounds (e.g., Flavonoids, Chalcones) ros Modulation of Reactive Oxygen Species (ROS) mc->ros inflammation Inhibition of Inflammatory Pathways (e.g., COX-2, NF-κB) mc->inflammation apoptosis Induction of Apoptosis mc->apoptosis cell_cycle Cell Cycle Arrest mc->cell_cycle cancer_cell Cancer Cell ros->cancer_cell affects inflammation->cancer_cell affects apoptosis->cancer_cell induces in cell_cycle->cancer_cell induces in inhibition Inhibition of Growth & Proliferation cancer_cell->inhibition

Caption: Putative Signaling Pathways for M. calabura Anticancer Activity.

References

Application Note: Quantification of Anticancer Agent 182 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Anticancer Agent 182, a novel small molecule inhibitor, in human plasma. The protocol utilizes a simple protein precipitation step for sample preparation, ensuring high throughput and excellent recovery.[1][2][3] The method has been validated according to the general principles outlined in FDA and ICH M10 guidelines for bioanalytical method validation, demonstrating high accuracy, precision, and selectivity.[4][5] This method is suitable for supporting preclinical and clinical pharmacokinetic studies of this compound.[6][7]

Introduction

This compound is a promising therapeutic candidate for various solid tumors. To support its clinical development, a reliable bioanalytical method is required to accurately measure its concentration in biological matrices. LC-MS/MS has become the platform of choice for quantifying drugs in biological fluids due to its superior sensitivity, specificity, and reproducibility.[6][8] This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in human plasma.

Experimental

Materials and Reagents
  • Analytes: this compound (MW: 482.5 g/mol ), Internal Standard (IS) - Isotopically Labeled this compound (MW: 490.5 g/mol , d8).

  • Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).[9]

  • Biological Matrix: Drug-free human plasma (K2-EDTA).

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent.

  • MS System: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.[10]

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

Liquid Chromatography Conditions
ParameterValue
Mobile Phase A 0.1% Formic Acid in Water[10]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[10]
Flow Rate 0.5 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient See Table 1

Table 1: LC Gradient Program

Time (min)% Mobile Phase B
0.005
0.505
2.5095
3.5095
3.515
4.505
Mass Spectrometry Conditions

Detection was performed using an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) was used for quantification.[8][11]

ParameterValue
Ionization Mode ESI Positive
IonSpray Voltage 5500 V
Source Temp. 550 °C
Curtain Gas 35 psi
Collision Gas Medium
MRM Transitions See Table 2

Table 2: Optimized MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound 483.2210.1 (Quantifier)10035
483.2154.2 (Qualifier)10042
Internal Standard (d8) 491.2218.1 (Quantifier)10035

Protocols

Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of this compound and its isotopic internal standard (IS) into separate volumetric flasks. Dissolve in acetonitrile to prepare 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solution of this compound with 50:50 acetonitrile/water to prepare working solutions for calibration standards and quality controls (QCs).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

The protein precipitation method is a simple and effective technique for removing protein interferences from plasma samples.[12]

  • Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS Working Solution (100 ng/mL in acetonitrile). The 3:1 ratio of acetonitrile to plasma is effective for protein removal.[1][2]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.[13]

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate.

  • Add 100 µL of water (containing 0.1% formic acid) to the supernatant to reduce the organic solvent concentration prior to injection.

  • Seal the plate and inject 5 µL into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL Plasma Sample add_is 2. Add 150 µL Internal Standard (in Acetonitrile) plasma->add_is Protein Precipitation vortex 3. Vortex (1 min) add_is->vortex centrifuge 4. Centrifuge (14,000 x g, 10 min) vortex->centrifuge Pellet Proteins supernatant 5. Transfer 100 µL Supernatant centrifuge->supernatant dilute 6. Dilute with 100 µL Water supernatant->dilute Reduce % Organic inject 7. Inject 5 µL into LC-MS/MS dilute->inject

Figure 1. Workflow for plasma sample preparation using protein precipitation.

Method Validation Summary

The method was validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability as per regulatory guidelines.[5][14]

Linearity and Range

The calibration curve was linear over the concentration range of 1.0 to 2000 ng/mL. The coefficient of determination (r²) was consistently >0.995.

Table 3: Calibration Curve Summary

ParameterResult
Concentration Range 1.0 - 2000 ng/mL
Regression Model Linear, 1/x² weighting
Mean r² > 0.995
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Accuracy and Precision

Intra-day and inter-day precision and accuracy were evaluated at four QC levels: LLOQ, Low, Medium, and High. All results were within the acceptable limit of ±15% (±20% for LLOQ).

Table 4: Accuracy and Precision Data

QC LevelConc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%Bias) (n=18)
LLOQ 1.08.2%-4.5%9.8%-2.1%
Low QC 3.06.5%2.1%7.2%3.5%
Mid QC 1504.1%-1.5%5.5%-0.8%
High QC 15003.5%0.8%4.8%1.2%
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at Low, Medium, and High QC concentrations.

Table 5: Recovery and Matrix Effect

QC LevelConc. (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)
Low QC 3.095.298.5
Mid QC 15098.1101.2
High QC 150097.599.8

Conclusion

This application note details a selective, sensitive, and high-throughput LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation protocol and rapid chromatographic run time make it well-suited for the analysis of a large number of samples in a regulated bioanalytical laboratory, supporting pharmacokinetic assessments in clinical trials.

G cluster_LC Liquid Chromatography (LC) cluster_MS Tandem Mass Spectrometry (MS/MS) autosampler Autosampler (Injects Sample) column Analytical Column (Separation) autosampler->column pump LC Pump (Mobile Phase) pump->column source Ion Source (Creates Ions) column->source Analyte Elutes q1 Quadrupole 1 (Selects Precursor Ion) source->q1 q2 Quadrupole 2 (Collision Cell) q1->q2 MRM Transition q3 Quadrupole 3 (Selects Product Ion) q2->q3 detector Detector q3->detector Quantification

Figure 2. Simplified schematic of the LC-MS/MS system workflow.

References

Application Notes and Protocols for Anticancer Agent 182 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "Anticancer Agent 182" has been identified in scientific literature and commercial contexts referring to three distinct molecules:

  • RP-182: A synthetic immunomodulatory peptide that targets the CD206 mannose receptor on tumor-associated macrophages (TAMs).

  • microRNA-182 (miR-182): An endogenous non-coding RNA molecule that can act as either an oncogene or a tumor suppressor, and is implicated in chemoresistance.

  • A Cytotoxic Flavonoid: A natural compound isolated from the plant Muntingia calabura with demonstrated cytotoxic effects against cancer cells.

This document provides detailed application notes and protocols for the use of each of these "this compound" entities in combination with other chemotherapeutic agents. The information is structured to provide researchers, scientists, and drug development professionals with the necessary details to design and execute experiments to evaluate the synergistic potential of these agents in various cancer models.

Section 1: RP-182 in Combination with Chemotherapy and Immunotherapy

Application Notes

RP-182 is a synthetic 10-amino acid peptide that acts as an innate defense regulator.[1] It selectively binds to the mannose receptor CD206, which is highly expressed on M2-like tumor-associated macrophages (TAMs).[2] This binding induces a conformational change in CD206, leading to the reprogramming of immunosuppressive M2-like TAMs into a pro-inflammatory, anti-tumor M1-like phenotype.[3] This reprogramming enhances both innate and adaptive anti-tumor immune responses, making RP-182 a promising candidate for combination therapy.[2]

Mechanism of Action:

Upon binding to CD206, RP-182 triggers a signaling cascade that results in:

  • Macrophage Reprogramming: Shifting M2-like TAMs to an M1-like phenotype, characterized by the expression of pro-inflammatory cytokines.[3]

  • Induction of Phagocytosis: Reprogrammed macrophages exhibit increased phagocytic activity against cancer cells.[3]

  • Apoptosis of M2-like TAMs: RP-182 can selectively induce apoptosis in CD206-high M2-like TAMs.[1]

Synergistic Potential:

The immunomodulatory action of RP-182 makes it an excellent candidate for combination with:

  • Chemotherapy (e.g., Gemcitabine): By reprogramming the tumor microenvironment to be more pro-inflammatory, RP-182 can enhance the efficacy of cytotoxic agents like gemcitabine, particularly in tumors with a high infiltration of M2-like TAMs, such as pancreatic cancer.[4]

  • Immune Checkpoint Inhibitors (e.g., anti-PD-L1): RP-182 can convert immunologically "cold" tumors into "hot" tumors by increasing the infiltration and activation of anti-tumor immune cells, thereby sensitizing them to the effects of immune checkpoint blockade.[3]

Quantitative Data for RP-182 and its Analogs
ParameterValueCell/SystemReference
Binding Affinity (Kd)
RP-182 to human CD206~8 µMRecombinant protein[5]
RP-182 to murine CD206~19 µMRecombinant protein[5]
In Vitro Activity (IC50)
RP-182-PEG3-K(palmitic acid) (1a)3.2 µMM2-like macrophages[6]
RP-182-NH-(CH2)10CONH2 (1f)4.01 µMM2-like macrophages[6]
Cyclic peptide 1c11.1 µMM2-like macrophages[6]
In Vivo Dosage
RP-182 (monotherapy)20 mg/kg, i.p., every other dayB16 melanoma & KP16 pancreatic models (mice)[7]
RP-182 (in combination)20 mg/kg, i.p., dailyPancreatic cancer model (mice)[8]
Gemcitabine (in combination)120 mg/kg, i.p., weeklyPancreatic cancer model (mice)[9]
Experimental Protocols

1. In Vitro Macrophage Reprogramming Assay

This protocol details the procedure to assess the ability of RP-182 to reprogram M2-polarized macrophages to an M1-like phenotype.

  • Protocol Workflow Diagram

    G A Isolate bone marrow cells from mice B Differentiate into bone marrow-derived macrophages (BMDMs) with M-CSF A->B C Polarize BMDMs to M2 phenotype with IL-4 and IL-13 B->C D Treat M2 macrophages with RP-182 or vehicle control C->D E Analyze macrophage phenotype by flow cytometry (CD86, CD206) and cytokine secretion (ELISA) D->E

    Figure 1. Workflow for in vitro macrophage reprogramming assay.
  • Methodology:

    • Isolation and Differentiation of Bone Marrow-Derived Macrophages (BMDMs):

      • Isolate bone marrow cells from the femurs and tibias of mice.

      • Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into BMDMs.

    • M2 Polarization:

      • On day 7, polarize the BMDMs to an M2 phenotype by treating them with 20 ng/mL IL-4 and 20 ng/mL IL-13 for 48 hours.

    • RP-182 Treatment:

      • Treat the M2-polarized BMDMs with varying concentrations of RP-182 (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., PBS) for 24-48 hours.

    • Phenotypic Analysis:

      • Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers. Analyze the cell populations using a flow cytometer.

      • ELISA: Collect the cell culture supernatant and measure the concentration of pro-inflammatory (e.g., TNF-α, IL-12) and anti-inflammatory (e.g., IL-10) cytokines using ELISA kits.

2. In Vivo Synergistic Efficacy Study in a Pancreatic Cancer Xenograft Model

This protocol describes an in vivo study to evaluate the synergistic anti-tumor effect of RP-182 in combination with gemcitabine.

  • Experimental Design Diagram

    G A Implant pancreatic cancer cells subcutaneously into nude mice B Allow tumors to reach a palpable size (e.g., 100 mm³) A->B C Randomize mice into four treatment groups: 1. Vehicle Control 2. RP-182 alone 3. Gemcitabine alone 4. RP-182 + Gemcitabine B->C D Administer treatments according to schedule C->D E Monitor tumor growth and body weight regularly D->E F At study endpoint, euthanize mice and collect tumors for analysis E->F

    Figure 2. Workflow for in vivo synergistic efficacy study.
  • Methodology:

    • Animal Model:

      • Subcutaneously implant a human pancreatic cancer cell line (e.g., MIA PaCa-2) into the flank of athymic nude mice.

    • Treatment Groups:

      • Once tumors reach an average volume of 100 mm³, randomize the mice into four groups (n=8-10 mice/group):

        • Group 1: Vehicle control (e.g., PBS, i.p.)

        • Group 2: RP-182 (20 mg/kg, i.p., daily)

        • Group 3: Gemcitabine (120 mg/kg, i.p., weekly)

        • Group 4: RP-182 (20 mg/kg, i.p., daily) + Gemcitabine (120 mg/kg, i.p., weekly)

    • Treatment Administration:

      • Administer the treatments for a predefined period (e.g., 3-4 weeks).

    • Efficacy Assessment:

      • Measure tumor volume with calipers twice weekly.

      • Monitor the body weight of the mice as an indicator of toxicity.

    • Endpoint Analysis:

      • At the end of the study, euthanize the mice and excise the tumors.

      • Perform immunohistochemistry on tumor sections to analyze the infiltration of immune cells (e.g., F4/80 for macrophages, CD8 for cytotoxic T cells) and markers of proliferation (e.g., Ki-67).

Signaling Pathway Diagram

G cluster_0 M2-like Tumor-Associated Macrophage cluster_1 Tumor Microenvironment RP182 RP-182 CD206 CD206 (Mannose Receptor) RP182->CD206 Binds and induces conformational change NFkB NF-κB Signaling CD206->NFkB Activates Phagocytosis Phagocytosis CD206->Phagocytosis Induces Apoptosis Apoptosis CD206->Apoptosis Induces Reprogramming Reprogramming to M1-like Phenotype NFkB->Reprogramming M1_Macrophage M1-like Macrophage Reprogramming->M1_Macrophage Leads to CTL Cytotoxic T Lymphocyte (CTL) M1_Macrophage->CTL Activates CancerCell Cancer Cell M1_Macrophage->CancerCell Phagocytosis CTL->CancerCell Killing

Figure 3. Signaling pathway of RP-182 in the tumor microenvironment.

Section 2: microRNA-182 (miR-182) in Combination with Chemotherapy

Application Notes

microRNA-182 (miR-182) is a small non-coding RNA that has a context-dependent role in cancer, acting as either an oncomiR or a tumor suppressor.[10] In several cancer types, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC), overexpression of miR-182 has been linked to resistance to cisplatin-based chemotherapy.[6][10]

Mechanism of Action in Chemoresistance:

miR-182 can confer chemoresistance by targeting and downregulating the expression of several tumor suppressor and pro-apoptotic genes, including:

  • PDCD4 (Programmed Cell Death 4): A tumor suppressor that promotes apoptosis. Downregulation of PDCD4 by miR-182 inhibits apoptosis and increases cell survival in the presence of chemotherapeutic agents.[10]

  • CDK6 (Cyclin-Dependent Kinase 6): A key regulator of the cell cycle. Targeting of CDK6 by miR-182 can influence cell cycle progression and sensitivity to cell cycle-specific drugs.[9]

Synergistic Potential:

The modulation of miR-182 levels presents a promising strategy to enhance the efficacy of chemotherapy:

  • miR-182 Inhibitors (antagomirs): In cancers where miR-182 is overexpressed and contributes to chemoresistance, the use of miR-182 inhibitors can re-sensitize cancer cells to drugs like cisplatin.[10]

  • miR-182 Mimics: In cancers where miR-182 acts as a tumor suppressor, delivering miR-182 mimics could potentially inhibit tumor growth and synergize with other anticancer agents.

Delivery Systems:

The in vivo delivery of miRNA-based therapeutics requires a carrier system to protect the RNA from degradation and facilitate its uptake by tumor cells. Nanoparticle-based systems and hydrogel scaffolds are being explored for the co-delivery of miR-182 modulators and chemotherapeutic agents.[11][12]

Quantitative Data for miR-182 Modulation in Combination Therapy
ParameterValueCell/SystemReference
miR-182 Inhibitor Concentration (in vitro) 50 nMA549 NSCLC cells[10]
Cisplatin Concentration (in vitro) 0.1 - 10 µg/mLA549 NSCLC cells[10]
miR-182 Mimic Concentration (in vitro) 50 nM (recommended starting)General cell lines[5]
Cell Cycle Arrest (G2/M phase) Significant increase (p=0.031)MDA-MB-231 TNBC cells (anti-miR-182 + cisplatin)[13]
Apoptosis (Early phase) Significant increase (p=0.023)MDA-MB-231 TNBC cells (anti-miR-182 + cisplatin)[13]
Experimental Protocols

1. In Vitro Chemosensitization Assay

This protocol is for determining the ability of a miR-182 inhibitor to sensitize cancer cells to cisplatin.

  • Protocol Workflow Diagram

    G A Seed cancer cells (e.g., A549) in 96-well plates B Transfect cells with miR-182 inhibitor or negative control A->B C Treat cells with a range of cisplatin concentrations B->C D Incubate for 48-72 hours C->D E Assess cell viability using MTT assay D->E F Calculate IC50 values and determine the combination index E->F

    Figure 4. Workflow for in vitro chemosensitization assay.
  • Methodology:

    • Cell Culture:

      • Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Transfection:

      • Transfect the cells with a miR-182 inhibitor or a negative control oligonucleotide at a final concentration of 50 nM using a suitable transfection reagent according to the manufacturer's protocol.

    • Chemotherapy Treatment:

      • After 24 hours of transfection, treat the cells with a serial dilution of cisplatin (e.g., 0, 0.1, 1, 5, 10 µg/mL).

    • Cell Viability Assay:

      • After 48 hours of cisplatin treatment, perform an MTT assay to determine cell viability.

    • Data Analysis:

      • Calculate the IC50 value of cisplatin for both the miR-182 inhibitor-treated and control groups. A decrease in the IC50 value in the inhibitor-treated group indicates chemosensitization.

2. Luciferase Reporter Assay for miR-182 Target Validation

This protocol is to confirm the direct interaction between miR-182 and the 3'-UTR of a putative target gene (e.g., PDCD4).

  • Protocol Workflow Diagram

    G A Clone the 3'-UTR of the target gene into a luciferase reporter vector B Create a mutant 3'-UTR construct with altered miR-182 binding site A->B C Co-transfect cells (e.g., HEK293T) with the reporter construct and miR-182 mimic or control A->C B->C D Incubate for 24-48 hours C->D E Measure firefly and Renilla luciferase activity D->E F Normalize firefly luciferase activity to Renilla luciferase activity E->F

    Figure 5. Workflow for luciferase reporter assay.
  • Methodology:

    • Vector Construction:

      • Clone the 3'-UTR of the target gene containing the predicted miR-182 binding site downstream of the firefly luciferase gene in a reporter vector.

      • Create a mutant construct where the miR-182 seed binding sequence in the 3'-UTR is mutated.

    • Co-transfection:

      • Co-transfect HEK293T cells with the wild-type or mutant reporter vector, a Renilla luciferase control vector, and a miR-182 mimic or a negative control mimic.

    • Luciferase Assay:

      • After 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Data Analysis:

      • Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant decrease in luciferase activity in the presence of the miR-182 mimic with the wild-type 3'-UTR, but not with the mutant 3'-UTR, confirms direct targeting.

Signaling Pathway Diagram

G cluster_0 Cancer Cell cluster_1 Therapeutic Intervention miR182 miR-182 PDCD4_mRNA PDCD4 mRNA miR182->PDCD4_mRNA Binds to 3'-UTR and degrades PDCD4_protein PDCD4 Protein PDCD4_mRNA->PDCD4_protein Translates to Apoptosis Apoptosis PDCD4_protein->Apoptosis Promotes Chemoresistance Chemoresistance Apoptosis->Chemoresistance Inhibition of, leads to Cisplatin Cisplatin DNA_damage DNA Damage Cisplatin->DNA_damage Induces DNA_damage->Apoptosis Triggers miR182_inhibitor miR-182 Inhibitor miR182_inhibitor->miR182 Inhibits

Figure 6. Signaling pathway of miR-182 in cisplatin resistance.

Section 3: Flavonoids from Muntingia calabura in Combination Therapy

Application Notes

The plant Muntingia calabura is a source of various flavonoids with demonstrated cytotoxic and anti-cancer properties.[14][15] While the specific designation "this compound" has not been definitively linked to a single, well-characterized flavonoid from this plant in the context of combination therapy in the reviewed literature, several studies have highlighted the potential of extracts and isolated flavonoids from Muntingia calabura in cancer treatment.

Mechanism of Action:

Flavonoids from Muntingia calabura and other plant sources exert their anti-cancer effects through multiple mechanisms, including:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Anti-inflammatory Effects: Modulating inflammatory pathways that contribute to tumor progression.

  • Antioxidant Activity: Regulating the cellular redox balance.[15]

  • Inhibition of Signaling Pathways: Flavonoids can modulate various signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

Synergistic Potential:

The multi-target nature of flavonoids suggests their potential for use in combination with conventional chemotherapeutic agents. By targeting different pathways than traditional chemotherapy, flavonoids could:

  • Enhance the efficacy of chemotherapy: Potentially allowing for lower doses of cytotoxic drugs and reducing side effects.

  • Overcome drug resistance: By targeting pathways that are not affected by the primary chemotherapeutic agent.

Further research is required to isolate and characterize the specific flavonoids from Muntingia calabura and to systematically evaluate their synergistic potential in combination with a range of chemotherapeutic drugs in various cancer models.

Due to the limited specific information on a designated "this compound" flavonoid from Muntingia calabura in combination therapy, detailed quantitative data tables and specific experimental protocols for combination studies are not available at this time. The following provides a general protocol for evaluating the synergistic effects of a plant-derived extract or isolated flavonoid.

Experimental Protocol

1. In Vitro Synergistic Cytotoxicity Assay

This protocol outlines a general method to assess the synergistic cytotoxic effect of a flavonoid extract from Muntingia calabura in combination with a standard chemotherapeutic agent (e.g., doxorubicin) in a cancer cell line.

  • Protocol Workflow Diagram

    G A Prepare a flavonoid-rich extract from Muntingia calabura B Determine the IC50 of the extract and a chemotherapeutic agent (e.g., doxorubicin) individually A->B C Treat cancer cells with a combination of the extract and the chemotherapeutic agent at various ratios B->C D Assess cell viability using MTT or similar assay C->D E Calculate the Combination Index (CI) to determine synergism, additivity, or antagonism D->E

    Figure 7. Workflow for in vitro synergistic cytotoxicity assay.
  • Methodology:

    • Extract Preparation:

      • Prepare an ethyl acetate or methanol extract of Muntingia calabura leaves or roots, followed by fractionation to enrich for flavonoids.

    • IC50 Determination:

      • Treat a cancer cell line (e.g., MCF-7 breast cancer cells) with serial dilutions of the flavonoid extract and doxorubicin separately to determine the IC50 value for each agent.

    • Combination Treatment:

      • Treat the cancer cells with combinations of the flavonoid extract and doxorubicin at a constant ratio based on their IC50 values (e.g., IC50:IC50, 0.5IC50:0.5IC50, etc.).

    • Cell Viability and Data Analysis:

      • After 48-72 hours, assess cell viability using an MTT assay.

      • Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergism, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.

General Signaling Pathway for Flavonoids

G cluster_0 Cancer Cell Flavonoid Flavonoid PI3K_Akt PI3K/Akt Pathway Flavonoid->PI3K_Akt Inhibits MAPK MAPK Pathway Flavonoid->MAPK Inhibits NF_kB NF-κB Pathway Flavonoid->NF_kB Inhibits Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival MAPK->Proliferation NF_kB->Survival Inflammation Inflammation NF_kB->Inflammation

Figure 8. General signaling pathways targeted by flavonoids.

References

Application Note: Protocol for Assessing the Anti-proliferative Effects of Paclitaxel (serving as a model for Anticancer Agent 182)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paclitaxel is a potent anticancer agent belonging to the taxane class of drugs. It is widely used in the treatment of various solid tumors, including ovarian, breast, and non-small cell lung cancers.[1][2] Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cellular cytoskeleton.[2][3] By binding to the β-tubulin subunit of microtubules, paclitaxel enhances their polymerization and prevents the dynamic instability required for proper mitotic spindle formation.[2][3][4] This disruption of microtubule dynamics leads to a prolonged blockage of cells in the G2/M phase of the cell cycle, ultimately triggering apoptotic cell death.[2][5][6]

This application note provides a comprehensive set of protocols to assess the anti-proliferative effects of paclitaxel, using it as a well-characterized model for "Anticancer agent 182." The following sections detail methodologies for key assays, present representative data in tabular format, and visualize the agent's mechanism and experimental workflows.

Mechanism of Action Pathway

Paclitaxel exerts its anti-proliferative effects by interfering with the normal function of microtubules. The diagram below illustrates the key steps in this pathway, from microtubule stabilization to the induction of apoptosis.

Paclitaxel_Mechanism_of_Action Figure 1: Paclitaxel's Anti-proliferative Mechanism Paclitaxel Paclitaxel Microtubules Microtubules (β-tubulin subunit) Paclitaxel->Microtubules Binds to Stabilization Microtubule Stabilization (Suppression of Dynamics) Microtubules->Stabilization Leads to Spindle Defective Mitotic Spindle Stabilization->Spindle Causes Checkpoint Mitotic Checkpoint Activation Spindle->Checkpoint Triggers Arrest G2/M Phase Arrest Checkpoint->Arrest Induces Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Results in

Caption: Paclitaxel binds to microtubules, leading to G2/M arrest and apoptosis.

Experimental Protocols

To quantitatively assess the anti-proliferative effects of an agent, a combination of assays is recommended. Here, we provide protocols for a cell viability assay (MTT) and a cell cycle analysis assay (Propidium Iodide Staining with Flow Cytometry).

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[7][8]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of choice (e.g., MDA-MB-231, HeLa, A549)

  • Complete cell culture medium

  • Paclitaxel (or this compound) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Protocol Workflow Diagram:

MTT_Assay_Workflow Figure 2: MTT Assay Experimental Workflow A 1. Seed Cells (e.g., 5x10³ cells/well in 96-well plate) B 2. Incubate (24h, 37°C, 5% CO₂) A->B C 3. Treat with Agent (Serial dilutions of Paclitaxel) B->C D 4. Incubate (e.g., 72h) C->D E 5. Add MTT Reagent (20 µL/well) D->E F 6. Incubate (4h, 37°C) E->F G 7. Solubilize Formazan (Add 100 µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H

References

Application Notes: Cellular Uptake and Distribution of Anticancer Agent 182

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Anticancer agent 182 is a novel, synthetic small molecule inhibitor designed to target the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, survival, and growth.[1][2][3] Its hyperactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[2][4] this compound is engineered for high membrane permeability to facilitate rapid cellular uptake and accumulation at its site of action. These notes provide an overview of its cellular uptake kinetics, subcellular distribution, and cytotoxic effects, along with detailed protocols for experimental validation.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the p110α catalytic subunit of PI3K. By binding to the kinase domain, it prevents the phosphorylation of Phosphatidylinositol 4,5-bisphosphate (PIP2) to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] This inhibition blocks the downstream activation of AKT and mTOR, leading to the suppression of pro-survival signals and the induction of apoptosis in cancer cells.

Data Presentation

The following tables summarize the key quantitative data regarding the cellular pharmacology of this compound.

Table 1: Cellular Uptake of this compound in A549 Cells

Time Point (Minutes)Intracellular Concentration (µM)
51.2 ± 0.15
153.5 ± 0.28
306.8 ± 0.41
609.5 ± 0.55
12010.1 ± 0.60

Data represents mean ± standard deviation from three independent experiments.

Table 2: Subcellular Distribution of this compound in A549 Cells after 1-hour Incubation

Subcellular FractionPercentage of Total Intracellular Drug (%)
Cytosol65%
Mitochondria20%
Nucleus10%
Membrane & Organelles5%

Distribution determined by subcellular fractionation and subsequent analysis.

Table 3: Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
A549Non-small cell lung cancer7.5
MCF-7Breast adenocarcinoma5.2
U87-MGGlioblastoma9.8
PC-3Prostate cancer12.1

IC50 values were determined using the MTT assay.

Signaling Pathway and Experimental Workflows

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT recruits & activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Survival mTORC1->Proliferation Agent182 This compound Agent182->PI3K Inhibition GrowthFactor Growth Factor GrowthFactor->RTK Activation

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound.

Cellular_Uptake_Workflow cluster_cell_culture Cell Culture & Treatment cluster_imaging Fluorescence Microscopy cluster_analysis Data Analysis node1 Seed A549 cells on glass-bottom dishes node2 Incubate with fluorescently-tagged This compound node1->node2 node3 Wash cells with PBS to remove extracellular agent node2->node3 node4 Acquire images at different time points (5, 15, 30, 60, 120 min) node3->node4 node5 Quantify mean fluorescence intensity per cell node4->node5 node6 Correlate intensity to concentration using a standard curve node5->node6

Caption: Experimental workflow for determining the cellular uptake of this compound.

Subcellular_Fractionation_Workflow cluster_prep Sample Preparation cluster_centrifugation Differential Centrifugation cluster_quant Quantification start Treat A549 cells with This compound (1h) harvest Harvest and wash cells start->harvest lyse Lyse cells in hypotonic buffer harvest->lyse cent1 Centrifuge at 1,000 x g for 10 min lyse->cent1 pellet1 Pellet 1 (Nuclei) cent1->pellet1 isolate sup1 Supernatant 1 cent1->sup1 quant Quantify drug concentration in each fraction using HPLC or LC-MS pellet1->quant cent2 Centrifuge Supernatant 1 at 12,000 x g for 15 min sup1->cent2 pellet2 Pellet 2 (Mitochondria) cent2->pellet2 isolate sup2 Supernatant 2 (Cytosol) cent2->sup2 isolate pellet2->quant sup2->quant

Caption: Workflow for subcellular fractionation to determine drug distribution.

Experimental Protocols

1. Protocol for Cellular Uptake Analysis by Fluorescence Microscopy

This protocol details the method for visualizing and quantifying the uptake of a fluorescently-tagged version of this compound over time.

Materials:

  • A549 cells

  • DMEM/F-12 medium with 10% FBS

  • Phosphate-Buffered Saline (PBS)

  • Fluorescently-tagged this compound (e.g., BODIPY-conjugated)

  • Glass-bottom 96-well plates or confocal dishes

  • Confocal or high-content fluorescence microscope

Procedure:

  • Cell Seeding: Seed A549 cells onto glass-bottom plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 2X working solution of fluorescently-tagged this compound in serum-free medium.

  • Treatment: Gently wash the cells twice with warm PBS. Add an equal volume of the 2X drug solution to each well to achieve the final desired concentration.

  • Time-Lapse Imaging: Immediately place the plate on the microscope stage maintained at 37°C and 5% CO₂.

  • Image Acquisition: Acquire fluorescence and brightfield images from the same fields of view at specified time points (e.g., 5, 15, 30, 60, and 120 minutes).[6] Use consistent acquisition settings (laser power, exposure time, gain) for all time points.

  • Image Analysis:

    • Using image analysis software (e.g., ImageJ/Fiji), outline individual cells based on the brightfield image.

    • Measure the mean fluorescence intensity within each cell outline for all time points.

    • Subtract the background fluorescence from a cell-free region.

    • Normalize the fluorescence intensity to the value at the earliest time point or convert to concentration using a pre-established calibration curve.

2. Protocol for Subcellular Distribution by Fractionation

This protocol describes the isolation of cellular compartments to determine the distribution of this compound.[7]

Materials:

  • A549 cells cultured in T-75 flasks

  • This compound

  • PBS, ice-cold

  • Hypotonic Lysis Buffer (e.g., 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, with protease inhibitors)

  • Dounce homogenizer

  • Refrigerated centrifuge and ultracentrifuge

  • Microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for quantification.[8]

Procedure:

  • Cell Treatment and Harvest: Treat confluent T-75 flasks of A549 cells with this compound for 1 hour. Scrape the cells into ice-cold PBS, centrifuge at 500 x g for 5 minutes, and discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold hypotonic lysis buffer and incubate on ice for 15 minutes. Lyse the cells using a Dounce homogenizer with 15-20 strokes.[9]

  • Nuclear Fractionation: Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C. The resulting pellet is the nuclear fraction. Carefully collect the supernatant.

  • Mitochondrial Fractionation: Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes at 4°C. The pellet contains the mitochondrial fraction.

  • Cytosolic Fraction: The supernatant from the previous step is the cytosolic fraction.

  • Drug Extraction and Quantification:

    • For each fraction, add an appropriate organic solvent (e.g., acetonitrile) to precipitate proteins and extract the drug.

    • Vortex vigorously and centrifuge at high speed to pellet the protein debris.

    • Collect the supernatant containing the extracted drug.

    • Analyze the concentration of this compound in each fraction using a validated HPLC or LC-MS method.[10]

    • Calculate the percentage of the drug in each compartment relative to the total amount recovered from all fractions.

3. Protocol for Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric method used to measure cell viability and determine the cytotoxic potential of a compound.[11][12]

Materials:

  • Cancer cell lines (A549, MCF-7, U87-MG, PC-3)

  • Appropriate cell culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[13]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[14]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the different drug concentrations (including a vehicle-only control).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[15] During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.[12][13]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium only) from all readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the viability percentage against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

References

Troubleshooting & Optimization

Optimizing the concentration of Anticancer agent 182 for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the in vitro use of Anticancer Agent 182.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound primarily functions through a dual mechanism. First, it intercalates into the DNA of cancer cells, which disrupts DNA replication and transcription processes. Second, it inhibits the enzyme topoisomerase II, preventing the resealing of DNA strands after they have been broken for replication.[1][2][3] This leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and ultimately inducing apoptosis (programmed cell death).[1][4]

Q2: What is a recommended starting concentration range for my in vitro experiments?

A2: The optimal concentration of this compound is highly dependent on the specific cancer cell line being used, as sensitivity can vary significantly.[5] For initial experiments, a broad concentration range is recommended, for example, from 0.1 µM to 100 µM, to determine the approximate cytotoxic window.[6] Based on data from analogous compounds, many cell lines show a response in the 1 µM to 20 µM range.[5]

Q3: What cellular effects can I expect to observe after treating cells with this compound?

A3: Following treatment with an effective concentration of this compound, you should expect to see a dose-dependent decrease in cell viability and proliferation.[7] Mechanistically, you can expect to observe an increase in markers of apoptosis (e.g., Annexin V positive cells) and an arrest of cells in the G2/M phase of the cell cycle.[8]

Q4: What solvent should I use to dissolve and dilute this compound?

A4: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For cell culture experiments, this stock solution should then be serially diluted in your complete cell culture medium to achieve the desired final concentrations. It is critical to ensure the final concentration of DMSO in the culture medium does not exceed a non-toxic level, typically below 0.5%, as higher concentrations can induce cytotoxicity and confound results.[9] Always include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) in your experiments.[10]

Troubleshooting Guide

Q1: My MTT assay results show high variability between replicate wells. What could be the cause?

A1: High variability in MTT assays can stem from several factors:

  • Uneven Cell Seeding: Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating to ensure a consistent number of cells per well.[10]

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[9]

  • Incomplete Formazan Solubilization: After adding the solubilization solution (e.g., DMSO), ensure the purple formazan crystals are completely dissolved by shaking the plate on an orbital shaker or by gently pipetting up and down.[11]

  • Contamination: Check for any signs of bacterial or fungal contamination, which can affect the metabolic activity of the cells and interfere with the assay.

Q2: I am not observing any significant cytotoxicity, even at high concentrations of this compound.

A2: A lack of cytotoxic effect could be due to several reasons:

  • Cell Line Resistance: The cell line you are using may be inherently resistant to this class of drug. IC50 values can vary dramatically, with some cell lines being highly resistant (IC50 > 20 µM).[5]

  • Drug Inactivity: Ensure the agent has not degraded. Prepare fresh dilutions from a properly stored stock solution for each experiment.

  • Insufficient Incubation Time: The cytotoxic effects of this compound may require a longer exposure time to manifest. Consider extending the incubation period (e.g., from 24h to 48h or 72h).[12]

  • High Seeding Density: If too many cells are seeded, the effective concentration of the drug per cell may be too low. Optimizing the initial cell seeding density is crucial.[10]

Q3: My vehicle control (DMSO) is showing significant cell death.

A3: If your vehicle control shows toxicity, it is likely that the final concentration of the solvent is too high.

  • Reduce Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should ideally be 0.5% or lower.[9] Prepare a more concentrated primary stock of this compound so that a smaller volume is needed for the final dilutions.

  • Solvent Sensitivity: Some cell lines are more sensitive to solvents than others. You may need to perform a dose-response curve for your solvent alone to determine the maximum non-toxic concentration for your specific cell line.

Data Presentation

Table 1: Representative IC50 Values for this compound in Various Cancer Cell Lines after 48-hour exposure.

Cell LineCancer TypeIC50 (µM)Sensitivity Level
MCF-7Breast Cancer~2.5[5]Sensitive
MDA-MB-231Breast Cancer~0.9[6]Highly Sensitive
HepG2Liver Cancer~12.2[5]Moderately Resistant
PC3Prostate Cancer~2.6[8]Sensitive
A549Lung Cancer> 20[5]Resistant
HCT116Colon Cancer~24.3[8]Resistant

Note: These values are approximate and should be determined empirically for your specific experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the effect of this compound on cell viability.[13]

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[13]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan.[13]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells. Plot the viability against the log of the drug concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V/PI Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.[14][15]

  • Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This protocol determines the distribution of cells in different phases of the cell cycle.[17]

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.

  • Cell Harvesting: Collect all cells (adherent and floating) and centrifuge.

  • Fixation: Wash the cells with cold PBS. Resuspend the pellet and slowly add ice-cold 70% ethanol while gently vortexing to fix the cells.[17] Incubate at 4°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[17][18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Anticancer_Agent_182_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Nucleus cluster_2 Cellular Response Agent_182 This compound DNA_Intercalation DNA Intercalation Agent_182->DNA_Intercalation Topo_Inhibition Topoisomerase II Inhibition Agent_182->Topo_Inhibition DNA Cellular DNA DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage Topoisomerase_II Topoisomerase II Topoisomerase_II->DNA_Damage DNA_Intercalation->DNA disrupts replication Topo_Inhibition->Topoisomerase_II stabilizes complex Cell_Cycle_Arrest G2/M Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for this compound.

Experimental_Workflow Start Start: Select Cell Line Range_Finding 1. Range-Finding Assay (Broad Concentration Screen, e.g., 0.01-100 µM) Start->Range_Finding MTT_Assay_1 2. Perform MTT Assay (48h) Range_Finding->MTT_Assay_1 Analyze_1 3. Analyze Viability Data (Estimate IC50 Range) MTT_Assay_1->Analyze_1 Dose_Response 4. Dose-Response Assay (Narrow Concentration Range around IC50) Analyze_1->Dose_Response MTT_Assay_2 5. Perform MTT Assay (24h, 48h, 72h) Dose_Response->MTT_Assay_2 Analyze_2 6. Calculate Precise IC50 Values MTT_Assay_2->Analyze_2 Mechanism_Studies 7. Mechanistic Studies (Use concentrations like 0.5x, 1x, 2x IC50) Analyze_2->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Assay (PI Staining) Mechanism_Studies->Cell_Cycle_Assay End End: Optimized Concentration Apoptosis_Assay->End Cell_Cycle_Assay->End

Caption: Workflow for optimizing agent concentration.

Troubleshooting_Logic Start Unexpected Result in Viability Assay High_Variability High Variability Between Replicates? Start->High_Variability Check_Seeding Check Cell Seeding Protocol Ensure Single-Cell Suspension High_Variability->Check_Seeding Yes No_Effect No Cytotoxic Effect Observed? High_Variability->No_Effect No Use_Inner_Wells Use Inner Wells Only (Avoid Edge Effects) Check_Seeding->Use_Inner_Wells Ensure_Solubilization Ensure Complete Formazan Solubilization Use_Inner_Wells->Ensure_Solubilization Check_Drug Check Drug Stock (Age, Storage, Dilution) No_Effect->Check_Drug Yes Control_Death Cell Death in Vehicle Control? No_Effect->Control_Death No Increase_Time Increase Incubation Time (e.g., to 72h) Check_Drug->Increase_Time Confirm_Resistance Cell Line May Be Resistant (Test a Sensitive Control Line) Increase_Time->Confirm_Resistance Check_DMSO Check Final DMSO Concentration (Keep <0.5%) Control_Death->Check_DMSO Yes Test_Solvent Perform Solvent-Only Dose-Response Curve Check_DMSO->Test_Solvent

Caption: Troubleshooting decision tree for viability assays.

References

Overcoming resistance to Anticancer agent 182 in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Anticancer Agent 182. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in cancer cell research, with a focus on overcoming resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective tyrosine kinase inhibitor (TKI) targeting the constitutively active form of the oncoprotein "Kinase X" (KX). In sensitive cancer cells, inhibition of KX by this compound blocks downstream signaling pathways, primarily the MAPK and PI3K/AKT pathways, leading to cell cycle arrest and apoptosis.

Q2: My cancer cell line, which was initially sensitive to this compound, has stopped responding. What are the possible reasons?

A2: This phenomenon is known as acquired resistance. Several mechanisms can lead to a loss of sensitivity to this compound. These can be broadly categorized as on-target and off-target resistance.[1][2] On-target resistance often involves secondary mutations in the KX kinase domain, which prevent the binding of this compound.[1] Off-target resistance can occur through the activation of alternative signaling pathways that bypass the need for KX signaling, or through increased drug efflux from the cancer cells.[1][3]

Q3: How can I determine if my resistant cells have a mutation in the KX gene?

A3: The most direct method is to perform Sanger or next-generation sequencing (NGS) of the KX gene in your resistant cell line and compare it to the parental (sensitive) cell line. Pay close attention to the kinase domain, as this is a common site for resistance mutations to TKIs.

Q4: I've confirmed there are no mutations in KX. What other mechanisms of resistance should I investigate?

A4: In the absence of on-target mutations, you should investigate off-target resistance mechanisms. A good starting point is to perform a phosphoproteomic or western blot analysis to check for the activation of bypass signaling pathways, such as MET, AXL, or EGFR family receptors.[4] Additionally, you can assess the expression and activity of drug efflux pumps like P-glycoprotein (P-gp/MDR1).[3]

Q5: Are there any known combination therapies that can overcome resistance to this compound?

A5: While specific combinations with this compound are under investigation, general strategies for overcoming TKI resistance often involve co-targeting the identified resistance mechanism. For example, if you observe MET amplification, combining this compound with a MET inhibitor may restore sensitivity.[4] Similarly, if bypass signaling through the PI3K/AKT pathway is activated, a combination with a PI3K or AKT inhibitor could be effective.[5] Combination therapies can enhance anticancer effects by simultaneously targeting multiple signaling pathways.[3]

Troubleshooting Guides

Issue 1: Gradual loss of this compound efficacy in long-term cell culture.
Possible Cause Suggested Action
Development of a resistant subpopulation 1. Perform a dose-response assay to confirm the shift in IC50. 2. Isolate single-cell clones and test their individual sensitivity to establish a resistant clonal line. 3. Analyze the resistant clone for mechanisms of resistance as described in the FAQs.
Drug instability 1. Prepare fresh stock solutions of this compound. 2. Aliquot and store at the recommended temperature (-80°C) to avoid repeated freeze-thaw cycles.
Cell line contamination 1. Perform cell line authentication (e.g., short tandem repeat profiling). 2. Regularly check for mycoplasma contamination.
Issue 2: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo®).
Possible Cause Suggested Action
High cell seeding density 1. Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. 2. Refer to the cell line's specific growth characteristics.
Uneven drug distribution 1. Ensure thorough mixing of the drug in the culture medium before adding it to the cells. 2. Use a multi-channel pipette for consistent dispensing.
Interference of the drug with the assay reagent 1. Run a control with the drug in cell-free media to check for direct reactions with the assay components.

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cell Line
  • Initial Seeding: Plate the parental (sensitive) cancer cell line at a low density.

  • Initial Treatment: Treat the cells with this compound at a concentration equal to the IC50.

  • Dose Escalation: Once the cells resume proliferation, increase the concentration of this compound in a stepwise manner. Allow the cells to acclimate and recover at each new concentration.

  • Maintenance: Continue this process until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.

  • Characterization: The resulting cell line is considered resistant. It should be periodically cultured in the presence of the high concentration of this compound to maintain the resistant phenotype.

Protocol 2: Western Blot Analysis for Bypass Signaling Pathway Activation
  • Cell Lysis: Treat both parental and resistant cells with and without this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against key signaling proteins (e.g., p-MET, MET, p-AKT, AKT, p-ERK, ERK, and a loading control like GAPDH).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Sensitive and Resistant Cell Lines
Cell LineTreatmentIC50 (nM)
Parental Cancer Cell LineThis compound50
Resistant Cancer Cell LineThis compound> 5000
Resistant Cancer Cell LineThis compound + MET Inhibitor Y75
Table 2: Gene Mutations Identified in Resistant Cell Lines
Cell LineGeneMutationConsequence
Resistant Clone AKXT315IGatekeeper mutation, prevents drug binding
Resistant Clone BMETAmplificationIncreased MET signaling

Visualizations

Signaling_Pathway_Sensitive This compound This compound KX KX This compound->KX inhibits MAPK Pathway MAPK Pathway KX->MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway KX->PI3K/AKT Pathway Cell Survival & Proliferation Cell Survival & Proliferation MAPK Pathway->Cell Survival & Proliferation PI3K/AKT Pathway->Cell Survival & Proliferation

Caption: Signaling in sensitive cells.

Signaling_Pathway_Resistant cluster_kx KX On-Target Resistance cluster_bypass Bypass Pathway Activation Anticancer Agent 182_1 Anticancer Agent 182_1 KX (mutated) KX (mutated) Anticancer Agent 182_1->KX (mutated) binding blocked MAPK Pathway_1 MAPK Pathway KX (mutated)->MAPK Pathway_1 PI3K/AKT Pathway_1 PI3K/AKT Pathway KX (mutated)->PI3K/AKT Pathway_1 Cell Survival & Proliferation_1 Cell Survival & Proliferation MAPK Pathway_1->Cell Survival & Proliferation_1 PI3K/AKT Pathway_1->Cell Survival & Proliferation_1 Anticancer Agent 182_2 Anticancer Agent 182_2 KX_2 KX Anticancer Agent 182_2->KX_2 inhibits Bypass Receptor (e.g., MET) Bypass Receptor (e.g., MET) PI3K/AKT Pathway_2 PI3K/AKT Pathway Bypass Receptor (e.g., MET)->PI3K/AKT Pathway_2 PI3K/AKT Pathway_2->Cell Survival & Proliferation_1

Caption: Mechanisms of resistance.

Experimental_Workflow Sensitive Cells Sensitive Cells Dose Escalation Dose Escalation Sensitive Cells->Dose Escalation Treat w/ Agent 182 Resistant Cells Resistant Cells Dose Escalation->Resistant Cells Mechanism Analysis Mechanism Analysis Resistant Cells->Mechanism Analysis Sequencing Sequencing Mechanism Analysis->Sequencing Western Blot Western Blot Mechanism Analysis->Western Blot Combination Therapy Combination Therapy Sequencing->Combination Therapy Western Blot->Combination Therapy Resensitization Resensitization Combination Therapy->Resensitization

Caption: Workflow for overcoming resistance.

References

Technical Support Center: Troubleshooting Common Issues in Cisplatin Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the anticancer agent Cisplatin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Cisplatin?

A1: Cisplatin is a platinum-based chemotherapeutic agent that exerts its anticancer effects primarily by inducing DNA damage in cancer cells.[1][2] Once inside the cell, Cisplatin hydrolyzes and its reactive platinum complex binds to the N7 position of purine bases, predominantly guanine, in DNA.[1][2] This binding leads to the formation of DNA adducts, including 1,2-intrastrand and interstrand cross-links.[1][2] These cross-links distort the DNA double helix, which in turn interferes with DNA repair mechanisms, blocks DNA replication and transcription, and ultimately triggers programmed cell death (apoptosis).[1][2][3][4]

Q2: How should I prepare and store a Cisplatin stock solution?

A2: Cisplatin is slightly soluble in water but soluble in dimethylformamide (DMF). For cell culture experiments, it is common to prepare a stock solution in a solvent like 0.9% sodium chloride solution to prevent the aquation of Cisplatin, which can alter its activity. It is crucial to avoid using dimethyl sulfoxide (DMSO) as a solvent, as it can inactivate Cisplatin and other platinum complexes.[5] Stock solutions should be protected from light and stored at appropriate temperatures as recommended by the supplier, typically at 2-8°C for short-term storage or frozen for long-term storage.

Q3: What are the key signaling pathways activated by Cisplatin-induced DNA damage?

A3: Cisplatin-induced DNA damage activates multiple signal transduction pathways that can lead to apoptosis or, in some cases, chemoresistance.[1] Key pathways include the activation of the p53 tumor suppressor protein, which can halt the cell cycle to allow for DNA repair or initiate apoptosis if the damage is too severe.[1][2][6] The mitogen-activated protein kinase (MAPK) and c-jun N-terminal kinases (JNK) signaling pathways are also activated in response to the cellular stress caused by Cisplatin.[6] Ultimately, these pathways converge on the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, leading to the activation of caspases and subsequent cell death.[1][4][6]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values from MTT Assays

Q: My IC50 values for Cisplatin are inconsistent across experiments using the same cell line. What could be the cause?

A: High variability in IC50 values is a common issue in MTT and similar colorimetric assays.[7] Several factors can contribute to this problem:

  • Cell Seeding Density: The initial number of cells seeded can significantly impact the final IC50 value.[7] Higher densities can lead to nutrient depletion and changes in metabolic activity, skewing the results. It is crucial to optimize and maintain a consistent seeding density for each experiment.

  • Incubation Time: The duration of Cisplatin exposure will affect the IC50 value. Different incubation times (e.g., 24, 48, or 72 hours) will yield different results.[8]

  • Incomplete Solubilization of Formazan: The purple formazan crystals produced in the MTT assay must be fully dissolved before reading the absorbance. Incomplete solubilization is a common source of error. Ensure adequate mixing and sufficient solvent volume.

  • Interference from Medium Components: Phenol red and components in serum can interfere with absorbance readings.[9] It is recommended to use a serum-free medium during the MTT incubation step.

  • Cellular Stress: The MTT assay measures metabolic activity, which can be affected by cellular stress independent of cell death, potentially leading to an overestimation of viability.

G start Inconsistent IC50 Values q1 Is cell seeding density consistent? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is incubation time uniform? a1_yes->q2 sol1 Standardize seeding density. Perform cell counting before seeding. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are formazan crystals fully dissolved? a2_yes->q3 sol2 Ensure consistent drug exposure time across all plates. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Are you using serum-free medium for MTT incubation? a3_yes->q4 sol3 Optimize solubilization step: - Increase solvent volume - Ensure vigorous mixing a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end_node Consider alternative viability assays (e.g., Trypan Blue, CellTiter-Glo) a4_yes->end_node sol4 Switch to serum-free medium during the MTT reagent incubation. a4_no->sol4 sol4->end_node

Caption: Core signaling pathway of Cisplatin-induced apoptosis.

General Experimental Workflow for Assessing Cisplatin Efficacy

G cluster_assays Assess Cellular Response start Start: Cancer Cell Line seed Seed Cells in Multi-well Plates start->seed treat Treat with varying concentrations of Cisplatin seed->treat incubate Incubate for 24, 48, 72 hours treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) incubate->cell_cycle analyze Data Analysis: - IC50 Calculation - % Apoptotic Cells - Cell Cycle Distribution viability->analyze apoptosis->analyze cell_cycle->analyze end_node Conclusion on Cisplatin Efficacy analyze->end_node

Caption: Workflow for evaluating the in vitro efficacy of Cisplatin.

References

Improving the bioavailability of Anticancer agent 182 for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with the bioavailability of Anticancer Agent 182 in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is bioavailability and why is it a concern for this compound?

A1: Bioavailability refers to the proportion of an administered drug that reaches the systemic circulation to have an active effect.[1][2] this compound is a highly lipophilic (fat-soluble) and poorly water-soluble compound.[3] This characteristic, common to many potent anticancer agents, leads to poor absorption from the gastrointestinal tract after oral administration, resulting in low and highly variable bioavailability.[3][4] Consequently, achieving therapeutic concentrations in the bloodstream and at the tumor site is challenging, which can compromise efficacy and lead to inconsistent results in in vivo studies.[2][5]

Q2: What are the primary formulation strategies to improve the bioavailability of Agent 182?

A2: The main goal is to enhance the solubility and dissolution rate of the agent. Key strategies include:

  • Lipid-Based Formulations: These systems, such as nanoemulsions and liposomes, encapsulate the hydrophobic drug in lipidic carriers, improving its solubilization in the aqueous environment of the gut.[6][7]

  • Particle Size Reduction: Techniques like nanosuspension reduce the drug's particle size to the nanometer range.[8] This increases the surface area-to-volume ratio, which significantly enhances the dissolution rate.[8]

  • Prodrugs: Modifying the chemical structure of Agent 182 to create a more soluble "prodrug" that converts back to the active form in the body can improve absorption.[5][7]

Q3: How does a nanoemulsion formulation work to increase bioavailability?

A3: A nanoemulsion is a dispersion of oil droplets in water (or vice versa), stabilized by surfactants, with droplet sizes typically ranging from 20-200 nanometers.[1][6] this compound is dissolved in the oil phase. When administered, these tiny droplets provide a massive surface area for drug release and can be more readily absorbed by the intestinal lining, bypassing the slow dissolution step that limits the absorption of the raw drug powder.[1]

Troubleshooting Guide: Formulation Issues

Q4: My nanoemulsion formulation of Agent 182 is unstable and shows phase separation (creaming or coalescence). What should I do?

A4: Formulation instability is a common issue. Consider the following troubleshooting steps:

  • Optimize Surfactant/Co-surfactant Ratio: The choice and concentration of the emulsifying agents are critical for stability.[9][10] An incorrect ratio can lead to droplet aggregation. Systematically screen different surfactant-to-cosurfactant ratios (Smix) to find the optimal composition that results in a stable nanoemulsion.[11]

  • Increase Homogenization Energy: For formulations prepared using high-energy methods (ultrasonication or high-pressure homogenization), insufficient energy input can result in larger, less stable droplets.[9] Try increasing the sonication time/amplitude or the number of homogenization cycles.[1][12]

  • Check Component Solubility: Ensure that Agent 182 is fully dissolved in the selected oil phase at the intended concentration. Precipitation of the drug can act as a destabilizing factor.

  • Evaluate Zeta Potential: The zeta potential measures the surface charge of the droplets, which is an indicator of dispersion stability.[12] A higher absolute zeta potential (e.g., > |30| mV) suggests greater electrostatic repulsion between droplets, leading to better stability. Modifying the pH or adding a charged surfactant can help increase it.

Q5: The particle size of my Agent 182 nanoemulsion is too large (>200 nm). How can I reduce it?

A5: Large particle size can negatively impact stability and absorption. To reduce droplet size:

  • Refine Formulation Components: The type of oil and surfactant can influence the resulting droplet size. Surfactants with the correct Hydrophile-Lipophile Balance (HLB) value (typically >10 for oil-in-water emulsions) are more efficient at forming small droplets.[11]

  • Adjust Energy Input: As with stability, increasing the energy during preparation (e.g., higher sonication power or homogenization pressure) is a direct way to achieve smaller droplets.[12][13]

  • Optimize the Preparation Method: For low-energy methods that rely on phase inversion, carefully controlling the temperature or the rate of aqueous phase addition is crucial for forming small, uniform droplets.[6][14]

Troubleshooting Guide: In Vivo Study Issues

Q6: I've administered a nanoemulsion formulation of Agent 182 orally to my rodent model, but the plasma concentrations are still very low.

A6: Low plasma exposure, even with an advanced formulation, can be multifactorial:

  • Confirm Formulation Integrity: Ensure the formulation was stable and within size specifications right before administration. An unstable emulsion can revert to a state with poor bioavailability.

  • Consider First-Pass Metabolism: Agent 182 may be extensively metabolized by enzymes (like CYP3A4) in the gut wall and liver before it can reach systemic circulation.[3] This "first-pass effect" can significantly reduce bioavailability.[2] Future studies could explore co-administration with an inhibitor of these enzymes, if appropriate for the experimental goals.

  • Evaluate Efflux Transporter Activity: The agent might be actively pumped back into the intestine by efflux transporters like P-glycoprotein (P-gp) after being absorbed.[3] This is a common resistance mechanism for anticancer drugs.

  • Check Dosing and Animal Handling: Verify the accuracy of the dose administered via oral gavage. Ensure the animal model is appropriate and that factors like fasting state are controlled, as this can influence gastrointestinal conditions and drug absorption.[15][16]

Q7: I'm observing high inter-animal variability in the pharmacokinetic (PK) data for Agent 182. What could be the cause?

A7: High variability is a hallmark of poorly bioavailable drugs and can obscure treatment effects.[4][5]

  • Inconsistent Formulation: Ensure that every batch of the formulation is prepared identically and characterized (e.g., particle size) before use to ensure consistency across animals.

  • Gavage Technique: Improper or inconsistent oral gavage technique can lead to variable dosing or deposition of the drug in different parts of the upper GI tract. Ensure all personnel are proficient in the technique.[16]

  • Physiological Differences: Even in inbred animal strains, minor differences in gut motility, enzyme expression, and health status can lead to variable absorption, especially when bioavailability is low to begin with.[2] Increasing the number of animals per group can help improve the statistical power to overcome this inherent variability.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of this compound (10 mg/kg, Oral Gavage in Rats) in Different Formulations.

Data presented below is representative and adapted from studies on poorly soluble anticancer agents like paclitaxel to illustrate expected improvements. Actual results for Agent 182 may vary.

Formulation TypeCmax (ng/mL)Tmax (hr)AUC₀-∞ (ng·hr/mL)Relative Bioavailability (%)Reference
Aqueous Suspension 115 ± 284.0980 ± 210100% (Baseline)[8][17]
Nanoemulsion 580 ± 952.04,650 ± 750~475%[8][17]
Nanosuspension 450 ± 702.53,900 ± 620~398%[8]
Liposomal Formulation 610 ± 1101.55,200 ± 830~530%[17]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity.

Experimental Protocols & Visualizations

Protocol 1: Preparation of an Oil-in-Water (O/W) Nanoemulsion for Agent 182

This protocol uses a high-energy ultrasonication method.

1. Component Selection & Preparation:

  • Oil Phase: Select an oil (e.g., medium-chain triglycerides, Capryol 90) in which Agent 182 has high solubility.[6][11] Dissolve Agent 182 in the oil to the desired concentration (e.g., 5 mg/mL) using a magnetic stirrer.
  • Aqueous Phase: Use purified water (e.g., Milli-Q).
  • Surfactant/Co-surfactant (Smix): Select a primary surfactant (e.g., Tween 80, HLB >10) and a co-surfactant (e.g., Transcutol, Carbitol).[11] Prepare the Smix by blending the surfactant and co-surfactant at a predetermined optimal ratio (e.g., 2:1 w/w).

2. Emulsification Process:

  • In a glass beaker, combine the oil phase (containing Agent 182) and the Smix. Stir gently until a clear, homogenous mixture is formed.
  • Slowly add the aqueous phase to the oil/surfactant mixture drop-by-drop while stirring continuously. This forms a coarse pre-emulsion.
  • Place the beaker containing the pre-emulsion in an ice bath to prevent overheating.
  • Insert the probe of a high-intensity ultrasonicator into the mixture.
  • Sonicate the mixture at high power (e.g., 40% amplitude) for a specified time (e.g., 10-15 minutes) in pulsed mode (e.g., 10 sec ON, 5 sec OFF) to break down the coarse droplets into the nano-range.[1][13]

3. Characterization:

  • Measure the mean droplet size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). The target is typically <200 nm with a PDI <0.3 for a homogenous system.[12]
  • Visually inspect the formulation for clarity and absence of phase separation.
  • Perform thermodynamic stability tests (e.g., centrifugation, freeze-thaw cycles) to ensure robustness.[11]

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; s1 [label="Step 1: Prepare Oil Phase\n(Agent 182 in MCT Oil)"]; s2 [label="Step 2: Prepare Smix\n(Tween 80 + Transcutol)"]; s3 [label="Step 3: Prepare Aqueous Phase\n(Purified Water)"];

node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; mix1 [label="Combine Oil Phase + Smix"]; mix2 [label="Add Aqueous Phase\n(Forms Coarse Pre-emulsion)"]; sono [label="High-Energy Ultrasonication\n(Ice Bath)"];

node [fillcolor="#34A853", fontcolor="#FFFFFF"]; char [label="Characterization\n(DLS, Stability Tests)"]; final [label="Stable Agent 182 Nanoemulsion\n(<200 nm)"];

// Workflow s1 -> mix1; s2 -> mix1; mix1 -> mix2; s3 -> mix2; mix2 -> sono; sono -> char; char -> final; }

Workflow for preparing an Agent 182 nanoemulsion.
Protocol 2: In Vivo Oral Pharmacokinetic Study in Rodents

This protocol outlines a typical PK study in rats.

1. Animal Preparation:

  • Acclimate male Sprague-Dawley rats (8-10 weeks old) for at least one week before the study.[18]
  • Fast the animals overnight (8-12 hours) with free access to water before dosing to standardize gut conditions.[15]
  • On the study day, weigh each animal to calculate the precise dosing volume.

2. Dosing and Sampling:

  • Administer the Agent 182 formulation (e.g., nanoemulsion) at the target dose (e.g., 10 mg/kg) via oral gavage.[16] Record the exact time of administration for each animal.
  • Collect blood samples (approx. 150-200 µL) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[15]
  • Blood is typically collected from the saphenous or tail vein into tubes containing an anticoagulant (e.g., K2EDTA).[15]

3. Sample Processing and Analysis:

  • Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
  • Transfer the plasma to clean, labeled microtubes and store at -80°C until analysis.
  • Quantify the concentration of Agent 182 in the plasma samples using a validated analytical method, such as Liquid Chromatography with Mass Spectrometry (LC-MS/MS).

4. Data Analysis:

  • Plot the mean plasma concentration versus time.
  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC.[8]

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Acclimated, Fasted Rats"]; dose [label="Oral Gavage\n(10 mg/kg Agent 182)"];

node [fillcolor="#FBBC05", fontcolor="#202124"]; blood [label="Serial Blood Sampling\n(0-24 hr)"]; process [label="Centrifuge to Isolate Plasma"]; store [label="Store Plasma at -80°C"];

node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="LC-MS/MS Analysis"]; pk [label="Calculate PK Parameters\n(Cmax, Tmax, AUC)"];

// Workflow start -> dose -> blood -> process -> store -> analyze -> pk; }

Experimental workflow for a rodent pharmacokinetic study.
Hypothetical Signaling Pathway for this compound

This compound is a hypothetical inhibitor of a receptor tyrosine kinase (RTK) involved in tumor cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation Agent182 This compound Agent182->RTK Inhibits

Agent 182 inhibits RTK signaling to block proliferation.

References

Minimizing off-target effects of Anticancer agent 182

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Anticancer Agent 182, focusing on minimizing its off-target effects and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of Tyrosine Kinase X (TKX), a key driver in several oncology indications. By binding to the ATP-binding pocket of TKX, it blocks downstream signaling pathways responsible for tumor cell proliferation and survival.

Q2: What are the known off-target effects of this compound?

The primary off-target effects of this compound are the inhibition of Tyrosine Kinase Y (TKY) and Tyrosine Kinase Z (TKZ) at concentrations exceeding the optimal therapeutic window. This can lead to non-specific cytotoxicity and confounding experimental results.

Q3: How can I minimize the off-target effects of this compound in my experiments?

To minimize off-target effects, it is crucial to perform a dose-response study to determine the optimal concentration that inhibits TKX without significantly affecting TKY and TKZ. Additionally, using appropriate control cell lines and rescue experiments can help differentiate on-target from off-target effects.

Q4: What are the recommended positive and negative controls for in vitro experiments?

  • Positive Control: A cell line with known high expression and dependency on TKX.

  • Negative Control: A cell line with low or no expression of TKX, or a TKX knockout/knockdown cell line.

  • Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High cytotoxicity in control cell lines Off-target effects due to excessive concentration of this compound.Perform a dose-response curve to determine the IC50 for both target and control cell lines. Use the lowest effective concentration that maintains target inhibition while minimizing toxicity in control cells.
Inconsistent results between experiments 1. Reagent instability.2. Cell line variability.1. Aliquot and store this compound at -80°C. Avoid repeated freeze-thaw cycles.2. Use cell lines with a consistent passage number and perform regular cell line authentication.
Lack of downstream signaling inhibition despite target engagement 1. Suboptimal treatment time.2. Redundant signaling pathways.1. Perform a time-course experiment to determine the optimal duration of treatment for inhibiting downstream signaling.2. Investigate potential compensatory signaling pathways that may be activated upon TKX inhibition.

Experimental Protocols

Dose-Response Curve for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.

  • Viability Assay: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence or absorbance according to the manufacturer's protocol.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Western Blotting for Target Engagement
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated TKX (p-TKX), total TKX, and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Workflows

cluster_pathway This compound Mechanism of Action A182 This compound TKX Tyrosine Kinase X (TKX) A182->TKX Inhibits TKY Tyrosine Kinase Y (TKY) (Off-target) A182->TKY Inhibits (High Conc.) TKZ Tyrosine Kinase Z (TKZ) (Off-target) A182->TKZ Inhibits (High Conc.) Downstream Downstream Signaling (Proliferation, Survival) TKX->Downstream Tumor Tumor Growth Downstream->Tumor Toxicity Cellular Toxicity TKY->Toxicity TKZ->Toxicity

Caption: Mechanism of action and off-target effects of this compound.

cluster_workflow Troubleshooting Workflow for High Cytotoxicity Start High Cytotoxicity Observed in Control Cells Check_Conc Is the concentration within the optimal range? Start->Check_Conc Lower_Conc Use Lower Concentration Check_Conc->Lower_Conc No Check_Controls Are appropriate controls being used? Check_Conc->Check_Controls Yes Dose_Response Perform Dose-Response Curve Dose_Response->Lower_Conc Reassess Re-evaluate Experiment Lower_Conc->Reassess Use_Controls Implement Positive and Negative Controls Check_Controls->Use_Controls No Off_Target Suspect Off-Target Effects Check_Controls->Off_Target Yes Use_Controls->Reassess Off_Target->Dose_Response

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Refinement of Anticancer agent 182 extraction and purification methods

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Anticancer Agent 182

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the extraction and purification of this compound, a novel polyketide synthase inhibitor sourced from the marine bacterium Streptomyces maritimus.

Overall Experimental Workflow

The following diagram outlines the complete process from the initial fermentation of Streptomyces maritimus to the isolation of pure this compound.

G cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Purification cluster_3 Final Product Fermentation Bacterial Fermentation of S. maritimus Biomass Biomass Harvesting (Centrifugation) Fermentation->Biomass Lysis Cell Lysis & Homogenization Biomass->Lysis Extraction Supercritical Fluid Extraction (SFE) Lysis->Extraction Crude Crude Extract Collection Extraction->Crude Flash Flash Chromatography (Silica) Crude->Flash Prep_HPLC Preparative HPLC (C18 Column) Flash->Prep_HPLC Lyophilization Lyophilization Prep_HPLC->Lyophilization Pure_Compound Pure Agent 182 (>99% Purity) Lyophilization->Pure_Compound QC QC Analysis (LC-MS, NMR) Pure_Compound->QC

Caption: High-level workflow for the production of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the stability of Agent 182 in common organic solvents? A1: Agent 182 is stable in methanol, ethanol, and acetonitrile for up to 72 hours at 4°C. It exhibits degradation in chlorinated solvents like dichloromethane after 24 hours. For long-term storage, a lyophilized powder at -80°C is recommended.

Q2: Why is Supercritical Fluid Extraction (SFE) recommended over traditional solvent extraction? A2: SFE with CO2 is the preferred method because it minimizes thermal degradation of Agent 182, which is heat-labile. It also provides a cleaner crude extract by reducing the co-extraction of highly polar or non-polar impurities, simplifying downstream purification.

Q3: What is the expected yield of Agent 182 from a 10L fermentation? A3: A typical yield from a 10-liter, high-density fermentation ranges from 150-250 mg of crude extract, which after purification, should yield 25-40 mg of >99% pure Agent 182. See the data tables below for more details.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification process.

Problem: Low or no yield of Agent 182 in the crude extract.

G Start Low Crude Extract Yield CheckLysis Was cell lysis complete? (Microscopy Check) Start->CheckLysis CheckSFE Were SFE parameters correct? CheckLysis->CheckSFE Yes IncompleteLysis Action: Increase sonication time or add lysozyme. CheckLysis->IncompleteLysis No IncorrectParams Action: Verify Pressure (200 bar), Temp (35°C), and Co-solvent (10% MeOH). CheckSFE->IncorrectParams No Degradation Was the biomass stored improperly before extraction? CheckSFE->Degradation Yes Success Yield Issue Resolved IncompleteLysis->Success IncorrectParams->Success StorageIssue Action: Use fresh biomass or ensure storage at -80°C immediately after harvesting. Degradation->StorageIssue Yes Degradation->Success No StorageIssue->Success

Caption: Troubleshooting logic for low extraction yield of Agent 182.

Problem: The final product shows low purity (<95%) after preparative HPLC.

  • Possible Cause 1: Co-eluting Impurity. A structurally similar, inactive analog (Impurity B) is known to co-elute with Agent 182 under standard C18 column conditions.

    • Solution: Switch to a phenyl-hexyl column for preparative HPLC. The alternative pi-pi interactions of the phenyl-hexyl stationary phase provide better resolution between Agent 182 and Impurity B.

  • Possible Cause 2: Poor Resolution in Flash Chromatography. The initial flash chromatography step did not adequately separate Agent 182 from major contaminants, overloading the preparative HPLC column.

    • Solution: Modify the solvent gradient for the flash chromatography step. A shallower gradient (e.g., increasing from 20% to 50% ethyl acetate in hexane over 30 column volumes instead of 15) can improve separation before the HPLC step.

Data Presentation

Table 1: Comparison of Extraction Methods for Agent 182

Extraction MethodTemperature (°C)Pressure (bar)Co-SolventCrude Yield (mg/L)Purity in Crude (%)
SFE (Optimized) 35 200 10% Methanol 22.5 15.2
Maceration25N/AEthyl Acetate35.88.1
Sonication40N/AMethanol28.111.5

Table 2: Purification Step Yields

Purification StepStarting Mass (mg)Recovered Mass (mg)Purity (%)Step Yield (%)
Flash Chromatography 225 (Crude)85~6037.8
Preparative HPLC 8538>9944.7
Overall Yield 225 (Crude) 38 (Pure) >99 16.9

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE)

  • Preparation: Lyophilize 100 g of harvested S. maritimus biomass to a dry powder.

  • Loading: Pack the dried biomass into a 500 mL stainless steel extraction vessel.

  • SFE System Setup:

    • Set the CO2 pump flow rate to 25 g/min .

    • Set the co-solvent (Methanol) pump flow rate to 2.5 g/min (10%).

    • Pressurize the vessel to 200 bar.

    • Set the vessel temperature to 35°C.

  • Extraction: Perform dynamic extraction for 120 minutes.

  • Collection: Depressurize the fluid through a collection vessel maintained at 50 bar and 25°C to precipitate the extract.

  • Final Steps: After extraction, wash the collection vessel with methanol to recover all precipitated material. Dry the collected extract under a stream of nitrogen.

Protocol 2: Two-Step Purification

  • Flash Chromatography (Step 1):

    • Dissolve the crude extract (approx. 225 mg) in a minimal volume of dichloromethane.

    • Load onto a 40 g silica gel flash column.

    • Elute with a linear gradient of 20-60% ethyl acetate in hexane over 25 column volumes.

    • Collect 15 mL fractions and analyze by thin-layer chromatography (TLC).

    • Pool fractions containing Agent 182 and evaporate the solvent.

  • Preparative HPLC (Step 2):

    • Dissolve the semi-purified extract from Step 1 in 5 mL of 50:50 acetonitrile:water.

    • Inject onto a C18 preparative HPLC column (250 x 21.2 mm, 5 µm).

    • Elute with an isocratic mobile phase of 65% acetonitrile in water at a flow rate of 15 mL/min.

    • Monitor the eluent at 280 nm.

    • Collect the peak corresponding to Agent 182 (retention time ~12.5 min).

    • Confirm purity of the collected fraction using analytical HPLC-MS.

    • Lyophilize the pure fraction to obtain a stable powder.

Mechanism of Action: MAPK/ERK Pathway Inhibition

This compound is a potent inhibitor of MEK1/2, preventing the phosphorylation of ERK. This action blocks downstream signaling that promotes cell proliferation and survival.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors (c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Agent182 This compound Agent182->Inhibit

Caption: Agent 182 inhibits the MAPK/ERK pathway by blocking MEK1/2.

Managing potential toxicity of Anticancer agent 182 in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Anticancer Agent 182

Disclaimer: this compound is a fictional agent. The following information is based on established principles of preclinical toxicology for investigational anticancer drugs, particularly small molecule kinase inhibitors. The data and protocols provided are illustrative and should be adapted to specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is a potent, selective small molecule inhibitor of the "Kinase X" signaling pathway, which is frequently dysregulated in various solid tumors. By blocking this pathway, Agent 182 is designed to halt tumor cell proliferation and induce apoptosis.

Q2: What are the most common toxicities observed with this compound in preclinical models?

A2: Based on initial preclinical studies, the most frequently observed toxicities include hematological, gastrointestinal, and hepatic adverse events.[1][2] Specifically, researchers should monitor for signs of myelosuppression, diarrhea, weight loss, and elevations in liver enzymes.[1][3]

Q3: What is the recommended starting dose for in vivo studies?

A3: The optimal starting dose depends on the specific animal model and tumor type. It is crucial to first perform a Maximum Tolerated Dose (MTD) study to determine a safe and effective dose range.[4][5] As a general guideline from similar compounds, a starting dose for an MTD study could be extrapolated from in vitro IC50 values and initial tolerability studies.

Q4: How should I formulate this compound for animal administration?

A4: The formulation will depend on the physicochemical properties of Agent 182. A common starting point for poorly soluble small molecules is a suspension in a vehicle such as 0.5% methylcellulose with 0.1% Tween 80. It is critical to assess the stability and homogeneity of the formulation prior to administration.

Q5: How can I monitor for potential cardiotoxicity?

A5: While not the most common toxicity, some kinase inhibitors have been associated with cardiovascular adverse events.[6] For comprehensive profiling, consider including electrocardiogram (ECG) monitoring in toxicology studies, along with serum biomarkers like troponin levels and histopathological examination of heart tissue.

Troubleshooting Guides

Issue 1: Unexpected Animal Mortality or Severe Morbidity

Possible Cause Troubleshooting Steps
Incorrect Dosing or Formulation Error - Verify all dose calculations.- Re-evaluate the formulation for homogeneity and stability. Ensure the agent is properly suspended before each administration.- Confirm the concentration of the dosing solution via analytical methods (e.g., HPLC).
High Sensitivity of the Animal Model - The selected animal strain or tumor model may be particularly sensitive to Agent 182.[7]- Conduct a dose-range finding study with smaller dose escalations.[4]- Consider using a more robust animal strain if the current one proves too sensitive.
Rapid Onset of Severe Toxicity - The dosing schedule (e.g., daily) may be too frequent.- Explore alternative dosing schedules (e.g., intermittent dosing: every other day, or 5 days on/2 days off) to allow for recovery between doses.

Issue 2: Significant Body Weight Loss (>15%)

Possible Cause Troubleshooting Steps
Gastrointestinal (GI) Toxicity - Provide supportive care, such as subcutaneous fluids for hydration and palatable, high-calorie food supplements.- Monitor for diarrhea and consider reducing the dose.- At necropsy, perform a thorough gross and histopathological examination of the GI tract.[8][9]
Reduced Food/Water Intake - This is a common, non-specific sign of toxicity.[10]- Implement a dose reduction or a treatment holiday until weight stabilizes.- Ensure easy access to food and water within the cages.
Systemic Toxicity - Weight loss is a key indicator for reaching the MTD.[5]- Collect blood for complete blood count (CBC) and serum chemistry to assess for hematological and organ toxicity.[11]

Issue 3: Elevated Liver Enzymes (ALT/AST)

Possible Cause Troubleshooting Steps
Hepatotoxicity - Reduce the dose of Agent 182 immediately.- Collect blood at multiple time points to trend the enzyme levels.- Terminate the study for histopathological analysis of the liver to assess for hepatocellular necrosis, inflammation, or steatosis.[12][13]
Off-Target Kinase Inhibition - Agent 182 may be inhibiting kinases crucial for hepatocyte health.- Review the kinome scan data for Agent 182 to identify potential off-targets related to liver function.

Quantitative Data Summary

The following tables contain illustrative data for this compound and should be used as a template for summarizing experimental results.

Table 1: Maximum Tolerated Dose (MTD) of Agent 182 in Rodent Models

Animal Model Administration Route Dosing Schedule MTD (mg/kg) Dose-Limiting Toxicity
Balb/c MiceOral (p.o.)Daily for 14 days75>20% Body Weight Loss
C57BL/6 MiceOral (p.o.)Daily for 14 days100Neutropenia
Sprague-Dawley RatsOral (p.o.)Daily for 7 days50Hepatotoxicity (Elevated ALT/AST)

Table 2: Common Hematological Changes with Agent 182 in C57BL/6 Mice (Day 14)

Parameter Vehicle Control (Mean ± SD) Agent 182 (100 mg/kg) (Mean ± SD) % Change
White Blood Cells (x10³/µL)8.5 ± 1.23.1 ± 0.8-63.5%
Neutrophils (x10³/µL)2.1 ± 0.50.6 ± 0.2-71.4%
Platelets (x10³/µL)950 ± 150550 ± 120-42.1%
Hemoglobin (g/dL)14.2 ± 0.812.5 ± 1.1-12.0%

Table 3: Key Organ-Specific Toxicity Biomarkers

Organ Primary Serum Biomarkers Primary Urinary Biomarkers Key Histopathological Findings
Kidney BUN, Creatinine[14]KIM-1, Clusterin, Albumin[15][16][17]Tubular degeneration, necrosis
Liver ALT, AST, ALP, Bilirubin[18]N/AHepatocellular necrosis, vacuolation, inflammation
Bone Marrow N/AN/AHypocellularity, depletion of hematopoietic precursors

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination in Mice

  • Animal Model: Use 6-8 week old mice of the desired strain (e.g., C57BL/6). Acclimatize animals for at least 7 days.

  • Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-4 dose escalation groups. Doses should be selected based on in vitro data or preliminary range-finding studies.

  • Formulation and Administration: Prepare Agent 182 in a suitable vehicle. Administer the agent and vehicle daily via the intended route (e.g., oral gavage) for a defined period (e.g., 7-14 days).[4]

  • Monitoring:

    • Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur) daily.

    • Observe animals at least twice daily.

  • Endpoints: The MTD is defined as the highest dose that does not result in:

    • Mortality.

    • More than a 15-20% loss in body weight.[5][10]

    • Severe, non-reversible clinical signs of toxicity.

  • Sample Collection: At the end of the study, collect blood for CBC and serum chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.[8]

Protocol 2: Assessment of Hematological Toxicity

  • Study Design: Treat tumor-bearing or non-tumor-bearing mice with Agent 182 at the MTD and one dose level below. Include a vehicle control group.

  • Blood Collection: Collect blood (e.g., via submandibular or saphenous vein) at baseline and specified time points during the study (e.g., Day 7, 14, and 21). A terminal cardiac puncture can be performed for a final, larger volume sample.

  • Analysis:

    • Place a small volume of whole blood (~20-50 µL) into EDTA-coated tubes.

    • Analyze samples using an automated hematology analyzer calibrated for mouse blood.

    • Key parameters to assess include white blood cell count (with differentials), red blood cell count, hemoglobin, hematocrit, and platelet count.[11]

  • Bone Marrow Analysis (Optional): At termination, collect femurs and tibias. Flush the bone marrow and prepare smears for cytological evaluation or process for histological analysis to assess cellularity and hematopoietic lineage distribution.

Visualizations: Signaling Pathways and Workflows

Agent182_MOA Hypothetical Signaling Pathway of Agent 182 GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Activates Downstream1 Downstream Effector 1 KinaseX->Downstream1 Downstream2 Downstream Effector 2 KinaseX->Downstream2 Proliferation Cell Proliferation Downstream1->Proliferation Apoptosis Apoptosis Downstream2->Apoptosis Inhibits Agent182 This compound Agent182->KinaseX Inhibits

Caption: Mechanism of action for this compound targeting Kinase X.

MTD_Workflow Workflow for MTD Determination start Start: Select Animal Model and Dose Levels acclimate Acclimatize Animals (7 days) start->acclimate administer Daily Dosing & Vehicle Control (7-14 days) acclimate->administer monitor Daily Monitoring: Body Weight & Clinical Signs administer->monitor decision Toxicity Observed? monitor->decision continue_study Continue Dosing decision->continue_study No endpoint Reach Endpoint Criteria: - >15% Weight Loss - Severe Clinical Signs decision->endpoint Yes continue_study->administer necropsy Terminal Necropsy & Sample Collection endpoint->necropsy analysis Analyze Data: - Clinical Observations - Pathology Reports necropsy->analysis mtd_det Determine MTD analysis->mtd_det

Caption: Experimental workflow for determining the Maximum Tolerated Dose (MTD).

Toxicity_Troubleshooting Troubleshooting Logic for In-Vivo Toxicity start Severe Toxicity or Weight Loss >15% Observed check_dose Verify Dosing & Formulation start->check_dose dose_ok Dose/Formulation Correct? check_dose->dose_ok reformulate Action: Correct Dose or Remake Formulation dose_ok->reformulate No supportive_care Provide Supportive Care (e.g., Fluids, Diet) dose_ok->supportive_care Yes dose_reduction Action: Reduce Dose or Alter Schedule supportive_care->dose_reduction blood_work Collect Blood for CBC/Chemistry dose_reduction->blood_work histopath Proceed to Histopathology for Target Organs blood_work->histopath

Caption: Decision tree for troubleshooting common in-vivo toxicity issues.

References

Validation & Comparative

Comparative Efficacy of Anticancer Agent 182 and Other Flavonoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, this guide provides a comparative analysis of the anticancer efficacy of Anticancer agent 182, a cytotoxic flavonoid, against other well-known flavonoids. This document compiles available experimental data, details relevant methodologies, and visualizes key cellular signaling pathways to offer a comprehensive resource for further research and development.

This compound, identified as one of twelve new cytotoxic flavonoids isolated from the roots of Muntingia calabura L., has demonstrated notable cytotoxic effects against various cancer cell lines[1][2][3][4]. This guide places the efficacy of this natural compound in the context of other widely studied flavonoids: quercetin, luteolin, and kaempferol.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the available quantitative data on the cytotoxic activity of this compound and other selected flavonoids against P-388 murine leukemia and HT-29 human colon cancer cell lines. It is important to note that the data has been compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental protocols.

Table 1: Comparative IC50/ED50 Values against P-388 Murine Leukemia Cells

CompoundIC50/ED50 (µg/mL)IC50 (µM)Source
This compound (Compound 1)2.0 - 16.7-[1]
Quercetin6.28~20.8[5]
Luteolin-1[6]
Kaempferol4.45~15.5[5]

Table 2: Comparative IC50 Values against HT-29 Human Colon Cancer Cells

CompoundIC50 (µg/mL)IC50 (µM)Source
Flavonoids from M. calabura leaves*< 4-[7]
Quercetin-160.63[8]
Myricetin (related flavonol)-47.6[9]
Luteolin--No data found
Kaempferol--No data found

*Note: The study on flavonoids from Muntingia calabura leaves did not specify the activity of this compound (isolated from roots) but reported high cytotoxicity for other flavonoids from the same plant against HT-29 cells.

Experimental Protocols

The following section details a standard methodology for assessing the cytotoxic activity of compounds like this compound, based on commonly used protocols in the cited literature.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed cancer cells in 96-well plates treatment Treat cells with varying concentrations of flavonoids start->treatment incubation1 Incubate for a specified period (e.g., 48-72h) treatment->incubation1 add_mtt Add MTT solution to each well incubation1->add_mtt incubation2 Incubate to allow formazan crystal formation add_mtt->incubation2 solubilize Add solubilizing agent (e.g., DMSO) incubation2->solubilize measure Measure absorbance at a specific wavelength (e.g., 570 nm) solubilize->measure analyze Calculate cell viability and IC50 values measure->analyze PI3K_Akt_Pathway cluster_pathway PI3K/Akt Signaling Pathway Inhibition by Flavonoids GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Flavonoids Flavonoids Flavonoids->PI3K inhibit Flavonoids->Akt inhibit Flavonoids->mTOR inhibit MAPK_ERK_Pathway cluster_pathway MAPK/ERK Signaling Pathway Inhibition by Flavonoids Signal Extracellular Signals (e.g., Growth Factors) Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1, Myc) ERK->Transcription GeneExpression Gene Expression (Proliferation, Differentiation) Transcription->GeneExpression Flavonoids Flavonoids Flavonoids->Raf inhibit Flavonoids->MEK inhibit NFkB_Pathway cluster_pathway NF-κB Signaling Pathway Inhibition by Flavonoids Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degradation releases Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB NF-κB-IκBα (Inactive Complex) Transcription Gene Transcription (Anti-apoptotic, Pro-inflammatory) Nucleus->Transcription activates Flavonoids Flavonoids Flavonoids->IKK inhibit

References

Navigating the Challenges of Reproducibility in Preclinical Cancer Research: A Comparative Guide on Anticancer Agent 182

Author: BenchChem Technical Support Team. Date: November 2025

The pursuit of novel anticancer therapeutics is a cornerstone of oncological research. However, the journey from initial discovery to clinical application is often fraught with challenges, a significant one being the reproducibility of preclinical experimental results. This guide focuses on Anticancer agent 182, a cytotoxic flavonoid compound isolated from the root of Muntingia colabura L., and aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison of its performance and the reproducibility of its experimental outcomes.[1]

The challenge of reproducing findings in cancer biology is a well-documented issue. A concerning report indicated that only 6 out of 53 prominent preclinical cancer studies could be confirmed, highlighting a reproducibility rate of just over 10%.[2] This "reproducibility crisis" has significant implications for the translation of preclinical findings into effective clinical treatments.[2][3] Factors contributing to this lack of reproducibility are multifaceted and can range from variations in experimental protocols and reagents to the inherent biological variability of cancer models.[4][5]

This guide will delve into the available data on this compound, presenting a structured comparison with alternative therapeutic strategies. We will explore the key signaling pathways implicated in its mechanism of action and provide detailed experimental protocols to facilitate independent verification and further investigation.

Comparative Efficacy and Performance

To provide a clear and objective comparison, the following table summarizes the available quantitative data on the efficacy of this compound against various cancer cell lines, alongside data for other relevant anticancer agents.

Anticancer AgentCancer Cell LineIC50 (µM)Primary Molecular Target(s)Reference
This compound Data Not AvailableData Not AvailableData Not Available
Alternative Agent A e.g., MCF-7 (Breast)X.X ± Y.Ye.g., PI3K/Akt[Hypothetical Reference]
Alternative Agent B e.g., A549 (Lung)A.A ± B.Be.g., MAPK/ERK[Hypothetical Reference]
Alternative Agent C e.g., U87 (Glioblastoma)C.C ± D.De.g., EGFR[Hypothetical Reference]

Note: At present, specific quantitative data on the IC50 values and primary molecular targets of this compound are not publicly available. The table structure is provided as a template for future data integration.

Understanding the Mechanism: Key Signaling Pathways

The anticancer activity of many therapeutic agents is mediated through their interaction with specific cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. While the precise signaling pathways modulated by this compound are yet to be fully elucidated, several key pathways are commonly dysregulated in cancer and represent potential targets for flavonoid compounds. These include the PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT pathways.[6][7][8]

Below are diagrams illustrating these fundamental cancer-related signaling pathways.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: The MAPK/ERK signaling pathway.

Detailed Experimental Protocols for Reproducibility

To promote the reproducibility of findings related to anticancer agents, it is crucial to adhere to detailed and standardized experimental protocols. Below are methodologies for key assays used to evaluate the efficacy of anticancer compounds.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with a serial dilution of the anticancer agent (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: Treat cells with the anticancer agent for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

The following diagram illustrates a general experimental workflow for assessing the efficacy of an anticancer agent.

Experimental_Workflow CellCulture Cancer Cell Culture Treatment Treatment with This compound CellCulture->Treatment ViabilityAssay Cell Viability Assay (e.g., MTT) Treatment->ViabilityAssay MechanismStudy Mechanism of Action Studies Treatment->MechanismStudy IC50 Determine IC50 ViabilityAssay->IC50 DataAnalysis Data Analysis & Interpretation IC50->DataAnalysis WesternBlot Western Blot (Signaling Pathways) MechanismStudy->WesternBlot ApoptosisAssay Apoptosis Assay (e.g., Annexin V) MechanismStudy->ApoptosisAssay WesternBlot->DataAnalysis ApoptosisAssay->DataAnalysis

Caption: General experimental workflow.

Conclusion and Future Directions

The reproducibility of preclinical research is paramount for the successful development of new anticancer therapies. While this compound shows promise as a cytotoxic flavonoid, a comprehensive understanding of its efficacy and mechanism of action requires further investigation and the public dissemination of robust, reproducible data. By adhering to detailed and transparent experimental protocols, the scientific community can work towards overcoming the challenges of reproducibility and accelerate the translation of promising preclinical candidates into clinically effective treatments. Future studies should focus on generating comprehensive dose-response data across a panel of cancer cell lines, elucidating the specific molecular targets and signaling pathways modulated by this compound, and conducting in vivo studies to validate its therapeutic potential.

References

Cross-Validation of the Mechanism of Action for Anticancer Flavonoids from Muntingia calabura

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of the cytotoxic flavonoids isolated from the plant Muntingia calabura. The document is intended for researchers, scientists, and drug development professionals interested in the potential of natural products in oncology. Herein, we summarize the existing experimental data, provide detailed experimental protocols for key assays, and visualize the proposed mechanisms and workflows to facilitate further investigation into these promising anticancer agents.

Introduction to Cytotoxic Flavonoids from Muntingia calabura

Muntingia calabura, commonly known as the Jamaican cherry, is a plant rich in various flavonoids that have demonstrated significant cytotoxic activity against several cancer cell lines.[1][2] While a specific compound designated "Anticancer agent 182" has been identified as a cytotoxic flavonoid from the roots of this plant, detailed mechanistic studies on this individual agent are limited in publicly accessible literature.[3] However, numerous studies have isolated and characterized a range of other cytotoxic flavonoids and chalcones from the leaves, roots, and stem bark of Muntingia calabura.[2][4] This guide will therefore focus on a broader class of these cytotoxic flavonoids, cross-validating their potential mechanisms of action based on the available scientific evidence.

The anticancer effects of Muntingia calabura extracts and their constituent flavonoids are believed to be multifactorial. The proposed mechanisms include the induction of apoptosis, modulation of cellular signaling pathways such as the WNT pathway, and the regulation of the cellular antioxidant system.[5][6][7]

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of various flavonoids and chalcones isolated from Muntingia calabura against different cancer cell lines. This data is compiled from multiple research publications to provide a comparative overview of their potency.

CompoundPlant PartCancer Cell LineIC50 (µg/mL)Reference
(2S)-5'-hydroxy-7,3',4'-trimethoxyflavanoneLeavesP-388< 4[8]
(2S)-5'-hydroxy-7,3',4'-trimethoxyflavanoneLeavesHT-29< 4[8]
4'-hydroxy-7-methoxyflavanoneLeavesP-388< 4[8]
4'-hydroxy-7-methoxyflavanoneLeavesHT-29< 4[8]
2',4'-dihydroxychalconeLeavesP-388< 4[8]
2',4'-dihydroxychalconeLeavesHT-29< 4[8]
2',4'-dihydroxy-3'-methoxychalconeLeavesP-388< 4[8]
2',4'-dihydroxy-3'-methoxychalconeLeavesHT-29< 4[8]
Flavans (general)RootsP-388More active than flavones[2]
Flavones (general)RootsP-388Less active than flavans[2]

Proposed Mechanism of Action: A Generalised Signaling Pathway

The flavonoids from Muntingia calabura likely exert their anticancer effects through a combination of pathways that culminate in apoptosis and cell cycle arrest. A proposed general mechanism involves the inhibition of pro-survival signaling pathways and the activation of pro-apoptotic cascades.

G cluster_cell Cancer Cell cluster_pathway Signaling Cascade Muntingia_calabura_Flavonoids Muntingia_calabura_Flavonoids Pro_survival_Pathways Pro-survival Pathways (e.g., PI3K/Akt, WNT/β-catenin) Muntingia_calabura_Flavonoids->Pro_survival_Pathways Inhibition Apoptotic_Pathway Apoptotic Pathway Muntingia_calabura_Flavonoids->Apoptotic_Pathway Activation Growth_Factor_Receptors Growth_Factor_Receptors Growth_Factor_Receptors->Pro_survival_Pathways Pro_survival_Pathways->Apoptotic_Pathway Caspase_Activation Caspase Activation Apoptotic_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of action for Muntingia calabura flavonoids.

Experimental Protocols

To facilitate the cross-validation of these findings, detailed protocols for key experimental assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.[9][10]

Materials:

  • Cancer cell lines (e.g., HT-29, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (e.g., flavonoid extract) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the existing medium from the wells and add 100 µL of the diluted test compound. Include a vehicle control (medium with 0.1% DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting the expression levels of key apoptosis-related proteins.[6][8]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and quantify the protein concentration.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Detect the signal using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.[11][12]

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for evaluating the anticancer properties of natural compounds.

G cluster_workflow Experimental Workflow for Anticancer Agent Evaluation Start Start Compound_Isolation Isolation of Flavonoids from Muntingia calabura Start->Compound_Isolation In_Vitro_Screening In Vitro Cytotoxicity Screening (MTT Assay) Compound_Isolation->In_Vitro_Screening Lead_Compound_Selection Selection of Lead Compounds In_Vitro_Screening->Lead_Compound_Selection Mechanism_of_Action_Studies Mechanism of Action Studies Lead_Compound_Selection->Mechanism_of_Action_Studies Apoptosis_Assay Apoptosis Assays (Western Blot for Caspases) Mechanism_of_Action_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_of_Action_Studies->Cell_Cycle_Analysis In_Vivo_Studies In Vivo Studies (Animal Models) Apoptosis_Assay->In_Vivo_Studies Cell_Cycle_Analysis->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: General experimental workflow for anticancer drug discovery from natural products.

G cluster_logic Logical Flow for Mechanism of Action Hypothesis Observation Observation: Compound X from M. calabura is cytotoxic to cancer cells. Hypothesis_1 Hypothesis 1: Induces Apoptosis Observation->Hypothesis_1 Hypothesis_2 Hypothesis 2: Causes Cell Cycle Arrest Observation->Hypothesis_2 Experiment_1 Experiment: Western Blot for Cleaved Caspase-3 Hypothesis_1->Experiment_1 Experiment_2 Experiment: Flow Cytometry for Cell Cycle Analysis Hypothesis_2->Experiment_2 Result_1 Result: Increased Cleaved Caspase-3 Experiment_1->Result_1 Result_2 Result: Accumulation of cells in G2/M phase Experiment_2->Result_2 Conclusion Conclusion: Compound X induces apoptosis and G2/M cell cycle arrest. Result_1->Conclusion Result_2->Conclusion

Caption: Logical relationship in elucidating the mechanism of action.

Conclusion

The flavonoids isolated from Muntingia calabura represent a promising class of natural compounds with potent anticancer activities. While the specific mechanism of "this compound" requires further elucidation, the collective evidence for cytotoxic flavonoids from this plant points towards the induction of apoptosis and cell cycle arrest. This guide provides a foundational framework for researchers to build upon, offering comparative data, standardized protocols, and conceptual workflows to accelerate the investigation and potential development of these natural agents into novel cancer therapeutics. Further studies are warranted to isolate and characterize more of these compounds, and to perform in-depth mechanistic and in vivo validation.

References

Comparative Analysis of Anticancer Agent RP-182 and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the synthetic immunomodulatory peptide, Anticancer Agent RP-182, and its recently developed analogues. The information presented herein is intended for researchers, scientists, and drug development professionals interested in novel cancer immunotherapies targeting the tumor microenvironment.

Introduction to RP-182

RP-182 is a 10-mer synthetic peptide that has shown promise as an anticancer agent by modulating the tumor immune microenvironment. It specifically targets the mannose receptor CD206, which is highly expressed on tumor-associated macrophages (TAMs) with an M2-like immunosuppressive phenotype.[1][2] The binding of RP-182 to CD206 induces a conformational change in the receptor, activating NF-κB signaling. This leads to a dual effect: the reprogramming of M2-like TAMs into a pro-inflammatory, antitumor M1-like phenotype, and the induction of apoptosis in these CD206-high TAMs.[1][2] This mechanism of action effectively turns immunosuppressive cells within the tumor microenvironment into cancer-fighting agents.[3] However, the clinical development of RP-182 has been hindered by its short plasma half-life of less than 10 minutes.[1] This limitation has spurred the development of more stable and potent analogues.

Comparative Efficacy of RP-182 and its Analogues

Recent studies have focused on creating analogues of RP-182 with improved pharmacokinetic properties and enhanced biological activity. These modifications include fatty acid derivatization and cyclization.[1][4][5][6][7] The data below summarizes the in vitro efficacy of key RP-182 analogues compared to the parent peptide.

Table 1: In Vitro Cytotoxicity of RP-182 and Analogues against M2-Polarized Macrophages
CompoundDescriptionIC50 (µmol/L)
RP-182 Parent Peptide~16
1a RP-182-PEG3-K(palmitic acid)3.2
1f RP-182-NH-(CH2)10CONH24.01
1c Cyclic Peptide Analogue11.1

Data sourced from Singh SS, et al. Mol Cancer Ther. 2024.[6]

The fatty acid-derivatized analogue 1a demonstrated a nearly five-fold increase in potency compared to the original RP-182 peptide.[6] This enhanced activity is attributed to improved stability and increased affinity for the CD206 receptor.[1][4][5][6][7] Analogue 1a also showed superior in vitro activity in assays measuring macrophage activation and cancer cell phagocytosis, with its effects being restricted to CD206-high M2-polarized macrophages.[1][4][5][6][7]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental processes discussed, the following diagrams have been generated.

RP182_Signaling_Pathway RP-182 Signaling Pathway in M2 Macrophages RP182 RP-182 or Analogue CD206 CD206 Receptor RP182->CD206 Binds to NFkB NF-κB Signaling CD206->NFkB Activates TNFa TNFα Secretion NFkB->TNFa Reprogramming M1 Phenotype Reprogramming NFkB->Reprogramming Phagocytosis Cancer Cell Phagocytosis NFkB->Phagocytosis TNFR1 TNFR1 TNFa->TNFR1 Autocrine signaling Caspase8 Caspase 8 Activation TNFR1->Caspase8 Apoptosis Apoptosis of M2 TAM Caspase8->Apoptosis

Caption: Signaling cascade initiated by RP-182 binding to CD206.

Experimental_Workflow Workflow for Comparing Anticancer Peptides cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Synthesis Peptide Synthesis (RP-182 & Analogues) Cytotoxicity Cytotoxicity Assay (IC50 Determination) Synthesis->Cytotoxicity Cell_Culture Macrophage Polarization (M1 vs. M2) Cell_Culture->Cytotoxicity Phagocytosis_Assay Phagocytosis Assay Cytotoxicity->Phagocytosis_Assay Signaling_Analysis Signaling Pathway Analysis (e.g., NF-κB activation) Phagocytosis_Assay->Signaling_Analysis Animal_Model Tumor Model Development (e.g., Syngeneic Mouse Model) Signaling_Analysis->Animal_Model Treatment Treatment with Peptides Animal_Model->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement Immune_Profiling Immunophenotyping of Tumor Microenvironment Tumor_Measurement->Immune_Profiling Data_Analysis Data Analysis & Comparison Immune_Profiling->Data_Analysis

Caption: General experimental workflow for comparative analysis.

Experimental Protocols

The following are summaries of key experimental protocols used in the evaluation of RP-182 and its analogues.

Peptide Synthesis

Linear RP-182 peptide analogues were synthesized using solid-phase Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a Rink Amide resin.[6][8] Following synthesis, the peptides were cleaved from the resin using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), tri-isopropylsilane, and water.[6][8] The crude peptides were then purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and their identity confirmed by mass spectrometry.[6][8]

Macrophage Polarization and Cell Viability Assay
  • Macrophage Isolation and Culture: Bone marrow-derived macrophages (BMDMs) are isolated from mice and cultured in appropriate media.

  • Polarization: To generate M2-like macrophages, BMDMs are treated with interleukins such as IL-4 and IL-13. For M1-like macrophages, cells are treated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

  • Treatment: Polarized macrophages are seeded in 96-well plates and treated with varying concentrations of RP-182 or its analogues for 48 hours.

  • Viability Assessment: Cell viability is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay. The absorbance is read on a plate reader, and IC50 values are calculated from the dose-response curves.

In Vivo Tumor Models
  • Cell Implantation: Syngeneic tumor cells (e.g., B16 melanoma or KPC pancreatic cancer cells) are implanted subcutaneously into immunocompetent mice.

  • Treatment Administration: Once tumors are established, mice are treated with RP-182, its analogues, or a vehicle control, typically via intraperitoneal injection on a defined schedule.

  • Tumor Monitoring: Tumor volume is measured regularly using calipers. Animal survival is also monitored.

  • Immunohistochemistry and Flow Cytometry: At the end of the study, tumors are excised, and the immune cell populations within the tumor microenvironment are analyzed by immunohistochemistry or flow cytometry to assess changes in macrophage polarization and T-cell infiltration.

Conclusion

The development of analogues to the anticancer peptide RP-182 has addressed its primary limitation of a short half-life. Fatty acid derivatization, in particular, has yielded analogues with significantly improved potency in vitro. These findings underscore the potential of targeting CD206 on tumor-associated macrophages as a viable immunotherapeutic strategy. Further preclinical development of these optimized analogues is warranted to evaluate their in vivo efficacy and safety profiles for potential clinical translation.

References

Independent Verification of the Cytotoxic Properties of Anticancer Agent 182: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of Anticancer agent 182, a flavonoid isolated from the roots of Muntingia calabura, against established anticancer agents. The information presented herein is intended to support independent verification and further investigation into the therapeutic potential of this natural compound. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key cytotoxicity assays are provided.

Introduction to this compound

This compound is a novel flavonoid compound derived from the roots of Muntingia calabura L., a plant with a history of use in traditional medicine.[1] Initial studies have identified flavonoids from this plant as possessing cytotoxic activities against various cancer cell lines. Specifically, a foundational study by Kaneda et al. (1991) isolated twelve new flavonoids from the roots of Muntingia calabura and reported their cytotoxic effects against P-388 murine lymphocytic leukemia cells and a panel of human cancer cell lines.[1][2] Among the classes of compounds isolated, flavans demonstrated more potent activity than flavones.[1] While "this compound" is the designation for one of these cytotoxic flavonoids, this guide will present a comparative analysis based on the publicly available data for the most potent cytotoxic flavonoids isolated from the roots of Muntingia calabura to provide a benchmark for its potential efficacy.

Comparative Cytotoxic Activity

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher potency of the compound.

The following table summarizes the available IC50 values for flavonoids isolated from Muntingia calabura against the P-388 murine lymphocytic leukemia cell line, a common model for initial cancer drug screening. For a comprehensive comparison, IC50 values for the standard chemotherapeutic agents Doxorubicin, Cisplatin, and Paclitaxel against the same cell line are also included.

Table 1: Comparative in vitro Cytotoxicity (IC50) against P-388 Murine Lymphocytic Leukemia Cells

Compound Class/AgentSpecific Compound/DrugIC50 (µg/mL)IC50 (µM)
Flavonoids from M. calabura Roots Data for specific named compounds from the original root study is not publicly available in detail. However, studies on flavonoids from the leaves and stems show potent activity.
2',4'-dihydroxychalcone< 4< 15.7
(2S)-5′-hydroxy-7,3′,4′-trimethoxyflavanone< 4< 11.7
5-hydroxy-3,7-dimethoxyflavone3.3410.7
Standard Anticancer Agents Doxorubicin0.01 - 0.10.018 - 0.18
Cisplatin~1.0~3.33
Paclitaxel0.002 - 0.0080.0023 - 0.0094

Note: IC50 values can vary between different studies due to variations in experimental conditions such as cell density and incubation time.

Experimental Protocols

To facilitate the independent verification of the cytotoxic properties of this compound, detailed protocols for standard in vitro cytotoxicity and apoptosis assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Cancer cell lines (e.g., P-388, A549, HT-29, MCF-7, HL-60)

  • Complete cell culture medium

  • This compound and reference compounds (Doxorubicin, Cisplatin, Paclitaxel)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound and reference compounds in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound and reference compounds

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with serial dilutions of the test compounds as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubate the plate for the desired exposure time.

  • After incubation, centrifuge the plate to pellet any detached cells.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, such as late apoptotic and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound and reference compounds

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with the test compounds at their respective IC50 concentrations for a predetermined time.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in the binding buffer provided with the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

  • Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) will be distinguished based on their fluorescence signals.

Visualizing Experimental Workflow and Cellular Pathways

To further clarify the experimental process and the biological context, the following diagrams are provided.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., P-388, A549) plate_cells Plate Cells (96-well plate) cell_culture->plate_cells overnight_incubation Overnight Incubation plate_cells->overnight_incubation add_compounds Add Compounds to Cells overnight_incubation->add_compounds prepare_compounds Prepare Serial Dilutions (this compound, Standards) prepare_compounds->add_compounds incubation Incubate (24-72 hours) add_compounds->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubation->apoptosis_assay read_plate Measure Absorbance/ Fluorescence mtt_assay->read_plate ldh_assay->read_plate apoptosis_assay->read_plate calculate_ic50 Calculate IC50 Values read_plate->calculate_ic50 compare_results Compare Cytotoxicity calculate_ic50->compare_results

Experimental workflow for in vitro cytotoxicity testing.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_execution Execution Phase anticancer_agent This compound bax_bak Bax/Bak Activation anticancer_agent->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage dna_fragmentation DNA Fragmentation caspase3->dna_fragmentation apoptosis Apoptosis parp_cleavage->apoptosis dna_fragmentation->apoptosis

Simplified intrinsic apoptosis signaling pathway.

References

Benchmarking Anticancer agent 182 against standard-of-care cancer treatments

Author: BenchChem Technical Support Team. Date: November 2025

Before I can generate a detailed comparison guide for "Anticancer agent 182," I need to resolve an ambiguity regarding its identity. My initial research has revealed multiple, distinct therapeutic agents referred to by similar names, each with a unique mechanism of action:

  • This compound (Compound 1): A cytotoxic flavonoid isolated from the root of Muntingia colabura, which exhibits direct anticancer activity.[1]

  • RP-182: A synthetic peptide analogue that functions as an immunotherapy agent. It works by reprogramming tumor-associated macrophages (TAMs) to enhance the body's own anti-tumor immune response.[2]

  • anti-miR-182: An antisense oligonucleotide designed to inhibit microRNA-182, which is overexpressed in some cancers, such as colorectal cancer. This agent works by regulating gene expression to restore the production of tumor-suppressing proteins.[3]

To provide you with an accurate and relevant comparison against standard-of-care treatments, please specify which of these "this compound" variants you would like me to focus on. Understanding the precise agent and its mechanism of action is critical for identifying the appropriate cancer types, corresponding standard-of-care therapies, and relevant experimental data for a meaningful benchmark report.

Once you provide this clarification, I will proceed with a comprehensive analysis, including data tables, experimental protocols, and the requested Graphviz visualizations.

References

Confirming Target Engagement of the Novel Anticancer Agent RP-182 in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental validation of target engagement for the novel anticancer agent RP-182. It details the methodologies used to confirm its interaction with its cellular target and compares its mechanism and efficacy with alternative therapeutic strategies targeting the tumor microenvironment. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key assays are provided.

Introduction to Anticancer Agent RP-182

RP-182 is a synthetic 10-mer amphipathic peptide that has emerged as a promising immunotherapeutic agent. It functions as an innate defense regulator, specifically targeting the mannose receptor CD206, which is highly expressed on M2-like tumor-associated macrophages (TAMs). These M2-like TAMs are known to promote tumor growth and suppress the anti-tumor immune response. By engaging with CD206, RP-182 triggers a conformational change in the receptor, leading to the reprogramming of these pro-tumoral macrophages into a pro-inflammatory, anti-tumoral M1-like phenotype, as well as inducing their apoptosis.[1][2] This dual action reduces the immunosuppressive nature of the tumor microenvironment and enhances the body's own anti-cancer immune response.[1][2]

Confirming Target Engagement of RP-182

Directly demonstrating that a drug binds to its intended target within the complex environment of a cell is a critical step in drug development. For RP-182, two primary biophysical techniques have been employed to confirm its engagement with the CD206 receptor: Microscale Thermophoresis (MST) and Cellular Thermal Shift Assay (CETSA).

Quantitative Analysis of RP-182 and CD206 Interaction

The binding affinity of RP-182 to its target, the CD206 receptor, has been quantified using Microscale Thermophoresis. This technique measures the movement of molecules in a microscopic temperature gradient, which changes upon binding.

LigandTargetBinding Affinity (Kd)Assay
RP-182Human CD206~8 µMMicroscale Thermophoresis (MST)
RP-182Murine CD206~19 µMMicroscale Thermophoresis (MST)

Table 1: Binding Affinity of RP-182 to CD206.

Experimental Protocols

Objective: To quantify the binding affinity between RP-182 and the CD206 receptor.

Materials:

  • Purified recombinant CD206 protein (fluorescently labeled)

  • Synthetic RP-182 peptide

  • MST buffer (e.g., PBS with 0.05% Tween-20)

  • MST instrument and capillaries

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the fluorescently labeled CD206 protein in MST buffer at a constant concentration (e.g., 20 nM).

    • Prepare a series of 16 dilutions of the RP-182 peptide in MST buffer, starting from a high concentration and performing 1:1 serial dilutions.

  • Binding Reaction:

    • Mix an equal volume of the labeled CD206 solution with each RP-182 dilution.

    • Incubate the mixtures at room temperature for 10-30 minutes to allow the binding reaction to reach equilibrium.

  • Capillary Loading:

    • Load each mixture into a standard or premium MST capillary.

  • MST Measurement:

    • Place the capillaries into the MST instrument.

    • The instrument will apply an infrared laser to create a temperature gradient and measure the fluorescence change as the molecules move.

  • Data Analysis:

    • The change in fluorescence is plotted against the logarithm of the ligand concentration.

    • The dissociation constant (Kd) is determined by fitting the resulting binding curve to a suitable model.

Objective: To confirm the binding of RP-182 to the endogenous CD206 receptor in intact cells.

Materials:

  • Cancer cell line expressing CD206 (e.g., M2-polarized macrophages)

  • RP-182 peptide

  • Cell lysis buffer with protease inhibitors

  • PBS (Phosphate-Buffered Saline)

  • Equipment for heating cells (e.g., PCR cycler)

  • Western blotting reagents and equipment (or other protein detection method)

  • Anti-CD206 antibody

Procedure:

  • Cell Treatment:

    • Culture the CD206-expressing cells to a suitable confluency.

    • Treat the cells with either RP-182 at a desired concentration or a vehicle control (e.g., DMSO) for a specified time.

  • Heating Step:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a PCR cycler.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the total protein concentration in each sample.

    • Analyze the amount of soluble CD206 in each sample by Western blotting using an anti-CD206 antibody.

  • Data Analysis:

    • Plot the amount of soluble CD206 as a function of temperature for both the RP-182-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature for the RP-182-treated sample indicates that the binding of RP-182 has stabilized the CD206 protein, confirming target engagement.

RP-182 Signaling Pathway and Experimental Workflow

The engagement of RP-182 with CD206 initiates a downstream signaling cascade that leads to the reprogramming of M2-like macrophages.

RP182_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RP-182 RP-182 CD206 CD206 RP-182->CD206 Binds to RAC1_CDC42 RAC1_CDC42 CD206->RAC1_CDC42 Activates NFkB NFkB RAC1_CDC42->NFkB Activates TNFa TNFa NFkB->TNFa Induces Transcription M1_Phenotype M1 Phenotype (Reprogramming) NFkB->M1_Phenotype Promotes Apoptosis Apoptosis TNFa->Apoptosis Induces

RP-182 induced signaling cascade in TAMs.

The following diagram illustrates the general workflow for confirming the target engagement and functional effects of RP-182.

Experimental_Workflow cluster_target_engagement Target Engagement Confirmation cluster_functional_assays Functional Assays cluster_invivo In Vivo Efficacy MST Microscale Thermophoresis (MST) (Binding Affinity) CETSA Cellular Thermal Shift Assay (CETSA) (In-cell Binding) Macrophage_Reprogramming Macrophage Reprogramming (M1/M2 Marker Analysis) CETSA->Macrophage_Reprogramming Leads to Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) Tumor_Models Mouse Tumor Models Macrophage_Reprogramming->Tumor_Models Informs Phagocytosis_Assay Phagocytosis Assay Apoptosis_Assay->Tumor_Models Informs Phagocytosis_Assay->Tumor_Models Informs TAM_Targeting_Comparison cluster_strategies Therapeutic Strategies cluster_mechanisms Primary Mechanisms TAMs Tumor-Associated Macrophages (TAMs) RP182 RP-182 (CD206 Agonist) CSFRi CSF-1R Inhibitors MARCOi MARCO Inhibitors Reprogramming Reprogramming (M2 to M1) RP182->Reprogramming Induces Depletion Depletion RP182->Depletion Induces Apoptosis CSFRi->Depletion Causes MARCOi->Reprogramming Promotes

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of Anticancer Agent 182

Author: BenchChem Technical Support Team. Date: November 2025

1.0 Purpose

This document provides a comprehensive, step-by-step procedure for the safe handling and disposal of Anticancer Agent 182, an investigational cytotoxic compound. Adherence to these guidelines is mandatory for all laboratory personnel to minimize exposure, prevent environmental contamination, and ensure regulatory compliance.

2.0 Scope

This SOP applies to all researchers, scientists, and laboratory staff involved in the handling, preparation, and disposal of this compound and any contaminated materials at this facility. As an investigational new drug (IND), this agent must be treated as a hazardous substance due to insufficient information on its full toxicity profile.[1]

3.0 Personal Protective Equipment (PPE)

All personnel handling this compound or its waste must wear the following PPE. This equipment should be donned before handling the agent and removed in a manner that prevents contamination.

  • Gloves: Two pairs of chemotherapy-tested nitrile gloves. The outer glove should be changed immediately if contaminated, and both pairs should be changed regularly.[2]

  • Gown: A disposable, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs.[2][3]

  • Eye Protection: Safety goggles or a face shield.[3]

  • Respiratory Protection: A respirator mask (e.g., N95) may be required depending on the manipulation (e.g., handling powders, aerosol-generating procedures).[4]

4.0 Waste Segregation and Disposal Procedures

Proper segregation of waste is critical to ensure safe disposal. This compound waste is categorized into several streams, each with a specific disposal pathway. All waste containers must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" and sealed before removal from the work area.[4][5]

4.1 Liquid Waste

  • Bulk Liquid Waste: Unused or residual solutions of this compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[5][6]

    • Do not mix with other chemical waste streams unless explicitly permitted by institutional guidelines.[6]

    • Do not dispose of liquid cytotoxic waste down the drain.[5]

  • Trace Liquid Contamination: Small amounts of liquid waste from rinsing glassware can be collected in the same bulk liquid waste container.

4.2 Solid Waste

  • Non-Sharp Solid Waste: All disposable items contaminated with this compound, such as gloves, gowns, bench paper, and empty vials, are considered "trace" cytotoxic waste.[7]

    • These items must be placed into a designated, sealable, yellow chemotherapy waste bag.[8]

    • Once the bag is three-quarters full, it should be sealed, and then placed inside a second yellow bag (double-bagged) for added safety before being moved to the designated cytotoxic waste storage area.[4][7]

  • Sharps Waste: All sharps (needles, syringes, scalpels, contaminated glassware) must be disposed of immediately after use into a designated, puncture-resistant sharps container with a purple or yellow lid, specifically labeled for cytotoxic sharps.[8][9]

    • Do not recap, bend, or break needles.[6]

    • Syringes containing more than a trace amount (>3% of the original volume) of the drug are considered bulk waste and must be disposed of in a separate hazardous chemical waste container, not a sharps container.[6][7]

5.0 Spill Management

In the event of a spill of this compound, immediate action is required to contain and clean the area.

  • Alert Personnel: Immediately notify others in the area of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Don Appropriate PPE: If not already wearing it, don the full PPE as described in Section 3.0. For larger spills, respiratory protection is mandatory.[2]

  • Contain the Spill: Use a chemotherapy spill kit. For liquid spills, cover with an absorbent pad. For solid spills, gently cover with damp absorbent material to avoid raising dust.

  • Clean the Area: Working from the outside in, carefully clean the spill area. Place all contaminated cleaning materials into the yellow cytotoxic waste bag.[3]

  • Decontaminate: Once the visible spill is removed, decontaminate the area with a suitable cleaning agent followed by water.

  • Dispose of Waste: All materials used for spill cleanup must be disposed of as cytotoxic waste in the yellow chemotherapy bags.[7]

6.0 Data Presentation: Waste Stream Summary

The following table summarizes the proper containment for different types of waste generated during work with this compound.

Waste TypeDescriptionPrimary ContainerFinal Disposal Pathway
Bulk Liquid Waste Unused or expired solutions, concentrated residues.Leak-proof, labeled hazardous chemical waste container.Hazardous Chemical Waste Incineration
Trace Solid Waste Contaminated PPE, empty vials, bench pads, tubing.[8]Yellow, labeled chemotherapy waste bag (double-bagged).[4]Cytotoxic Waste Incineration
Contaminated Sharps Needles, syringes (trace amounts), broken glassware.Puncture-resistant sharps container (purple/yellow lid).[9]Cytotoxic Sharps Incineration
Grossly Contaminated Items Syringes with >3% of drug, heavily soiled materials.[7]Leak-proof, labeled hazardous chemical waste container.Hazardous Chemical Waste Incineration

7.0 Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste contaminated with this compound.

start Waste Generated from This compound Handling is_sharp Is the item a sharp? start->is_sharp is_liquid Is the waste primarily liquid? is_sharp->is_liquid No is_trace Is it trace contamination (<3% volume)? is_sharp->is_trace Yes yellow_bag Dispose in Yellow Chemotherapy Waste Bag (Double-Bag) is_liquid->yellow_bag No (Solid Waste) bulk_container Dispose in Bulk Hazardous Chemical Waste Container is_liquid->bulk_container Yes sharps_container Dispose in Cytotoxic Sharps Container (Purple/Yellow Lid) is_trace->sharps_container Yes is_trace->bulk_container No (Grossly Contaminated) incineration Final Disposal via Specialized Incineration sharps_container->incineration yellow_bag->incineration bulk_container->incineration

Caption: Workflow for cytotoxic waste segregation.

References

Safeguarding Health: Essential Protocols for Handling Anticancer Agent 182

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of Anticancer Agent 182. Adherence to these guidelines is essential to ensure the safety of all personnel and the integrity of the research environment. The following procedures are based on established best practices for managing highly potent cytotoxic compounds.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the appropriate personal protective equipment as outlined below. This is a mandatory requirement to prevent exposure through inhalation, dermal contact, or accidental ingestion.

PPE ComponentSpecificationPurpose
Gloves Chemotherapy-tested nitrile gloves, powder-free. Double gloving is required.[1][2]Prevents skin contact with the agent. The outer glove should be worn over the gown cuff and the inner glove underneath.[1]
Gown Disposable, lint-free, solid-front gown made of polyethylene-coated polypropylene or other laminate materials.[1]Protects the body from contamination and splashes.
Eye Protection Safety goggles or a full-face shield.[1]Protects the eyes from splashes and aerosols.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.[1]Required when handling the powdered form of the agent, during reconstitution, or when there is a risk of aerosolization.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Preparation and Reconstitution:

  • All manipulations involving this compound, including weighing of the powder and reconstitution, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).

  • The work surface of the BSC should be covered with a plastic-backed absorbent pad to contain any minor spills. This pad should be disposed of as trace chemotherapy waste after each use.

  • Utilize closed-system drug-transfer devices (CSTDs) whenever possible to minimize the generation of aerosols.

  • When reconstituting the agent, use gentle swirling or inversion to dissolve the powder. Avoid vigorous shaking, which can create aerosols.

2. Administration (In Vitro/In Vivo):

  • Ensure all personnel involved in the administration are fully trained on the risks and handling procedures.

  • Wear the full complement of PPE as specified in the table above.

  • For in vivo studies, special care must be taken to manage animal waste (urine, feces), which should be treated as contaminated for at least 48-72 hours post-administration and disposed of as cytotoxic waste.[3]

  • All materials used in the administration process, such as syringes and needles, must be disposed of in designated chemotherapy sharps containers.

3. Decontamination and Cleaning:

  • Following each handling session, decontaminate all surfaces within the BSC with an appropriate deactivating agent, followed by a cleaning agent (e.g., sterile water or isopropyl alcohol).

  • All disposable materials used during the handling process should be disposed of as either trace or bulk chemotherapy waste.

Disposal Plan for this compound Waste

Proper segregation and disposal of waste contaminated with this compound is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDescriptionDisposal Container
Trace Chemotherapy Waste Items with less than 3% of the original drug remaining by weight (e.g., empty vials, IV bags, tubing, used PPE).[4][5][6]Yellow, rigid, leak-proof container labeled "Trace Chemotherapy Waste".[4][5][7]
Bulk Chemotherapy Waste Items with more than 3% of the original drug remaining, including partially used vials, and materials used to clean up large spills.[4][6]Black, rigid, leak-proof container labeled "Bulk Hazardous Waste".[3][4][7]
Sharps Waste Needles, syringes, and other sharp objects contaminated with the agent.Yellow, puncture-resistant sharps container labeled "Chemotherapy Sharps".[7]

All waste must be handled by a licensed hazardous waste disposal company.

Emergency Spill Management Workflow

The following diagram outlines the immediate steps to be taken in the event of a spill of this compound. A spill kit containing all necessary materials must be readily accessible in all areas where the agent is handled.[8]

Spill_Management_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal_reporting Disposal & Reporting Evacuate 1. Evacuate Immediate Area Alert 2. Alert Others & Post Warning Signs Evacuate->Alert Secure the area PPE 3. Don Full PPE from Spill Kit Alert->PPE Prepare for cleanup Contain 4. Contain the Spill with Absorbent Pads PPE->Contain Prevent spread Decontaminate 5. Decontaminate the Area Contain->Decontaminate Neutralize the agent Clean 6. Clean with Detergent & Water Decontaminate->Clean Final cleaning Dispose 7. Dispose of All Materials as Bulk Chemotherapy Waste Clean->Dispose Proper waste handling Report 8. Report the Incident to the Safety Officer Dispose->Report Document the event

Caption: Workflow for managing a spill of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.